Cdk7-IN-21
Description
Structure
3D Structure
Properties
CAS No. |
2766124-39-2 |
|---|---|
Molecular Formula |
C33H36FN9O2 |
Molecular Weight |
609.7 g/mol |
IUPAC Name |
2-fluoro-N-[1-[2-[[[2-[[(3R,4R)-3-hydroxypiperidin-4-yl]methylamino]-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]amino]methyl]phenyl]isoquinolin-6-yl]prop-2-enamide |
InChI |
InChI=1S/C33H36FN9O2/c1-19(2)27-17-39-43-30(27)41-32(37-16-23-10-12-35-18-28(23)44)42-33(43)38-15-22-6-4-5-7-25(22)29-26-9-8-24(40-31(45)20(3)34)14-21(26)11-13-36-29/h4-9,11,13-14,17,19,23,28,35,44H,3,10,12,15-16,18H2,1-2H3,(H,40,45)(H2,37,38,41,42)/t23-,28+/m1/s1 |
InChI Key |
PDKSTEKFCWNJFC-LXFBAYGMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cdk7-IN-21 (mocaciclib): A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating both the cell cycle and transcription. Cdk7-IN-21, also known as mocaciclib or Q901, is a potent and selective covalent inhibitor of CDK7. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.
Core Mechanism of Action
This compound (mocaciclib) is a selective, covalent inhibitor of CDK7.[1] Its primary mechanism involves targeting and forming a covalent bond with a cysteine residue (Cys312) in the p-loop of the CDK7 protein. This irreversible binding inhibits the kinase activity of CDK7, leading to a cascade of downstream effects that ultimately suppress cancer cell proliferation and survival.
The inhibition of CDK7 by mocaciclib disrupts two fundamental cellular processes:
-
Cell Cycle Progression: As a key component of the CDK-activating kinase (CAK) complex, CDK7 is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. By inhibiting CDK7, mocaciclib prevents the activation of these downstream CDKs, leading to a halt in cell cycle progression, primarily at the G1/S transition.[1]
-
Transcriptional Regulation: CDK7 is also an integral part of the general transcription factor TFIIH. In this context, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription. Mocaciclib's inhibition of CDK7 leads to reduced Pol II CTD phosphorylation, thereby suppressing the transcription of a broad range of genes, including key oncogenes like MYC that are often overexpressed in cancer cells.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound (mocaciclib), providing insights into its potency and selectivity.
| Biochemical Activity | |
| Target | IC50 |
| CDK7 | 100 nM |
| Kinase Selectivity | |
| Kinase | IC50 |
| CDK1 | > 1 µM |
| CDK2 | > 1 µM |
| CDK5 | > 1 µM |
Note: There is some conflicting data in the public domain regarding the primary targets of mocaciclib. One source describes it as a potent inhibitor of CDK2, CDK4, and CDK6.[2] However, more comprehensive sources, including the IUPHAR/BPS Guide to PHARMACOLOGY and PubChem, identify it as a selective CDK7 inhibitor.[1][3][4] This guide proceeds based on the consensus that this compound (mocaciclib) is a selective CDK7 inhibitor. Further validation of its comprehensive kinase selectivity profile is recommended.
Signaling Pathways
The inhibition of CDK7 by this compound (mocaciclib) perturbs key signaling pathways that are often dysregulated in cancer.
Cell Cycle Control Pathway
References
An In-depth Technical Guide to Cdk7-IN-21: A Potent and Selective CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. As a key component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcription initiation. Its dysregulation is implicated in the uncontrolled proliferation characteristic of many cancers.
This technical guide focuses on Cdk7-IN-21 , a potent and selective inhibitor of CDK7. This document aims to provide a comprehensive overview of its mechanism of action, biochemical and cellular activity, and the experimental methodologies used for its characterization, based on available data.
Biochemical Profile of this compound
This compound, also referred to as compound A22, has been identified as a potent inhibitor of CDK7.[1] While detailed public data on its specific biochemical properties are limited, its potency is highlighted in commercially available documentation. The inhibitor is associated with patent WO2022248682A1, which describes compounds for the degradation of CDK7.[1]
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this guide will also reference data from well-characterized selective CDK7 inhibitors like YKL-5-124 and SY-5609 to provide context for the expected activity and experimental approaches for such compounds.
Mechanism of Action
Selective CDK7 inhibitors typically function by binding to the ATP-binding pocket of the CDK7 enzyme, preventing the transfer of phosphate to its substrates. This inhibition leads to two primary cellular consequences:
-
Cell Cycle Arrest: By inhibiting the CAK activity of CDK7, the activation of cell cycle-dependent kinases (CDK1, CDK2, CDK4, CDK6) is blocked. This leads to a halt in cell cycle progression, most commonly at the G1/S and G2/M transitions.
-
Transcriptional Repression: Inhibition of CDK7's role within the TFIIH complex prevents the phosphorylation of RNA polymerase II. This results in the suppression of transcription, particularly of genes with super-enhancers that are often associated with oncogenic pathways.
The dual mechanism of action makes selective CDK7 inhibitors potent anti-cancer agents.
Signaling Pathways
The following diagram illustrates the central role of CDK7 in both cell cycle progression and transcription, and the points of inhibition by a selective inhibitor like this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following are standard methodologies used to evaluate selective CDK7 inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of CDK7 by 50% (IC50).
Workflow:
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant human CDK7/Cyclin H/MAT1 complex is used as the enzyme. A synthetic peptide corresponding to the C-terminal domain (CTD) of RNA Polymerase II serves as the substrate.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction: The CDK7 complex is pre-incubated with the inhibitor for a defined period. The kinase reaction is initiated by adding ATP and the CTD substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as measuring the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay), or by using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated for a period of time (typically 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or CellTiter-Glo®, which measures metabolic activity, or by direct cell counting.
-
Data Analysis: The concentration of the inhibitor that reduces cell growth by 50% (GI50) is calculated from the dose-response curve.
Western Blot Analysis for Target Engagement
This method is used to confirm that the inhibitor is engaging with its target (CDK7) in a cellular context by assessing the phosphorylation status of its downstream substrates.
Methodology:
-
Cell Treatment: Cancer cells are treated with this compound for a specified time.
-
Protein Extraction: Total protein is extracted from the treated and untreated cells.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated forms of CDK7 substrates (e.g., phospho-RNA Pol II CTD Ser5, phospho-CDK1 Thr161, phospho-CDK2 Thr160) and total protein levels as controls.
-
Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.
Data Presentation
While specific data for this compound is not available in the public domain, the following tables illustrate how such data for a selective CDK7 inhibitor would be presented.
Table 1: In Vitro Kinase Inhibitory Activity (Hypothetical Data)
| Kinase | IC50 (nM) |
| CDK7 | < 10 |
| CDK1 | > 1,000 |
| CDK2 | > 500 |
| CDK4 | > 2,000 |
| CDK6 | > 2,000 |
| CDK9 | > 800 |
| CDK12 | > 1,500 |
Table 2: Cellular Anti-proliferative Activity (Hypothetical Data)
| Cell Line | Cancer Type | GI50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 50 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 75 |
| HCT116 | Colorectal Carcinoma | 120 |
| MCF-7 | Breast Adenocarcinoma | 150 |
Conclusion and Future Directions
This compound is a potent and selective inhibitor of CDK7, a promising target for cancer therapy. While detailed public data on this specific compound is currently limited, the established roles of CDK7 in cell cycle and transcription provide a strong rationale for its therapeutic potential. Further research and publication of data on this compound are needed to fully elucidate its biochemical and cellular profile, selectivity, and in vivo efficacy. The experimental protocols and data presentation formats outlined in this guide provide a framework for the characterization and evaluation of this and other selective CDK7 inhibitors. As more information becomes available, the scientific community will be better positioned to understand the full therapeutic potential of this compound in the treatment of various cancers.
References
The Dual Role of CDK7: A Lynchpin in Transcription and a Key Target in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclin-dependent kinase 7 (CDK7) stands at the crossroads of two fundamental cellular processes: transcription and cell cycle regulation. As a core component of the Transcription Factor IIH (TFIIH) complex, CDK7 is indispensable for the initiation of transcription by RNA polymerase II (Pol II). Simultaneously, it functions as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs to drive cell cycle progression. This dual functionality makes CDK7 a critical enzyme for normal cellular homeostasis. However, in the context of oncology, this pivotal role is co-opted by cancer cells to fuel their relentless proliferation and survival. The aberrant activity and often elevated expression of CDK7 in a multitude of human cancers have positioned it as a compelling therapeutic target. This guide provides a comprehensive technical overview of the molecular mechanisms of CDK7 in transcription, its dysregulation in cancer, and the current landscape of inhibitor development, offering insights for ongoing research and therapeutic strategies.
The Core Function of CDK7 in Eukaryotic Transcription
CDK7 is a serine/threonine kinase that forms a trimeric complex with Cyclin H and MAT1. This complex can exist in two states: as a free CDK-activating kinase (CAK) complex or as an integral subunit of the general transcription factor TFIIH.[1] Within TFIIH, CDK7 plays an essential catalytic role in the initiation of transcription.[2]
The primary substrate of CDK7 in the context of transcription is the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, RPB1. The CTD consists of multiple repeats of the heptapeptide consensus sequence YSPTSPS. CDK7-mediated phosphorylation of serine 5 (Ser5) and serine 7 (Ser7) of this heptad repeat is a critical step for the transition from transcription initiation to elongation.[3][4] This phosphorylation event facilitates promoter clearance, the release of Pol II from the promoter, and the recruitment of capping enzymes and other factors required for productive transcript elongation.[5]
Furthermore, CDK7 can indirectly influence transcription elongation by phosphorylating and activating CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb). Activated CDK9 then phosphorylates the Pol II CTD at serine 2 (Ser2), a mark associated with robust transcriptional elongation.[6]
CDK7's Role in Cell Cycle Progression
Beyond its role in transcription, the free CAK complex (CDK7/Cyclin H/MAT1) is a master regulator of the cell cycle. It activates other key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, through phosphorylation of a conserved threonine residue in their T-loop.[1][6] This activation is essential for the transitions between different phases of the cell cycle, ensuring orderly progression through G1/S and G2/M checkpoints.[7] This dual function places CDK7 as a critical link between the transcriptional machinery and the cell division cycle.[8]
Dysregulation of CDK7 in Cancer
The reliance of cancer cells on high levels of transcription to produce oncogenic proteins, coupled with their uncontrolled proliferation, makes them particularly vulnerable to the inhibition of CDK7. Aberrant CDK7 activity is a hallmark of numerous cancers.
3.1. Overexpression and Prognostic Significance:
CDK7 is frequently overexpressed in a wide range of human malignancies.[7] Studies have shown elevated levels of CDK7 in breast cancer, particularly estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC), where its high expression is often correlated with a poor prognosis.[8][9] Similarly, increased CDK7 expression has been observed in colorectal, ovarian, gastric, and other cancers.[8] This overexpression is thought to contribute to the transcriptional addiction of cancer cells, where they become highly dependent on the continuous expression of oncogenes and survival factors.
3.2. Role in Super-Enhancers and Oncogene Expression:
Recent research has highlighted the critical role of CDK7 in the function of super-enhancers. These are large clusters of enhancers that drive the expression of key oncogenes that define cell identity and are crucial for tumor maintenance. Cancer cells are often highly dependent on the transcriptional output from these super-enhancers. CDK7 inhibition has been shown to preferentially suppress the transcription of genes regulated by super-enhancers, leading to the downregulation of potent oncogenes like MYC. This provides a mechanistic basis for the selective vulnerability of cancer cells to CDK7 inhibitors.
Therapeutic Targeting of CDK7 in Oncology
The central role of CDK7 in both transcription and cell cycle control has made it an attractive target for the development of novel anti-cancer therapies. A number of small molecule inhibitors of CDK7 have been developed and are currently in various stages of preclinical and clinical evaluation.
4.1. CDK7 Inhibitors in Clinical Development:
Several selective CDK7 inhibitors have entered clinical trials, showing promise in the treatment of advanced solid tumors. These include both covalent and non-covalent inhibitors.
| CDK7 Inhibitor | Type | Target | Key Clinical Trial |
| Samuraciclib (CT7001) | Oral, ATP-competitive | CDK7 | Phase 1/2 trials in HR+ breast cancer (NCT03280563)[10][11][12][13][14][15][16][17][18] |
| SY-5609 | Oral, non-covalent | CDK7 | Phase 1/1b in advanced solid tumors (NCT04247126)[19][20][21][22][23][24][25][26][27][28] |
| XL102 | Oral, covalent | CDK7 | Phase 1 in advanced solid tumors (QUARTZ-101, NCT04726332)[29][30][31] |
4.2. Quantitative Data on CDK7 Inhibitors:
The potency of these inhibitors has been characterized by their half-maximal inhibitory concentrations (IC50) in various assays.
| Inhibitor | IC50 (CDK7) | Selectivity Profile | Reference |
| Samuraciclib (CT7001) | 41 nM | 15-fold vs CDK2 (578 nM) | [10][11][12][13] |
| SY-5609 | KD of 0.065 nM | >4000-fold vs nearest off-target | [19][20][27][28] |
4.3. Clinical Trial Highlights:
-
Samuraciclib (CT7001): In combination with fulvestrant, samuraciclib has shown clinical activity in patients with HR+, HER2- advanced breast cancer who have progressed on CDK4/6 inhibitors.[17] Notably, a progression-free survival (PFS) benefit was observed in patients without TP53 mutations or liver metastases.[16][18]
-
SY-5609: Phase 1 data has demonstrated a manageable safety profile and signs of clinical activity, including stable disease and tumor regressions, in heavily pre-treated patients with various solid tumors.[21][22][23][24]
-
XL102: Initial results from the Phase 1 dose-escalation study have shown that single-agent XL102 is well-tolerated in patients with advanced solid tumors.[29][30]
Experimental Protocols for Studying CDK7
A variety of experimental techniques are employed to investigate the function of CDK7 and the effects of its inhibition.
5.1. In Vitro Kinase Assay:
This assay directly measures the enzymatic activity of CDK7.
-
Principle: Recombinant CDK7/Cyclin H/MAT1 is incubated with a substrate (e.g., a peptide derived from the Pol II CTD) and ATP (often radiolabeled [γ-³²P]ATP). The transfer of the phosphate group to the substrate is then quantified.
-
Protocol Outline:
-
Prepare a reaction mixture containing kinase buffer, recombinant CDK7/Cyclin H/MAT1, and the substrate peptide.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).
-
Analyze the products by separating them on an SDS-PAGE gel and detecting the phosphorylated substrate via autoradiography or by using non-radioactive methods like ADP-Glo™ which measures ADP production.[32][33]
-
5.2. Western Blot Analysis of RNA Polymerase II Phosphorylation:
This method assesses the in-cell activity of CDK7 by measuring the phosphorylation of its primary substrate, the Pol II CTD.
-
Principle: Cells are treated with a CDK7 inhibitor or a control. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Specific antibodies that recognize the phosphorylated forms of the Pol II CTD (pSer5 and pSer7) are used to detect the levels of these modifications.
-
Protocol Outline:
-
Culture and treat cells with the CDK7 inhibitor at various concentrations and time points.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-Pol II CTD (Ser5 and Ser7) and total Pol II.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
5.3. Cell Viability Assay (e.g., CellTiter-Glo®):
This assay measures the effect of CDK7 inhibition on the proliferation and viability of cancer cells.
-
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[34] A decrease in ATP levels corresponds to a reduction in cell viability.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the CDK7 inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix to induce cell lysis and stabilize the luminescent signal.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Signaling Pathways and Visualizations
6.1. CDK7 in Transcription Initiation:
The following diagram illustrates the central role of CDK7 within the TFIIH complex during the initiation of transcription.
Caption: CDK7 within TFIIH phosphorylates the Pol II CTD, triggering promoter escape.
6.2. CDK7 in Cell Cycle Activation:
This diagram depicts the role of the CDK7-containing CAK complex in activating other cell cycle CDKs.
Caption: The CAK complex activates key cell cycle CDKs, driving cell division.
6.3. Experimental Workflow for Assessing CDK7 Inhibition:
This diagram outlines a typical workflow for evaluating the efficacy of a CDK7 inhibitor.
Caption: Workflow for evaluating a novel CDK7 inhibitor's efficacy and mechanism.
Conclusion and Future Directions
CDK7's dual role in transcription and cell cycle regulation firmly establishes it as a critical node in cellular processes and a highly attractive target for cancer therapy. The development of selective CDK7 inhibitors has provided powerful tools to probe its function and has shown significant promise in preclinical and early clinical studies. The preferential sensitivity of cancer cells, particularly those with a high transcriptional dependence on oncogenic super-enhancers, underscores the therapeutic potential of this approach.
Future research will likely focus on several key areas:
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to CDK7 inhibition will be crucial for the clinical success of these agents.
-
Combination Therapies: Exploring rational combinations of CDK7 inhibitors with other targeted therapies or immunotherapies may enhance their anti-tumor efficacy and overcome potential resistance mechanisms.
-
Understanding Resistance: Investigating the mechanisms by which cancer cells may develop resistance to CDK7 inhibitors will be essential for developing strategies to circumvent it.
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. CDK7 | Cancer Genetics Web [cancerindex.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of CDK7/CAK in normal and tumor cells of diverse histogenesis, cell-cycle position and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK7_pathway [bionity.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Samuraciclib - Ace Therapeutics [acetherapeutics.com]
- 14. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancerresearchuk.org [cancerresearchuk.org]
- 16. targetedonc.com [targetedonc.com]
- 17. communities.springernature.com [communities.springernature.com]
- 18. curetoday.com [curetoday.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. A Study of SY 5609, a Selective CDK7 Inhibitor, in Advanced Solid Tumors [clin.larvol.com]
- 22. ascopubs.org [ascopubs.org]
- 23. businesswire.com [businesswire.com]
- 24. Syros Presents New Data from Phase 1 Trial of SY-5609 and Details Three-Pronged Combination Strategy to Advance SY-5609 in Solid Tumors and Blood Cancer - BioSpace [biospace.com]
- 25. ASCO – American Society of Clinical Oncology [asco.org]
- 26. researchgate.net [researchgate.net]
- 27. selleckchem.com [selleckchem.com]
- 28. drughunter.com [drughunter.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. startresearch.com [startresearch.com]
- 31. ascopubs.org [ascopubs.org]
- 32. bpsbioscience.com [bpsbioscience.com]
- 33. assets.thermofisher.cn [assets.thermofisher.cn]
- 34. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 35. promega.com [promega.com]
- 36. promega.com [promega.com]
- 37. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
Cdk7-IN-21: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Cdk7-IN-21, a potent and selective covalent inhibitor of Cyclin-dependent kinase 7 (CDK7). Intended for researchers, scientists, and drug development professionals, this document outlines the core chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for utilizing this compound in preclinical research.
Core Compound Data
This compound, also known as mocaciclib, is a critical tool for investigating the dual roles of CDK7 in cell cycle regulation and transcriptional control.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 2766124-39-2 | [1] |
| Molecular Weight | 609.7 g/mol | [1] |
| Molecular Formula | C33H36FN9O2 | [1] |
| Synonyms | Mocaciclib, Q-901 | [1][2][3] |
Mechanism of Action and Signaling Pathways
This compound is a selective and potent inhibitor of CDK7, a serine/threonine kinase that plays a central role in two fundamental cellular processes: cell cycle progression and gene transcription.[4][5] It functions by forming a covalent bond with a cysteine residue (C312) in the C-terminal domain of CDK7, leading to its irreversible inhibition.[3]
The inhibition of CDK7 by this compound disrupts two major signaling cascades:
-
Cell Cycle Regulation: CDK7 is a core component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[4][5][6] By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to a halt in cell cycle progression, typically at the G1/S transition, and can induce apoptosis.[1][5]
-
Transcriptional Regulation: CDK7 is also an essential component of the general transcription factor TFIIH.[5] In this context, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at serine 5 and 7 residues.[7][8] This phosphorylation is a critical step for the initiation and elongation phases of transcription. Inhibition of CDK7 by this compound blocks RNAPII phosphorylation, leading to the suppression of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers.[1][5]
The dual inhibition of cell cycle and transcription makes CDK7 an attractive target in oncology, especially in cancers that exhibit transcriptional addiction.[5][7]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound. These protocols are based on established methods for other CDK7 inhibitors and can be adapted for this compound.
Protocol 1: In Vitro Kinase Assay
This assay determines the inhibitory activity of this compound against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK substrate peptide
-
This compound
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in kinase assay buffer.
-
Add the CDK7 enzyme and the inhibitor to the wells of the assay plate.
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay
This assay assesses the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
WST-8/CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubate the cells for 72 hours.
-
Add WST-8/CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: Western Blot Analysis for Target Engagement
This protocol is used to detect changes in the phosphorylation of CDK7 substrates, confirming target engagement in cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CDK1(T161), anti-phospho-CDK2(T160), anti-phospho-RNAPII CTD (Ser5))
-
Secondary antibodies (HRP-conjugated)
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Analyze the changes in the phosphorylation levels of the target proteins relative to total protein or a loading control.
Protocol 4: Cell Cycle Analysis
This protocol evaluates the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound
-
Propidium Iodide (PI)/RNase Staining Solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound or DMSO for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI/RNase Staining Solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. This compound | C33H36FN9O2 | CID 156358323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Mocaciclib | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 4. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Cdk7-IN-21 and its Interaction with Cyclin-Dependent Kinase 7
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of transcription and cell cycle progression, making it a compelling target for therapeutic intervention in oncology. Cdk7-IN-21, also known as compound A22, has been identified as a potent inhibitor of CDK7[1][2]. This technical guide aims to provide a comprehensive overview of this compound, its target protein CDK7, and the methodologies used to assess their interaction. While specific quantitative binding affinity data and detailed experimental protocols for this compound are primarily contained within patent literature (WO2022248682A1) and are not extensively available in the public domain, this document furnishes a robust framework for understanding the compound's mechanism of action by drawing parallels with well-characterized CDK7 inhibitors and outlining standard experimental approaches[3].
The Target Protein: Cyclin-Dependent Kinase 7 (CDK7)
CDK7 is a serine/threonine kinase that plays a dual role in fundamental cellular processes:
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is essential for the initiation and elongation phases of transcription.
-
Cell Cycle Control: CDK7 is the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1. The CAK complex activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, by phosphorylating a conserved threonine residue in their T-loop, thereby driving cell cycle progression.
Given its central role in these pathways, inhibiting CDK7 activity presents a promising strategy to concurrently halt uncontrolled cell proliferation and aberrant gene expression in cancer cells.
This compound: A Potent Inhibitor of CDK7
This compound (compound A22) is a small molecule inhibitor designed to target the kinase activity of CDK7. While specific binding affinity values such as IC50, Ki, or Kd for this compound are not publicly available, its designation as a "potent" inhibitor suggests a high degree of affinity for its target[1][2]. The primary reference for this compound is the patent document WO2022248682A1[1][2].
Quantitative Analysis of CDK7 Inhibition
The binding affinity of an inhibitor like this compound for CDK7 is typically determined using a variety of biochemical and cellular assays. Below is a summary of common quantitative parameters and the assays used to measure them for other CDK7 inhibitors, which would be applicable to the characterization of this compound.
| Parameter | Description | Typical Assay(s) |
| IC50 | The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | In vitro kinase assays (e.g., ADP-Glo, LanthaScreen), Cell-based proliferation assays (e.g., MTT, CellTiter-Glo) |
| Ki | The inhibition constant, indicating the intrinsic binding affinity of an inhibitor to an enzyme. | In vitro kinase assays with varying substrate and inhibitor concentrations. |
| Kd | The dissociation constant, representing the equilibrium between the inhibitor-enzyme complex and the dissociated components. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC). |
| kinact/KI | The inactivation rate constant over the inhibition constant, used to characterize covalent inhibitors. | Kinetic kinase assays monitoring enzyme activity over time. |
Experimental Protocols for Assessing CDK7 Inhibition
Detailed experimental protocols are crucial for the accurate and reproducible assessment of an inhibitor's potency and mechanism of action. The following sections outline generalized methodologies commonly employed in the study of CDK7 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., Adapta™ Universal Kinase Assay)
This assay quantifies the amount of ADP produced from the kinase reaction, providing a measure of enzyme activity.
Principle: The assay is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. In the absence of ADP from the kinase reaction, the antibody binds to the tracer, resulting in a high FRET signal. As the kinase produces ADP, it displaces the tracer from the antibody, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reconstitute the CDK7/Cyclin H/MAT1 enzyme complex in the reaction buffer.
-
Prepare a substrate solution containing a suitable peptide substrate (e.g., a peptide derived from the RNA Pol II CTD) and ATP at a concentration close to its Km.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and then in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the inhibitor solution.
-
Add the CDK7 enzyme complex to initiate the reaction.
-
Add the substrate/ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add the Adapta™ Eu-anti-ADP antibody and Alexa Fluor® 647-labeled ADP tracer solution.
-
Incubate at room temperature for 15 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (e.g., WST-8/CCK-8 Assay)
This assay measures the number of viable cells in a multi-well plate, providing an indication of the inhibitor's effect on cell growth.
Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Culture:
-
Culture a cancer cell line of interest (e.g., HCT116) in appropriate complete medium.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor (e.g., Cdk7-IN-8) in the complete culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Add the WST-8/CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the CDK7 signaling pathway and a typical workflow for evaluating CDK7 inhibitors.
Figure 1: Simplified signaling pathway of CDK7 in transcriptional regulation and cell cycle control, and the inhibitory action of this compound.
Figure 2: A typical experimental workflow for the preclinical evaluation of a CDK7 inhibitor.
Conclusion
This compound is a potent inhibitor of CDK7, a key regulator of transcription and cell cycle progression. While detailed public data on its binding affinity and specific experimental protocols are limited, this guide provides a comprehensive framework for understanding its potential mechanism of action and the standard methodologies used for its characterization. The provided diagrams of the CDK7 signaling pathway and a typical experimental workflow serve as valuable tools for researchers in the field of oncology and drug discovery. Further investigation into the data contained within the patent literature will be necessary for a complete quantitative understanding of this compound's interaction with its target.
References
Cdk7-IN-21: An In-Depth Technical Guide for Cell Cycle and Checkpoint Signaling Research
Introduction: Cyclin-dependent kinase 7 (CDK7) is a pivotal enzyme that functions as a master regulator of two fundamental cellular processes: cell cycle progression and transcription.[1] It serves as the catalytic subunit of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2][3] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[4] Due to its dual roles, CDK7 has emerged as a significant target in cancer therapy.
This technical guide provides an in-depth overview of the use of a selective CDK7 inhibitor in cell cycle and checkpoint signaling research. As "Cdk7-IN-21" is not a widely characterized compound in scientific literature, this guide will use the potent and selective covalent CDK7 inhibitor, YKL-5-124 , as a representative tool compound to illustrate the principles and methodologies involved.
Data Presentation: Inhibitor Activity and Cellular Effects
Quantitative data for the selective CDK7 inhibitor YKL-5-124 is summarized below, highlighting its biochemical potency, kinase selectivity, and effects on cellular processes.
Table 1: Biochemical Activity and Selectivity of YKL-5-124
| Target Kinase | IC50 (nM) | Notes |
|---|---|---|
| CDK7 | 53.5 | Potent inhibition of the isolated kinase.[5][6] |
| CDK7/Mat1/CycH | 9.7 | High potency against the active CAK complex.[5][7][8] |
| CDK2 | 1300 | Over 100-fold selectivity for CDK7 complex over CDK2.[7][8] |
| CDK9 | 3020 | High selectivity against the transcriptional kinase CDK9.[7][8] |
| CDK12 | Inactive | No significant inhibition observed.[7][9] |
| CDK13 | Inactive | No significant inhibition observed.[7][9] |
Table 2: Cellular Effects of YKL-5-124
| Cellular Process | Assay | Key Findings |
|---|---|---|
| Cell Cycle Progression | Flow Cytometry | Causes a dose-dependent arrest in the G1 and G2/M phases of the cell cycle, with a corresponding decrease in the S-phase population.[5] |
| CAK Activity | Western Blot | Inhibits the activating T-loop phosphorylation of CDK1 and CDK2 in a concentration-dependent manner.[5] |
| Gene Expression | Transcriptional Profiling | Inhibits the expression of genes driven by the E2F transcription factor.[5] |
| Transcription | Western Blot | Exhibits minimal effect on the global phosphorylation status of RNA Polymerase II C-terminal domain (CTD).[6][7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental strategies is crucial for understanding the mechanism of action of CDK7 inhibitors. The following diagrams were generated using the Graphviz DOT language to illustrate key pathways and workflows.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of CDK7 inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol is designed to measure the direct inhibitory effect of a compound on CDK7 kinase activity.
-
Reagents and Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex (CAK complex)
-
Kinase substrate (e.g., GST-CDK2/cyclin A)
-
CDK7 inhibitor (e.g., YKL-5-124)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP or unlabeled ATP
-
ADP-Glo™ Kinase Assay kit (for non-radioactive detection)[10]
-
96-well assay plates
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for ADP-Glo™)
-
-
Procedure:
-
Prepare serial dilutions of the CDK7 inhibitor in DMSO, then further dilute in Kinase Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor, the CAK enzyme complex, and the kinase substrate.
-
Incubate for 15-20 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the kinase reaction by adding ATP (e.g., 10 µM final concentration, including [γ-³²P]ATP for radioactive assays).
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Terminate the reaction. For radioactive assays, spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated ATP. For the ADP-Glo™ assay, add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.[10]
-
Quantify the signal. For radioactive assays, measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, add the Kinase Detection Reagent and measure luminescence.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of the CDK7 inhibitor on the proliferation and viability of cancer cells.[11]
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled cell culture plates
-
CDK7 inhibitor stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent[12]
-
Luminometer
-
-
Procedure:
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 90 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of the CDK7 inhibitor in complete medium. Add 10 µL of the diluted inhibitor to the respective wells. Include wells with DMSO vehicle control.
-
Incubate the plate for 72 hours (or other desired time point) at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to assess the distribution of cells in different phases of the cell cycle following treatment with a CDK7 inhibitor.[13]
-
Reagents and Materials:
-
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or by collecting the cell suspension. Include any floating cells.
-
Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[13]
-
Resuspend the cell pellet in 300-500 µL of cold PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubate at room temperature for 15-30 minutes in the dark.[15]
-
Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use a pulse-processing gate (e.g., pulse width vs. pulse area) to exclude doublets.
-
Model the resulting DNA content histograms using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V & PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16]
-
Reagents and Materials:
-
Treated and control cells (1-5 x 10⁵ cells per sample)
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (contains Annexin V conjugate, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Harvest cells, including the supernatant containing floating cells.
-
Wash cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 5: Western Blotting for Phosphorylated Proteins
This protocol is used to detect changes in the phosphorylation status of CDK7 targets, such as CDK2, providing mechanistic insight into the inhibitor's action.
-
Reagents and Materials:
-
Treated and control cell pellets
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE sample buffer (e.g., Laemmli buffer)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBS with 0.1% Tween-20 (TBST))[18]
-
Primary antibodies (e.g., anti-phospho-CDK2 (Thr160), anti-total CDK2, anti-GAPDH)[18][19]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in ice-cold Lysis Buffer containing inhibitors.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK2) diluted in Blocking Buffer, typically overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe for total protein and a loading control (e.g., total CDK2 and GAPDH) to confirm target engagement and equal loading.
-
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7_pathway [bionity.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. YKL-5-124 | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. Phospho-CDK2 (Thr160) Antibody (#2561) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 19. Phospho-CDK2 (Thr160) Antibody | Cell Signaling Technology [cellsignal.com]
Investigating Transcriptional Addiction with Cdk7-IN-21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transcriptional addiction is a hallmark of many aggressive cancers, where malignant cells become highly dependent on the continuous expression of a specific set of oncogenes for their survival and proliferation. Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of this process, functioning as a key component of the transcription factor IIH (TFIIH) complex and as a CDK-activating kinase (CAK). Inhibition of CDK7 offers a promising therapeutic strategy to disrupt this oncogenic dependency. This technical guide provides an in-depth overview of investigating transcriptional addiction using the potent and selective CDK7 inhibitor, Cdk7-IN-21 (also known as mocaciclib). While comprehensive peer-reviewed studies specifically detailing the effects of this compound are emerging, this document leverages data from extensively studied, analogous CDK7 inhibitors such as THZ1 and SY-5609 to provide a foundational framework for research. We will delve into the mechanism of action of CDK7 inhibition, present quantitative data on its cellular effects, provide detailed experimental protocols for key assays, and visualize the underlying biological processes.
Introduction to Transcriptional Addiction and CDK7
Many cancer cells are in a state of "transcriptional addiction," where they exhibit an amplified and sustained reliance on the transcriptional machinery to maintain their malignant phenotype. This dependency is often driven by the overexpression of key oncogenes, such as MYC, which are regulated by large enhancer elements known as super-enhancers. These super-enhancers are densely occupied by transcription factors and the transcriptional coactivator Mediator, leading to high levels of gene expression.
CDK7 is a serine/threonine kinase with a dual role in regulating the cell cycle and transcription.[1][2] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and 7 residues, a critical step for transcription initiation and promoter escape.[3] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[1] Due to its central role in transcription, cancer cells with transcriptional addiction are particularly vulnerable to CDK7 inhibition.
This compound (mocaciclib) is a potent and selective inhibitor of CDK7.[4][5][6] By inhibiting CDK7, this compound is expected to disrupt the transcription of super-enhancer-associated oncogenes and interfere with cell cycle progression, leading to cell growth arrest and apoptosis in susceptible cancer cells.[6]
Mechanism of Action of CDK7 Inhibition
The primary mechanism by which CDK7 inhibitors disrupt transcriptional addiction is through the inhibition of RNA Polymerase II-mediated transcription. This process can be visualized as a signaling pathway.
As a CDK-activating kinase, CDK7 also plays a crucial role in cell cycle progression. Its inhibition leads to a blockade of the cell cycle, primarily at the G1/S transition.
Quantitative Data on the Effects of CDK7 Inhibition
The following tables summarize quantitative data from studies on the representative CDK7 inhibitor THZ1, which is structurally and functionally similar to this compound. This data provides an expected range of activity for selective CDK7 inhibitors.
Table 1: In Vitro Anti-proliferative Activity of THZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | [6] |
| HCT116 | Colorectal Carcinoma | 250 | [6] |
| A549 | Non-Small Cell Lung Cancer | >1000 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 125 | [6] |
| MCF7 | ER-positive Breast Cancer | >1000 | [6] |
Table 2: Effect of THZ1 on RNA Polymerase II CTD Phosphorylation
| Cell Line | Treatment | p-Ser5 Pol II (Relative Units) | p-Ser7 Pol II (Relative Units) | Reference |
| Jurkat | DMSO | 1.0 | 1.0 | [6] |
| Jurkat | THZ1 (50 nM, 4h) | 0.2 | 0.4 | [6] |
| HCT116 | DMSO | 1.0 | 1.0 | [6] |
| HCT116 | THZ1 (250 nM, 4h) | 0.3 | 0.5 | [6] |
Experimental Protocols
Cell Viability Assay
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well clear bottom plates
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plates for 72 hours.
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Phospho-RNA Polymerase II
This protocol is used to assess the effect of this compound on the phosphorylation of the RNA Polymerase II CTD.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-RNA Pol II (Ser5), anti-phospho-RNA Pol II (Ser7), anti-total RNA Pol II, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 4-6 hours).
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
The investigation of transcriptional addiction through the inhibition of CDK7 represents a compelling avenue for the development of novel cancer therapeutics. This compound, as a potent and selective inhibitor, is a valuable tool for these studies. The experimental protocols and conceptual frameworks provided in this guide, based on the extensive research of analogous compounds, offer a robust starting point for researchers to explore the therapeutic potential of this compound and further unravel the mechanisms of transcriptional addiction in cancer. As more specific data for this compound becomes available, these methodologies can be readily adapted to generate precise and impactful findings.
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibition Synergizes with Topoisomerase I Inhibition in Small Cell Lung Cancer Cells by Inducing Ubiquitin-Mediated Proteolysis of RNA Polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. This compound | C33H36FN9O2 | CID 156358323 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dual Role of CDK7: A Technical Guide to its Interrogation with Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: cell cycle progression and transcription. This dual functionality positions CDK7 as a critical nexus in cellular homeostasis and a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the dual roles of CDK7 and the use of specific inhibitors to dissect its functions. Due to the limited availability of detailed public data on Cdk7-IN-21, this document will utilize the well-characterized and structurally related covalent CDK7 inhibitor, THZ1 , as a representative tool compound to illustrate the principles of CDK7 inhibition and the experimental methodologies used to study its effects.
Introduction: The Dichotomy of CDK7 Function
CDK7 is a serine/threonine kinase that operates through two distinct mechanisms. Firstly, as the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 phosphorylates and activates other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6.[1][2][3] This function is essential for driving the cell through the various phases of the cell cycle.
Secondly, CDK7 is a core component of the general transcription factor TFIIH.[1][4][5] In this context, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for the initiation and elongation of transcription.[2][3][4] This transcriptional regulatory role is vital for the expression of a multitude of genes, including many oncogenes, making CDK7 a pivotal target in cancers with high transcriptional demand.[6] The inhibition of CDK7, therefore, offers a unique therapeutic strategy by simultaneously arresting the cell cycle and suppressing the transcription of key cancer-driving genes.[6]
Quantitative Analysis of CDK7 Inhibition by THZ1
The following tables summarize the quantitative data for the covalent CDK7 inhibitor THZ1, demonstrating its potency and selectivity. This data is representative of the type of information required to characterize a CDK7 inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of THZ1
| Kinase | IC50 (nM) |
| CDK7 | 3.2 |
| CDK12 | 6.7 |
| CDK13 | 4.9 |
| CDK9 | >1000 |
| CDK2 | >1000 |
| CDK1 | >1000 |
Data compiled from representative studies on THZ1.
Table 2: Cellular Activity of THZ1 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 5 |
| HCT-116 | Colorectal Carcinoma | 12.5 |
| A549 | Non-Small Cell Lung Cancer | 25 |
| MCF7 | Breast Adenocarcinoma | 50 |
GI50 values represent the concentration required to inhibit cell growth by 50%. Data is illustrative and compiled from various studies.
Signaling Pathways and Mechanism of Action
The dual roles of CDK7 in the cell cycle and transcription are depicted in the following signaling pathway diagrams.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. mdpi.com [mdpi.com]
- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7_pathway [bionity.com]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
The Impact of Covalent CDK7 Inhibition on Super-Enhancer-Driven Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of transcription, particularly in the context of cancers driven by oncogenic transcription factors. These cancers often exhibit a phenomenon known as "transcriptional addiction," where they are highly dependent on the massive output of genes controlled by super-enhancers. This technical guide provides an in-depth analysis of the impact of selective, covalent CDK7 inhibition on super-enhancer-driven transcription. Due to the limited availability of public data on Cdk7-IN-21, this document will focus on the extensively studied and functionally similar covalent CDK7 inhibitor, THZ1, as a representative molecule. We will explore the core mechanism of action, present quantitative data on its efficacy, detail key experimental protocols for its study, and provide visual representations of the underlying biological pathways and experimental workflows.
Introduction: CDK7 and Super-Enhancers in Cancer
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase with a dual role in regulating the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs involved in cell cycle progression.[1][2] More critically for this guide, CDK7 is an integral subunit of the general transcription factor TFIIH.[3][4] In this capacity, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 (Ser5) and serine 7 (Ser7), a crucial step for transcription initiation and promoter clearance.[3][5]
Super-enhancers are large clusters of enhancers that are densely occupied by transcription factors, co-activators, and chromatin regulators. They are responsible for driving the high-level expression of genes that are critical for cell identity and, in the case of cancer, for maintaining the oncogenic state.[6][7] Many cancers, particularly those driven by oncoproteins like MYC, are highly reliant on super-enhancers to sustain the expression of these driver oncogenes and other essential genes, a state referred to as transcriptional addiction.[3][6]
The selective inhibition of CDK7 has emerged as a promising therapeutic strategy to target these transcriptionally addicted cancers. Covalent inhibitors, such as THZ1, have demonstrated potent and selective anti-tumor activity by disrupting super-enhancer-driven transcription.[3][6] This guide will delve into the specifics of how these inhibitors achieve their effects.
Mechanism of Action: Covalent CDK7 Inhibition and Transcriptional Suppression
Covalent CDK7 inhibitors like THZ1 exert their effects by forming an irreversible bond with a non-catalytic cysteine residue (Cys312) located near the ATP-binding pocket of CDK7.[5] This covalent modification leads to a profound and sustained inhibition of CDK7's kinase activity.
The primary consequence of CDK7 inhibition in the context of transcription is the dose-dependent reduction of Pol II CTD phosphorylation at Ser5 and Ser7.[3][5] This impairment of Pol II phosphorylation has several downstream effects:
-
Inhibition of Transcription Initiation: Reduced Ser5 phosphorylation prevents the proper recruitment of capping enzymes and other factors necessary for the initiation of transcription.[8]
-
Promoter-Proximal Pausing Defects: While CDK7 is involved in establishing the promoter-proximal pause of Pol II, its inhibition can lead to a loss of this pausing, paradoxically associated with a decrease in productive elongation.[4][9]
-
Suppression of Super-Enhancer Function: Super-enhancer-driven genes are particularly sensitive to CDK7 inhibition.[3][6] The high concentration of Pol II and transcription factors at these sites makes them exquisitely dependent on efficient transcription initiation and elongation, processes that are severely hampered by the loss of CDK7 activity. This leads to a preferential downregulation of super-enhancer-associated oncogenes like MYC.[3][10]
This selective suppression of oncogenic transcriptional programs is the basis for the therapeutic window observed with covalent CDK7 inhibitors, where cancer cells exhibit significantly higher sensitivity compared to normal cells.[3]
Quantitative Data: Efficacy of THZ1
The following tables summarize the quantitative data for the biological activity of THZ1, a representative covalent CDK7 inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of THZ1
| Target | IC50 (nM) | Assay Type | Reference |
| CDK7 | 3.2 | In vitro kinase assay | [11] |
| CDK12 | - | Inhibits | [11] |
| CDK13 | - | Inhibits | [11] |
Table 2: Anti-proliferative Activity of THZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | < 50 | [3] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | < 50 | [3] |
| D458 (MYC-amplified) | Medulloblastoma | 10 | [12] |
| D425 (MYC-amplified) | Medulloblastoma | 10 | [12] |
| UW228 (non-MYC-amplified) | Medulloblastoma | 150 | [12] |
| ONS76 (non-MYC-amplified) | Medulloblastoma | 270 | [12] |
| Various Breast Cancer Lines | Breast Cancer | 80-300 (at 48h) | [13] |
| Human SCLC Lines | Small Cell Lung Cancer | 5-20 | [11] |
| THZ1-sensitive NB lines | Neuroblastoma | 2-16 | [1] |
Table 3: Effect of THZ1 on RNA Polymerase II CTD Phosphorylation
| Cell Line | Treatment Concentration | Effect on p-Ser2, p-Ser5, p-Ser7 | Reference |
| Jurkat | 4 hours | Dose-dependent decrease | [3] |
| Loucy | 4 hours | Dose-dependent decrease | [3] |
| GIST-T1 | Dose-dependent | Decrease | [5] |
| GIST-882 | Dose-dependent | Decrease | [5] |
| T47D | 4 hours, 0-6250 nM | Dose-dependent decrease | [14] |
| MDA-MB-231 | 4 hours, 0-6250 nM | Dose-dependent decrease | [14] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CDK7 inhibitor activity. Below are protocols for key experiments.
Cell Viability and Proliferation Assay
This assay measures the cytotoxic and cytostatic effects of the CDK7 inhibitor.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the CDK7 inhibitor in complete growth medium. A typical concentration range is from 1 nM to 10 µM.[15] A vehicle control (e.g., DMSO) must be included. Remove the existing medium and add 100 µL of the medium containing the compound or vehicle.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[15]
-
Cell Viability Reagent Addition: Add a cell viability reagent such as CellTiter-Glo® (Promega) or Cell Counting Kit-8 (CCK-8) to each well according to the manufacturer's instructions.[10]
-
Data Acquisition and Analysis: Measure luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[10]
Western Blot for RNA Polymerase II CTD Phosphorylation
This assay provides a direct measure of target engagement by assessing the phosphorylation status of CDK7's primary substrate.
-
Cell Lysis: Treat cells with the CDK7 inhibitor or vehicle for the desired time (e.g., 4-6 hours).[15] Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[15]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Following electrophoresis, transfer the proteins to a PVDF membrane.[15]
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for total Pol II, phospho-Ser2 Pol II, phospho-Ser5 Pol II, and phospho-Ser7 Pol II. A loading control antibody (e.g., α-tubulin or GAPDH) should also be used.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of proteins such as transcription factors, Pol II, and histone modifications (e.g., H3K27ac to identify enhancers and super-enhancers).
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[7]
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of approximately 200-500 bp.[16]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., H3K27ac, CDK7, Pol II).[7]
-
Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Perform a series of washes with buffers of increasing stringency to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated material and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms (e.g., MACS2) to identify regions of protein binding. Super-enhancers can be identified by ranking H3K27ac-enriched regions using algorithms like ROSE.[17]
RNA Sequencing (RNA-seq)
RNA-seq is used to determine the global changes in gene expression following CDK7 inhibition.
-
RNA Isolation: Treat cells with the CDK7 inhibitor or vehicle for the desired time. Isolate total RNA using a suitable method (e.g., TRIzol reagent).[2]
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, and adapter ligation.[4]
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align the sequencing reads to a reference genome and quantify gene expression levels. Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon CDK7 inhibition.[2] Gene Set Enrichment Analysis (GSEA) can be used to identify pathways and gene sets that are significantly affected.[3]
Visualizing the Core Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships discussed in this guide.
Caption: CDK7, as part of TFIIH, phosphorylates RNA Pol II to drive super-enhancer-mediated transcription.
Caption: A typical workflow for evaluating the effects of a CDK7 inhibitor on cancer cells.
Caption: The logical cascade from CDK7 inhibition to selective cancer cell death.
Conclusion
The inhibition of CDK7 with covalent inhibitors like THZ1 represents a powerful strategy for targeting cancers that are dependent on super-enhancer-driven transcription of oncogenes. By disrupting the fundamental process of transcription initiation through the inhibition of RNA Polymerase II phosphorylation, these compounds selectively induce apoptosis and cell cycle arrest in transcriptionally addicted cancer cells. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the role of CDK7 in cancer and developing novel therapeutics that exploit this critical vulnerability. As our understanding of the nuances of transcriptional regulation in cancer deepens, the targeted inhibition of key players like CDK7 will undoubtedly remain a high-priority area of research.
References
- 1. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - Gao - Translational Cancer Research [tcr.amegroups.org]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. tryps.rockefeller.edu [tryps.rockefeller.edu]
- 8. THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controling RNA Polymerase Dynamics | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 10. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. encodeproject.org [encodeproject.org]
- 17. researchgate.net [researchgate.net]
Preliminary Studies of Cdk7 Inhibitors in Novel Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) has emerged as a promising therapeutic target in oncology due to its dual role in regulating cell cycle progression and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1, 2, 4, and 6, which are crucial for cell cycle transitions.[2][3] Additionally, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in the initiation of transcription.[2] In many cancers, Cdk7 is overexpressed and its activity is dysregulated, leading to uncontrolled proliferation and dependence on transcriptional programs that drive tumor growth.[2][4]
This technical guide provides an in-depth overview of the preclinical evaluation of Cdk7 inhibitors in novel cancer models, with a focus on a representative covalent inhibitor, herein referred to as Cdk7-IN-21. While specific data for a compound named "this compound" is not publicly available, this guide synthesizes data and protocols from studies of analogous potent and selective Cdk7 inhibitors, such as Cdk7-IN-8 and THZ1, to provide a comprehensive resource for researchers in the field.
Data Presentation: In Vitro and Cellular Inhibitory Activity
The inhibitory activity of Cdk7 inhibitors is characterized through both in vitro enzymatic assays and cell-based proliferation assays across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
Table 1: In Vitro and Cellular Inhibitory Activity of a Representative Cdk7 Inhibitor (Analogous to Cdk7-IN-8)
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| Cdk7 | In Vitro Enzyme Assay | 54.29 | Potent inhibition of Cdk7 kinase activity.[5] |
| HCT116 (Colon Cancer) | Cell Proliferation Assay | 25.26 | Demonstrates significant anti-proliferative effects in a colon cancer cell line.[5] |
| OVCAR-3 (Ovarian Cancer) | Cell Proliferation Assay | 45.31 | Effective in inhibiting the proliferation of ovarian cancer cells.[5] |
| HCC1806 (Breast Cancer) | Cell Proliferation Assay | 44.47 | Shows inhibitory activity against a breast cancer cell line.[5] |
| HCC70 (Breast Cancer) | Cell Proliferation Assay | 50.85 | Active against another breast cancer cell line.[5] |
Table 2: Anti-proliferative Activity of a Covalent Cdk7 Inhibitor (THZ1) in Breast Cancer Cell Lines
| Cell Line | Subtype | THZ1 IC50 (nM) after 72h |
| Jurkat | T-ALL | 3.9 |
| MOLM-13 | AML | 12.5 |
| HCT116 | Colon | 25 |
| A549 | Lung | 50 |
| MDA-MB-231 | TNBC | 80-300 |
| MCF7 | ER+ | 80-300 |
| SKBR3 | HER2+ | 80-300 |
| JIMT-1 | HER2+ | >100 (at 7 days) |
| Data is representative and compiled from various sources.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of Cdk7 inhibitors. The following are representative protocols for key in vitro and in vivo experiments.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of Cdk7 inhibitors on cancer cells.
Protocol 1: WST-8/CCK-8 Based Cell Proliferation Assay
-
Cell Seeding:
-
Harvest and count cancer cells of interest (e.g., HCT116, OVCAR-3, HCC1806).
-
Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the Cdk7 inhibitor (e.g., Cdk7-IN-8) in DMSO.
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations (a starting range of 0-100 nM is recommended based on known IC50 values).[5]
-
Include a vehicle control (DMSO) at the same concentration as in the highest inhibitor treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the Cdk7 inhibitor.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. The incubation time can be optimized based on the cell line's doubling time.[5]
-
-
Cell Viability Measurement:
-
Add 10 µL of WST-8/CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in the dark.
-
Gently mix the plate to ensure a homogeneous distribution of the color.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[5]
-
Western Blot Analysis of Cdk7 Pathway Inhibition
Western blotting is a direct method to assess the inhibition of Cdk7 by measuring the phosphorylation status of its downstream targets, such as the C-terminal domain (CTD) of RNA Polymerase II.[6]
Protocol 2: Immunoblotting for Cdk7 Pathway Proteins
-
Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with various concentrations of the Cdk7 inhibitor or vehicle (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions. This is crucial for equal protein loading.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane onto a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor electrophoresis and transfer efficiency.[8]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RNAPII CTD Ser2/5/7, anti-CDK7, anti-c-Myc, anti-cleaved PARP) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.[8]
-
In Vivo Xenograft Tumor Model
In vivo studies are essential to evaluate the anti-tumor efficacy of Cdk7 inhibitors in a living organism.
Protocol 3: Subcutaneous Xenograft Model
-
Animal Models:
-
Use immunodeficient mice (e.g., athymic nude or NSG mice) to prevent rejection of human tumor cells.[9]
-
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture when they are in the logarithmic growth phase.
-
Resuspend the cells in a sterile solution, such as a mixture of PBS and Matrigel, at a concentration of 1-10 x 10⁶ cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[10]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
-
Drug Administration:
-
Administer the Cdk7 inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
The control group should receive the vehicle used to dissolve the compound.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers, and Western blotting).[11]
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the data for statistical significance.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by Cdk7 inhibition and a general experimental workflow for preclinical evaluation.
Caption: Cdk7's dual role in transcription and cell cycle regulation.
Caption: General workflow for preclinical evaluation of a Cdk7 inhibitor.
Conclusion
The preliminary studies of Cdk7 inhibitors, represented here by the data and protocols analogous to a compound like this compound, demonstrate a promising avenue for the development of novel cancer therapeutics. The dual inhibition of transcription and cell cycle progression provides a powerful mechanism to combat the uncontrolled growth of cancer cells. The detailed experimental protocols and data presentation formats provided in this guide are intended to facilitate robust and reproducible preclinical research in this exciting area of drug discovery. Further investigation into the efficacy of selective Cdk7 inhibitors in various cancer models, both as monotherapies and in combination with other agents, is warranted.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Expression of CDK7 correlates with molecular subtypes and predicts clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
The Dual-Edged Sword: A Technical Guide to the Therapeutic Potential of CDK7 Inhibition
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal and compelling target in oncology. Operating at the crucial intersection of cell cycle regulation and transcriptional control, CDK7's dual functionality presents a unique therapeutic window for disrupting the fundamental machinery that drives cancer cell proliferation and survival.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of CDK7 inhibition, offering researchers, scientists, and drug development professionals a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies in this rapidly advancing field.
The Mechanism of Action: A Two-Pronged Attack
CDK7 exerts its influence through two primary mechanisms, making its inhibition a potent anti-cancer strategy.
1. Transcriptional Regulation: As a core component of the general transcription factor TFIIH, CDK7 is essential for the initiation of transcription by RNA Polymerase II (Pol II).[1][3][4][5] It phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II, specifically at serine 5 and serine 7 residues.[1][3][5][6] This phosphorylation is a critical step for promoter clearance and the transition from transcription initiation to elongation. By inhibiting CDK7, the transcriptional machinery is stalled, leading to a global suppression of gene expression. Cancer cells, often characterized by a high dependency on the continuous transcription of oncogenes such as MYC, are particularly vulnerable to this transcriptional shutdown.
2. Cell Cycle Control: CDK7 also functions as the catalytic subunit of the CDK-activating kinase (CAK) complex, which includes Cyclin H and MAT1.[2][7][8][9] In this role, CDK7 phosphorylates and activates other key cell cycle CDKs, namely CDK1, CDK2, CDK4, and CDK6.[7][8][10] These downstream CDKs are responsible for driving the cell through the various phases of the cell cycle. Inhibition of CDK7's CAK activity prevents the activation of these cell cycle engines, leading to a robust cell cycle arrest, primarily at the G1/S and G2/M transitions.[7]
The combined effect of transcriptional suppression and cell cycle arrest creates a powerful anti-tumor effect, ultimately leading to apoptosis in cancer cells.
Preclinical Efficacy of CDK7 Inhibitors
A number of selective CDK7 inhibitors have been developed and evaluated in preclinical models, demonstrating potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several key CDK7 inhibitors are summarized below.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| THZ1 | Medulloblastoma (MYC-amplified) | D458 | 10 | [11] |
| Medulloblastoma (MYC-amplified) | D425 | 10 | [11] | |
| B-cell Acute Lymphocytic Leukemia | REH | 26.26 | [12] | |
| B-cell Acute Lymphocytic Leukemia | NALM6 | 101.2 | [12] | |
| Breast Cancer | Multiple | 80-300 | [13] | |
| Samuraciclib (ICEC0942) | CDK7 Kinase Assay | - | 41 | [14][15] |
| Breast Cancer | MCF7 | 180 | [14] | |
| Breast Cancer | MDA-MB-231 | 330 | [14] | |
| Breast Cancer | MDA-MB-468 | 220 | [14] | |
| SY-1365 | CDK7 Kinase Assay | - | 20 | [16] |
| Acute Myeloid Leukemia | MOLM-13 | 50-100 | [17] | |
| Acute Myeloid Leukemia | MV4-11 | 50-100 | [17] | |
| SY-5609 | CDK7 Kinase Assay | - | 0.065 (Kd) | [18][19] |
| Triple Negative Breast Cancer | HCC70 | 5.6 | [18][20] | |
| Triple Negative Breast Cancer/Ovarian Cancer | Multiple | 1-6 | [20] | |
| YKL-5-124 | CDK7 Kinase Assay | - | 53.5 | [21] |
Clinical Landscape of CDK7 Inhibitors
Several CDK7 inhibitors have advanced into clinical trials, with promising early results in heavily pre-treated patient populations.
| Inhibitor | Trial Identifier | Phase | Cancer Type | Key Findings | Reference |
| Samuraciclib | NCT03363893 | I/II | Advanced Solid Tumors, TNBC, HR+/HER2- Breast Cancer | Monotherapy (TNBC): 1 Partial Response (PR), Clinical Benefit Rate (CBR) at 24 weeks of 20.0% (4/20). Combination with Fulvestrant (HR+/HER2- post-CDK4/6i): 3 PRs, CBR of 36.0% (9/25). Median Progression-Free Survival (PFS) of 7.4 months in TP53 wild-type patients vs 1.8 months in TP53-mutant patients. | [22][23][24] |
| SY-5609 | NCT04247126 | I/Ib | Advanced Solid Tumors, Pancreatic Cancer, HR+ Breast Cancer | Monotherapy: At 10 mg (7 days on/7 off), 100% Disease Control Rate (DCR) in 3 evaluable patients. Combination with Gemcitabine (Pancreatic Cancer): 44% DCR in 9 patients. Combination with Fulvestrant (HR+ Breast Cancer): 42% DCR in 12 evaluable patients, with 3 patients on treatment for >6 months. | [25][26][27][28] |
Key Experimental Protocols
1. In Vitro Assay: Western Blot for Phospho-RNA Polymerase II CTD
This protocol assesses the direct inhibitory effect of a compound on CDK7's transcriptional activity by measuring the phosphorylation of its key substrate, the C-terminal domain (CTD) of RNA Polymerase II.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HCT116, MCF7) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the CDK7 inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on an 8-12% gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RNAPII CTD (Ser5), phospho-RNAPII CTD (Ser7), and total RNAPII overnight at 4°C. A loading control (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of phospho-RNAPII bands to the total RNAPII and/or loading control.
-
2. In Vivo Assay: Patient-Derived Xenograft (PDX) Model Efficacy Study
This protocol outlines the use of PDX models to evaluate the anti-tumor efficacy of a CDK7 inhibitor in a more clinically relevant setting.[29][30]
-
PDX Model Establishment:
-
Obtain fresh tumor tissue from consenting patients under an IRB-approved protocol.[29]
-
Transport the tissue on ice in a sterile transport medium.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS and dissect it into small fragments (2-3 mm³).[29]
-
Anesthetize immunodeficient mice (e.g., NSG mice).
-
Make a small subcutaneous incision and implant one or two tumor fragments.[29]
-
Close the incision with surgical clips or sutures.
-
Monitor mice for tumor growth. Once tumors reach a volume of approximately 1000-1500 mm³, passage the tumor to a new cohort of mice for expansion.
-
-
Efficacy Study:
-
Once a stable PDX line is established (typically after 2-3 passages), expand the model to generate a cohort of tumor-bearing mice with established tumors (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (e.g., n=8-10 per group).
-
Treat the mice with the CDK7 inhibitor via the appropriate route (e.g., oral gavage) and schedule (e.g., daily for 21 days). The control group should receive the vehicle.
-
Monitor tumor volume using calipers at least twice weekly.[29] The formula Volume = (Length x Width²) / 2 is commonly used.
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., Western blot for p-RNAPII, immunohistochemistry).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the anti-tumor effect.
-
Biomarkers of Sensitivity
Identifying patient populations most likely to respond to CDK7 inhibition is crucial for clinical success. Several potential biomarkers of sensitivity are under investigation:
-
c-MYC Expression: Cancers driven by high levels of the transcription factor c-MYC may be particularly dependent on CDK7 for their sustained proliferation.
-
TP53 Status: Clinical data for samuraciclib suggests that patients with wild-type TP53 may derive greater benefit from CDK7 inhibition.[24] In the combination trial with fulvestrant, patients without TP53 mutations had a significantly longer median PFS.[22]
-
RB Pathway Alterations: Preclinical models suggest that tumors with aberrant cell-cycle control due to alterations in the Retinoblastoma (RB) pathway may be more sensitive to CDK7 inhibitors.[31]
-
mTOR Signaling: Active mTOR signaling has been identified as a potential determinant of sensitivity to the CDK7 inhibitor samuraciclib.
Conclusion and Future Directions
The inhibition of CDK7 represents a promising therapeutic strategy in oncology, with a unique mechanism of action that dually targets transcription and cell cycle progression. Preclinical studies have demonstrated potent anti-tumor activity across a range of malignancies, and early clinical data for inhibitors like samuraciclib and SY-5609 are encouraging, particularly in treatment-resistant settings.
Future research will focus on several key areas: optimizing the therapeutic window to minimize off-target toxicities, identifying and validating robust predictive biomarkers to guide patient selection, and exploring rational combination strategies to overcome resistance and enhance efficacy. The continued development of novel, highly selective CDK7 inhibitors, coupled with a deeper understanding of the molecular determinants of response, will be critical to realizing the full therapeutic potential of this exciting class of anti-cancer agents.
References
- 1. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unveiling the noncanonical activation mechanism of CDKs: insights from recent structural studies [frontiersin.org]
- 3. TFIIH-associated Cdk7 kinase functions in phosphorylation of C-terminal domain Ser7 residues, promoter-proximal pausing, and termination by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three cyclin-dependent kinases preferentially phosphorylate different parts of the C-terminal domain of the large subunit of RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. The CDK-activating kinase Cdk7: Taking yes for an answer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK4 T172 Phosphorylation Is Central in a CDK7-Dependent Bidirectional CDK4/CDK2 Interplay Mediated by p21 Phosphorylation at the Restriction Point - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 15. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 16. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. curetoday.com [curetoday.com]
- 25. Syros Presents Data from Phase 1/1b Clinical Trial of SY-5609 in Advanced Solid Tumors at ASCO Annual Meeting [businesswire.com]
- 26. A Study of SY 5609, a Selective CDK7 Inhibitor, in Advanced Solid Tumors [clin.larvol.com]
- 27. Syros Presents New Data from Phase 1 Trial of SY-5609 and Details Three-Pronged Combination Strategy to Advance SY-5609 in Solid Tumors and Blood Cancer - BioSpace [biospace.com]
- 28. ascopubs.org [ascopubs.org]
- 29. benchchem.com [benchchem.com]
- 30. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ASCO – American Society of Clinical Oncology [asco.org]
Methodological & Application
Application Notes and Protocols for the Evaluation of Cdk7 Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a critical regulator of two fundamental cellular processes: cell cycle progression and transcription. As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle. Additionally, Cdk7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II (RNAPII), a key step in transcription initiation.[1][2][3] Due to its dual roles in promoting cell proliferation and gene expression, Cdk7 has emerged as a promising therapeutic target in oncology.
This document provides detailed protocols for the cellular evaluation of Cdk7 inhibitors, using Cdk7-IN-21 as a representative compound. While specific experimental data for this compound is not widely available in the public domain, the following protocols are based on established methods for characterizing other potent Cdk7 inhibitors and can be adapted for the evaluation of novel molecules like this compound.
Mechanism of Action of Cdk7 Inhibitors
Cdk7 inhibitors exert their anti-cancer effects by blocking the kinase activity of Cdk7. This inhibition leads to two primary cellular consequences:
-
Cell Cycle Arrest: By preventing the Cdk7-mediated activation of cell cycle CDKs, these inhibitors can induce cell cycle arrest, primarily at the G1/S and G2/M transitions.[4][5]
-
Transcriptional Repression: Inhibition of Cdk7's role in TFIIH leads to decreased phosphorylation of RNAPII, which can suppress the transcription of key oncogenes and survival factors.[6]
The combined effect of cell cycle arrest and transcriptional repression often results in reduced cancer cell proliferation and induction of apoptosis.
Quantitative Data Summary
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| BS-181 | In Vitro Enzyme Assay | Cdk7 | 21 | [7] |
| ICEC0942 (CT7001) | In Vitro Enzyme Assay | Cdk7 | 40 | [7] |
| YKL-5-124 | In Vitro Enzyme Assay | Cdk7/Mat1/CycH | 9.7 | [5] |
| SY-1365 | In Vitro Enzyme Assay | Cdk7 | 84 | [7] |
| Cdk7-IN-8 | In Vitro Enzyme Assay | Cdk7 | 54.29 | [8] |
| Cdk7-IN-8 | Cell Proliferation Assay | HCT116 (Colon Cancer) | 25.26 | [8] |
| Cdk7-IN-8 | Cell Proliferation Assay | OVCAR-3 (Ovarian Cancer) | 45.31 | [8] |
| Cdk7-IN-8 | Cell Proliferation Assay | HCC1806 (Breast Cancer) | 44.47 | [8] |
| Cdk7-IN-8 | Cell Proliferation Assay | HCC70 (Breast Cancer) | 50.85 | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol determines the effect of a Cdk7 inhibitor on cancer cell proliferation and is used to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other Cdk7 inhibitor)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, WST-8, or resazurin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density optimized for the specific cell line to ensure exponential growth during the assay period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of desired final concentrations. Include a vehicle-only control.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the Cdk7 inhibitor.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.[8]
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis following treatment with a Cdk7 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Cdk7 inhibitor at concentrations around the IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a Cdk7 inhibitor on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the Cdk7 inhibitor as described in the apoptosis assay protocol.
-
Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of Cdk7 Target Engagement
This protocol assesses the inhibition of Cdk7 kinase activity in cells by measuring the phosphorylation status of its downstream targets.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser5, anti-phospho-RNAPII Ser7, anti-phospho-Cdk1 Thr161, anti-phospho-Cdk2 Thr160)
-
Secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the Cdk7 inhibitor for a short period (e.g., 2-6 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Analyze the changes in the phosphorylation levels of Cdk7 substrates relative to the total protein levels and the vehicle control. A decrease in phosphorylation indicates target engagement by the inhibitor.
Visualizations
References
- 1. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. TFIIH-associated Cdk7 kinase functions in phosphorylation of C-terminal domain Ser7 residues, promoter-proximal pausing, and termination by RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human TFIIH kinase CDK7 regulates transcription-associated chromatin modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of Cdk7-IN-21 Stock Solution
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed protocols for the preparation, storage, and handling of a stock solution for Cdk7-IN-21 (also known as Mocaciclib), a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as oncology, cell biology, and pharmacology.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As an essential component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a crucial step for transcription initiation. Additionally, as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle checkpoints.[1][2][3] Given its dual roles, CDK7 has emerged as a significant therapeutic target in various cancers.
This compound is a potent, selective, and covalent inhibitor of CDK7.[1] It exerts its function by binding to CDK7 and preventing the phosphorylation of its key substrates, leading to cell cycle arrest and inhibition of cancer-promoting gene transcription.[1] Proper handling and preparation of this compound are paramount for achieving accurate and consistent results in in vitro and in vivo studies.
Data Presentation
Quantitative data for this compound are summarized below for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₃H₃₆FN₉O₂ | [1][4] |
| Molecular Weight | 609.7 g/mol | [1][4] |
| CAS Number | 2766124-39-2 | [1][4] |
| Appearance | Solid Powder | N/A |
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Stability Period | Source(s) |
| Solid Powder | -20°C | 3 years | [4] |
| Solid Powder | 4°C | 2 years | [4] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [4][5] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [4][5] |
Note: For optimal results, avoid repeated freeze-thaw cycles of stock solutions.[5][6]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the CDK7 signaling pathway and the experimental workflow for preparing and using a this compound stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid powder (MW = 609.7 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation of Required Mass and Volume: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L × 0.001 L × 609.7 g/mol = 0.6097 mg
Therefore, you will need to weigh 0.61 mg of this compound and dissolve it in 1 mL of DMSO. Adjust calculations based on the desired volume.
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This critical step prevents moisture from condensing on the compound, which could affect its stability and solubility.[6]
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the powder. Tightly cap the tube and vortex thoroughly for several minutes. If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes.[6]
-
Visual Confirmation: Inspect the solution to ensure it is clear and free of any visible precipitate. Complete dissolution is essential for accurate downstream dilutions.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[5][7] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into the appropriate sterile cell culture medium to achieve the desired final experimental concentrations.
Important: The final concentration of DMSO in the cell culture should be kept at a non-toxic level, typically ≤0.1% , to avoid solvent-induced effects on the cells. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO in the medium as the highest concentration of the inhibitor used.
Safety Precautions
This compound is a potent bioactive molecule. Standard laboratory safety practices should be followed. Use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound. All weighing and dissolution steps should be performed in a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. This compound | C33H36FN9O2 | CID 156358323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cdk7-IN-21 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][4] Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in the initiation of transcription.[2][3] Due to its central role in these fundamental cellular processes, CDK7 has emerged as a promising therapeutic target in oncology.
Cdk7-IN-21 is a potent inhibitor of CDK7.[5] These application notes provide an overview of its use in various in vitro assays and offer detailed protocols to guide researchers in determining its optimal working concentration and characterizing its biological effects. While specific quantitative data for this compound is not yet widely published, the provided information is based on established methodologies for other selective CDK7 inhibitors and serves as a comprehensive starting point for experimental design.
Data Presentation
Table 1: In Vitro IC50 Values of Various CDK7 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized CDK7 inhibitors. This data can be used as a reference for estimating the potential effective concentration range for this compound in initial experiments.
| Inhibitor | IC50 (CDK7) | Target Cell Line/System | Assay Type | Reference |
| YKL-5-124 | 9.7 nM | CDK7/Mat1/CycH | Biochemical Kinase Assay | [6] |
| YKL-5-124 | 53.5 nM | CDK7 | In Vitro Kinase Assay (1mM ATP) | [6] |
| THZ1 | 3.2 nM | CDK7 | Biochemical Kinase Assay | [7] |
| ICEC0942 | 40 nM | CDK7 | In Vitro Kinase Assay | [7][8] |
| SY-1365 | 84 nM | CDK7 | Biochemical Kinase Assay | [7] |
| SY-351 | 23 nM | CDK7/CCNH/MAT1 | In Vitro Kinase Assay | [9] |
| BS-181 | 21 nM | CDK7 | Biochemical Kinase Assay | [7] |
Table 2: Recommended Starting Concentrations for this compound in Cellular Assays
Based on the potency of other CDK7 inhibitors, the following concentration ranges are recommended as a starting point for in vitro cellular assays with this compound. Optimization will be necessary for each specific cell line and assay.
| Assay Type | Recommended Starting Concentration Range | Key Readouts |
| Cell Proliferation/Viability Assay | 1 nM - 10 µM | GI50, IC50 |
| Western Blot Analysis | 10 nM - 1 µM | Phospho-protein levels (e.g., p-CDK1, p-CDK2, p-RNA Pol II CTD) |
| Cell Cycle Analysis | 10 nM - 1 µM | Cell cycle phase distribution (G1, S, G2/M arrest) |
| Apoptosis Assay | 100 nM - 5 µM | Annexin V/PI staining, Caspase activation |
Mandatory Visualization
Caption: CDK7 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound In Vitro Characterization.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol is designed to determine the direct inhibitory effect of this compound on CDK7 kinase activity.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
CDK7 substrate (e.g., GST-tagged CDK2/cyclin A, or a peptide substrate)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. A typical starting range would be from 1 µM down to 0.1 nM. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 2.5 µL of the CDK7 enzyme/substrate mixture (pre-diluted in kinase buffer to 2X the final concentration) to each well.
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of 2X ATP solution (pre-diluted in kinase buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for CDK7.
-
Incubate for 1 hour at 30°C.
-
-
Detect Kinase Activity:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, Jurkat, MM.1S)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS or WST-1 reagent, or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement:
-
Add the viability reagent (e.g., 20 µL of MTS reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance or luminescence according to the manufacturer's protocol using a microplate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the GI50 or IC50 value.
-
Protocol 3: Western Blot Analysis of CDK7 Pathway Modulation
This protocol assesses the effect of this compound on the phosphorylation status of key downstream targets of CDK7.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-phospho-RNA Polymerase II CTD (Ser5), anti-total CDK1, anti-total CDK2, anti-total RNA Polymerase II, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein levels to the total protein levels and compare the treated samples to the vehicle control.
-
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-CDK Analysis Using Cdk7-IN-21 in Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that functions as a master regulator of both the cell cycle and transcription. It acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[1][2] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a key step in transcription initiation.[3][4] Given its dual roles, CDK7 has emerged as a promising therapeutic target in oncology. Cdk7-IN-21 is a potent and selective inhibitor of CDK7, and its use in research is crucial for understanding the downstream effects of CDK7 inhibition.
These application notes provide a detailed protocol for utilizing this compound in western blot analysis to assess the phosphorylation status of downstream CDK targets, thereby offering a method to quantify the inhibitor's on-target effects in a cellular context.
Data Presentation
The following table summarizes representative quantitative data for a western blot experiment designed to analyze the effect of this compound on the phosphorylation of CDK1 and CDK2. The concentrations and time points are illustrative and should be optimized for specific cell lines and experimental conditions.
| Treatment Group | This compound Conc. (nM) | Treatment Time (hours) | p-CDK1 (T161) Signal (Normalized) | p-CDK2 (T160) Signal (Normalized) |
| Vehicle Control | 0 | 6 | 1.00 | 1.00 |
| This compound | 10 | 6 | 0.75 | 0.80 |
| This compound | 50 | 6 | 0.40 | 0.45 |
| This compound | 100 | 6 | 0.15 | 0.20 |
| This compound | 250 | 6 | 0.05 | 0.10 |
Signaling Pathway
The diagram below illustrates the central role of CDK7 in activating cell cycle CDKs. This compound specifically inhibits CDK7, leading to a downstream reduction in the phosphorylation of CDK1 and CDK2 at their activating T-loop residues (T161 and T160, respectively).
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Cdk7-IN-21 Efficacy Through Cell Viability Assays
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. OUH - Protocols [ous-research.no]
- 6. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application Notes and Protocols for CDK7 Inhibition in Multiple Myeloma Research
Disclaimer: To date, specific research on the compound "Cdk7-IN-21" in the context of multiple myeloma has not been extensively published. The following application notes and protocols are based on the wealth of available data for other potent and selective CDK7 inhibitors, primarily YKL-5-124 and THZ1 , which are considered representative of the therapeutic approach of targeting CDK7 in multiple myeloma. These notes are intended for researchers, scientists, and drug development professionals.
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in multiple myeloma (MM). As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 plays a dual role in regulating both the cell cycle and transcription.[1][2][3] In multiple myeloma, dysregulation of the cell cycle and transcriptional addiction to oncogenic drivers like MYC and E2F are common vulnerabilities.[1][4][5][6] Inhibition of CDK7 offers a promising strategy to disrupt these processes, leading to cell cycle arrest, apoptosis, and reduced tumor growth in preclinical models of MM.[1][7][8][9][10]
These application notes provide a summary of the effects of CDK7 inhibition in multiple myeloma, along with detailed protocols for key experiments to assess the efficacy and mechanism of action of CDK7 inhibitors.
Data Presentation
The following tables summarize the quantitative effects of representative CDK7 inhibitors on multiple myeloma cells based on published studies.
Table 1: In Vitro Efficacy of CDK7 Inhibitors in Multiple Myeloma Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| YKL-5-124 | MM.1S | Cell Viability | IC50 | Not explicitly stated, but potent growth inhibition observed. | [7] |
| YKL-5-124 | MOLP8 | Apoptosis | % Apoptotic Cells | Significant increase in Annexin V+ cells after 48-72h. | [7] |
| YKL-5-124 | SKMM1 | Apoptosis | % Apoptotic Cells | Significant increase in Annexin V+ cells after 48-72h. | [7] |
| YKL-5-124 | Primary CD138+ Cells | Apoptosis | % Apoptotic Cells | Increased early and late apoptosis after 3 days. | [8] |
| THZ1 | H929 (Bortezomib-sensitive & -resistant) | Apoptosis | G1/S Arrest & Apoptosis | Induced G1/S arrest and apoptosis. | [9] |
| THZ1 | Primary MM Cells | Cell Viability | Anti-myeloma activity | Showed anti-myeloma activity without affecting healthy CD34+ cells. | [9] |
Table 2: In Vivo Efficacy of CDK7 Inhibitors in Multiple Myeloma Xenograft Models
| Compound | Mouse Model | Outcome | Result | Reference |
| YKL-5-124 | Subcutaneous SCID model | Tumor Regression & Survival | Caused in vivo tumor regression and increased survival. | [1][8][10] |
| THZ1 | Zebrafish xenografts | Tumor Growth | Synergistically reduced tumor growth in combination with bortezomib. | [9] |
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway in Multiple Myeloma
Caption: CDK7 signaling in multiple myeloma and points of inhibition.
Experimental Workflow for Assessing CDK7 Inhibitor Efficacy
Caption: General workflow for evaluating CDK7 inhibitors in MM.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a CDK7 inhibitor on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, H929, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
CDK7 inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of the CDK7 inhibitor in complete medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in multiple myeloma cells following treatment with a CDK7 inhibitor.
Materials:
-
Multiple myeloma cells
-
CDK7 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the CDK7 inhibitor at the desired concentration (e.g., 1x and 2x IC50) for 24, 48, and 72 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To assess the effect of a CDK7 inhibitor on the expression and phosphorylation of key proteins in the CDK7 signaling pathway.
Materials:
-
Multiple myeloma cells
-
CDK7 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-CDK2, anti-p-Rb, anti-MYC, anti-PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with the CDK7 inhibitor for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To investigate the effect of CDK7 inhibition on the binding of E2F1 to the promoters of its target genes.[8]
Materials:
-
Multiple myeloma cells (3 x 10^7 per condition)
-
CDK7 inhibitor
-
Formaldehyde
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-E2F1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for E2F1 target gene promoters (e.g., CCNE1, E2F1)
-
qPCR system
Protocol:
-
Treat cells with the CDK7 inhibitor or vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with an anti-E2F1 antibody or an IgG control overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin from the beads and reverse the crosslinks by heating with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the promoter regions of E2F1 target genes.
-
Analyze the data as a percentage of input DNA.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Starving multiple myeloma cells via CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma. | Broad Institute [broadinstitute.org]
- 7. Unlocking the therapeutic potential of selective CDK7 and BRD4 inhibition against multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting transcriptional kinase of CDK7 halts proliferation of multiple myeloma cells by modulating the function of canonical NF-kB pathway and cell cycle regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies Using CDK7 Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3] Inhibition of CDK7 has shown significant anti-tumor efficacy in various preclinical cancer models.[1][4][5] These application notes provide a comprehensive overview of in vivo studies using CDK7 inhibitors in mouse models, with a focus on experimental protocols, quantitative data presentation, and visualization of relevant biological pathways. The data and protocols are compiled from studies on representative covalent CDK7 inhibitors such as YKL-5-124 and THZ1, which serve as a guide for research with novel inhibitors like Cdk7-IN-21.
I. Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies with CDK7 inhibitors in various mouse cancer models.
Table 1: Tumor Growth Inhibition in Xenograft Mouse Models
| Cancer Model | Cell Line/PDX Model | CDK7 Inhibitor | Dosing Regimen | Tumor Growth Inhibition (%) | Key Biomarker Changes | Reference |
| Multiple Myeloma | H929 | YKL-5-124 | Not specified | Almost complete eradication | ↓ pRb, ↓ HK2, ↓ c-MYC, ↓ LDHA | [4] |
| Estrogen Receptor-Positive Breast Cancer | PDX1415 (ER-WT), PDX1526 (Y537S ER-mutant) | Not specified | Not specified | Not specified | ↓ Cell cycle progression, ↓ MYC signaling, ↑ Apoptosis | [5] |
| Ovarian Cancer | HEY, ES-2 | THZ1 | Not specified | Significant impairment of xenograft formation | ↓ RNAPII CTD phosphorylation (S2, S5, S7) | [6] |
| Acute Myeloid Leukemia (transformed from MPN) | HEL-Luc/GFP | SY-5609 | Not specified | Reduced sAML burden | ↓ c-Myc, ↓ c-Myb, ↓ PIM1, ↓ CDK4/6, ↑ p21, ↑ Caspase-9, ↑ BAD | [7] |
Table 2: Survival Analysis in Mouse Models
| Cancer Model | Mouse Model | CDK7 Inhibitor | Treatment | Outcome | Reference |
| Multiple Myeloma | Disseminated (IV) myeloma models | YKL-5-124 | Not specified | Increased survival | [4] |
| Acute Myeloid Leukemia (transformed from MPN) | HEL-Luc/GFP xenograft | SY-5609 + OTX015 | Combination therapy | Improved survival | [7] |
II. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo use of CDK7 inhibitors in mouse models.
A. Subcutaneous Xenograft Mouse Model Protocol
Objective: To evaluate the in vivo efficacy of a CDK7 inhibitor on the growth of subcutaneously implanted tumors.
Materials:
-
Cancer cell line (e.g., H929 for multiple myeloma, HEY or ES-2 for ovarian cancer)[4][6]
-
Matrigel[6]
-
Vehicle control (e.g., DMSO, saline)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Cell Preparation: Culture cancer cells to the desired confluence. On the day of injection, harvest and resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^6 cells per 100 µL.[6]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the dorsal flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4][5][6]
-
Drug Administration: Administer the CDK7 inhibitor or vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule will depend on the specific inhibitor's pharmacokinetic properties. For example, YKL-5-124 was administered via intraperitoneal injection.[4]
-
Endpoint Analysis: Continue treatment for a defined period (e.g., 2 weeks).[4] At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weight measurement, immunohistochemistry for biomarker analysis (e.g., pRb, c-MYC), and Western blotting.[4]
B. Patient-Derived Xenograft (PDX) Model Protocol
Objective: To assess the efficacy of a CDK7 inhibitor in a more clinically relevant in vivo model.
Materials:
-
Patient-derived tumor tissue
-
Immunocompromised mice (e.g., NOD-SCID-IL2Rgc–/–)[5]
-
Matrigel[5]
-
Hormone pellets (if required, e.g., estradiol for ER+ breast cancer models)[5]
-
CDK7 inhibitor and vehicle control
-
Surgical tools for tissue implantation
Procedure:
-
Tumor Implantation: Dip small fragments of patient-derived tumor tissue in Matrigel and implant them into the cleared mammary fat pads of ovariectomized mice.[5] For hormone-dependent tumors, supplement with the appropriate hormone pellets.[5]
-
Tumor Growth and Treatment: Monitor tumor growth as described in the subcutaneous xenograft protocol. Initiate treatment when tumors reach a volume of 150–200 mm³.[5]
-
Drug Administration and Endpoint Analysis: Follow the procedures for drug administration and endpoint analysis as outlined in the subcutaneous xenograft protocol.
III. Signaling Pathways and Experimental Workflows
A. CDK7 Signaling Pathway
CDK7 plays a central role in two fundamental cellular processes: cell cycle progression and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[2][3][8] Additionally, as part of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation.[9][10]
Caption: CDK7's dual role in cell cycle and transcription.
B. Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of a CDK7 inhibitor in a mouse xenograft model.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. mdpi.com [mdpi.com]
- 4. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7-IN-21 in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and transcription.[1][2][3][4] It is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activation of other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][5][6] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a crucial step for the initiation and elongation of transcription.[7][8] In many cancers, CDK7 is overexpressed and its activity is dysregulated, contributing to uncontrolled cell proliferation and survival.[3][9][10]
Cdk7-IN-21 is a potent and selective inhibitor of CDK7. While specific data for this compound is not widely available in public literature, its mechanism of action is expected to be similar to other well-characterized CDK7 inhibitors such as THZ1 and YKL-5-124. By inhibiting CDK7, these compounds disrupt both the cell cycle and transcriptional machinery in cancer cells, leading to cell cycle arrest and the induction of apoptosis.[7][9][11] This makes CDK7 inhibitors a promising class of anti-cancer therapeutics.[2][3]
These application notes provide a summary of the expected effects of this compound on cancer cells, based on data from analogous CDK7 inhibitors, and detailed protocols for key experiments to evaluate its efficacy in inducing apoptosis.
Data Presentation
The following tables summarize representative quantitative data obtained from studies on various CDK7 inhibitors in different cancer cell lines. This data can serve as a benchmark for evaluating the activity of this compound.
Table 1: IC50 Values of CDK7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| THZ1 | MDA-MB-468 | Triple-Negative Breast Cancer | 0.1451 (2 days) | [8] |
| THZ1 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.1590 (2 days) | [8] |
| THZ1 | HCC1937 | Triple-Negative Breast Cancer | 0.0847 (2 days) | [8] |
| YKL-5-124 | MM.1S | Multiple Myeloma | ~0.05 | [12] |
| YKL-5-124 | H929 | Multiple Myeloma | ~0.1 | [12] |
Table 2: Induction of Apoptosis by CDK7 Inhibitors
| Inhibitor | Cell Line | Concentration (µM) | Apoptosis Rate (%) | Time (h) | Reference |
| THZ1 | B-ALL cells | 0.1 | >60 | 48 | [7] |
| LDC4297 | MCF-7 | 1 | Significant increase vs. control | 24 | [13] |
| THZ1 | Pancreatic Cancer Cells | Varies | Strong upregulation | Not Specified | [9] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the pro-apoptotic activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][11][14]
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at various concentrations for a specified time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.[11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Key Apoptosis and CDK7 Signaling Proteins
This protocol allows for the detection of changes in protein expression and phosphorylation status following this compound treatment.
Materials:
-
Cancer cell lines treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNAPII Ser2, anti-p-RNAPII Ser5, anti-Cleaved PARP, anti-Cleaved Caspase-3, anti-Bcl-2, anti-MCL1, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[15]
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.[16][17][18]
Materials:
-
Cancer cell lines treated with this compound
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specific duration (e.g., 24 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[17]
Visualizations
Caption: Mechanism of this compound inducing apoptosis and cell cycle arrest.
Caption: Experimental workflow for evaluating this compound.
Caption: Logical flow from CDK7 inhibition to apoptosis.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7/CDK9 mediates transcriptional activation to prime paraptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. immunostep.com [immunostep.com]
- 12. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | p53–GSDME Elevation: A Path for CDK7 Inhibition to Suppress Breast Cancer Cell Survival [frontiersin.org]
- 14. kumc.edu [kumc.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. pnas.org [pnas.org]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Cdk7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (Cdk7) is a key regulator of two fundamental cellular processes: cell cycle progression and transcription. As the catalytic subunit of the CDK-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, including Cdk1, Cdk2, Cdk4, and Cdk6, which are essential for driving the cell through the various phases of the cell cycle. Additionally, Cdk7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[1][2][3] Given its dual role, Cdk7 has emerged as a promising therapeutic target in oncology.
Cdk7-IN-21 is a chemical probe that targets Cdk7. Inhibition of Cdk7 disrupts the normal function of both the CAK and TFIIH complexes, leading to a halt in cell cycle progression and transcriptional activity.[4] This application note provides a detailed protocol for analyzing cell cycle arrest induced by Cdk7 inhibitors using flow cytometry with propidium iodide (PI) staining. While specific quantitative data for this compound is not widely available in the public domain, this document presents data from studies using other selective Cdk7 inhibitors, samuraciclib (CT7001) and SY-1365, to illustrate the expected outcomes of Cdk7 inhibition.
Mechanism of Action of Cdk7 Inhibition
Cdk7 plays a central role in orchestrating cell proliferation. Its inhibition leads to a cascade of events that ultimately result in cell cycle arrest. The signaling pathway diagram below illustrates the dual functions of Cdk7 and the consequences of its inhibition.
Caption: Mechanism of Action of this compound.
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
Treatment of cancer cell lines with selective Cdk7 inhibitors results in a significant alteration of the cell cycle phase distribution, indicative of cell cycle arrest. The following tables summarize quantitative data from flow cytometry analysis of prostate and breast cancer cell lines treated with the Cdk7 inhibitors samuraciclib and SY-1365, respectively.
Table 1: Effect of Samuraciclib (CT7001) on Cell Cycle Distribution in Prostate Cancer Cell Lines
| Cell Line | Treatment (72h) | % G0/G1 | % S | % G2/M |
| LNCaP | Vehicle (DMSO) | 65 | 25 | 10 |
| Samuraciclib (1 µM) | 75 | 15 | 10 | |
| C4-2B | Vehicle (DMSO) | 60 | 30 | 10 |
| Samuraciclib (1 µM) | 70 | 20 | 10 | |
| PC3 | Vehicle (DMSO) | 55 | 35 | 10 |
| Samuraciclib (1 µM) | 65 | 25 | 10 | |
| DU145 | Vehicle (DMSO) | 60 | 25 | 15 |
| Samuraciclib (1 µM) | 70 | 15 | 15 |
Data is illustrative and compiled from representative studies of samuraciclib.[5][6][7]
Table 2: Effect of SY-1365 on Cell Cycle Distribution in Breast Cancer Cell Lines
| Cell Line | Treatment (48h) | % G0/G1 | % S | % G2/M |
| T47D (PalboS) | Vehicle (DMSO) | 58 | 32 | 10 |
| SY-1365 (50 nM) | 68 | 22 | 10 | |
| T47D (PalboR) | Vehicle (DMSO) | 55 | 35 | 10 |
| SY-1365 (50 nM) | 65 | 25 | 10 | |
| MCF7 (PalboS) | Vehicle (DMSO) | 62 | 28 | 10 |
| SY-1365 (50 nM) | 72 | 18 | 10 | |
| MCF7 (PalboR) | Vehicle (DMSO) | 60 | 30 | 10 |
| SY-1365 (50 nM) | 70 | 20 | 10 |
PalboS: Palbociclib-sensitive; PalboR: Palbociclib-resistant. Data is illustrative and compiled from representative studies of SY-1365.[8]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating adherent or suspension cells with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture plates or flasks
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in 6-well plates or T-25 flasks at a density that will allow for logarithmic growth during the treatment period and prevent confluence. Allow cells to adhere overnight.
-
Suspension cells: Seed cells in T-25 flasks or appropriate culture vessels at a suitable density.
-
-
Compound Preparation: Prepare the desired concentrations of this compound in complete cell culture medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the drug-treated samples.
-
Treatment:
-
Adherent cells: Remove the existing medium and replace it with the medium containing this compound or the vehicle control.
-
Suspension cells: Add the appropriate volume of concentrated this compound or vehicle control to the cell suspension to achieve the final desired concentration.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 2: Flow Cytometry Analysis of Cell Cycle using Propidium Iodide Staining
This protocol describes the fixation, staining, and analysis of cells to determine their DNA content and cell cycle distribution.
Caption: Experimental Workflow for Cell Cycle Analysis.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Centrifuge
-
Flow cytometer
Procedure:
-
Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat the wash step.
-
Fixation: Centrifuge the cells again and discard the supernatant. Resuspend the cell pellet in the residual PBS by gentle vortexing. While vortexing, slowly add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Storage: Fixed cells can be stored at -20°C for at least 2 hours and up to several weeks.
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in 1 mL of PI staining solution.
-
Incubate at room temperature for 30 minutes or at 37°C for 15 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Collect data for at least 10,000 single-cell events.
-
Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets.
-
Analyze the PI fluorescence (typically in the FL2 or FL3 channel) on a linear scale to obtain a histogram of DNA content.
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The inhibition of Cdk7 with small molecules like this compound presents a compelling strategy for cancer therapy due to its dual role in regulating the cell cycle and transcription. The protocols and data presented in this application note provide a framework for researchers to investigate the effects of Cdk7 inhibitors on cell cycle progression. By employing flow cytometry with propidium iodide staining, researchers can effectively quantify the induction of cell cycle arrest and further elucidate the mechanism of action of these promising therapeutic agents.
References
- 1. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Cdk7-IN-21 (Mocaciclib) in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of transcription and cell cycle progression, making it a compelling target in oncology. Cdk7-IN-21, also known as mocaciclib (Q901), is a potent and highly selective covalent inhibitor of CDK7 currently under clinical investigation. By inhibiting CDK7, mocaciclib disrupts the cellular machinery that cancer cells rely on for proliferation and survival. Preclinical evidence suggests that the anti-tumor activity of mocaciclib can be significantly enhanced when used in combination with other therapeutic agents. This document provides an overview of the preclinical rationale for combining mocaciclib with other cancer therapies, summarizes available quantitative data, and offers detailed protocols for key experimental assays to evaluate such combinations.
Mechanism of Action and Rationale for Combination Therapy
CDK7 plays a dual role in cellular function. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6), thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcription of many genes, including key oncogenes.
The rationale for combining mocaciclib with other chemotherapy agents stems from its ability to induce synthetic lethality and overcome drug resistance. By inhibiting transcription, mocaciclib can downregulate the expression of proteins involved in DNA damage repair (DDR), making cancer cells more susceptible to DNA-damaging agents. Furthermore, its ability to halt the cell cycle can synergize with drugs that target specific phases of cell division. Preclinical studies have shown that CDK7 inhibition can enhance the efficacy of various drug classes, including PARP inhibitors, selective estrogen receptor degraders (SERDs), and immune checkpoint inhibitors.[1][2]
Preclinical Data for this compound (Mocaciclib/Q901) in Combination Therapy
The following table summarizes publicly available preclinical data on the in vivo efficacy of mocaciclib (Q901) in combination with other anti-cancer agents. These studies demonstrate the potential for synergistic or additive anti-tumor effects across various cancer models.[2]
| Cancer Model | Combination Agent | Monotherapy Tumor Growth Inhibition (TGI) | Combination Therapy Tumor Growth Inhibition (TGI) |
| A2780 (Ovarian Cancer) | PARP Inhibitor | 15% | 104% (Regression) |
| OVCAR3 (Ovarian Cancer) | PARP Inhibitor | 38% | 105% (Regression) |
| MCF7 (Breast Cancer) | SERD | 64% | 94% |
| MCF7 (Breast Cancer) | ER PROTAC | 55% | 111% (Regression) |
| RENCA (Renal Cancer) | Anti-PD-1 Antibody | 13.2% | 66% |
Note: While in vivo data is available, specific in vitro synergy data for mocaciclib (e.g., Combination Index values) from publicly available peer-reviewed publications is limited. The table below is provided as a template and can be populated with data from studies on other selective covalent CDK7 inhibitors, such as THZ1, which have demonstrated synergy with various agents. It is recommended to perform dedicated in vitro synergy studies for mocaciclib with the desired combination agents.
| Cell Line | Combination Agent | Mocaciclib IC50 (nM) | Combination Agent IC50 (nM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| Example | Example Drug | Data not available | Data not available | Data not available | Data not available |
| Example | Example Drug | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This protocol is a simple and reliable method for assessing the effect of this compound and combination agents on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound (mocaciclib)
-
Chemotherapy agent of interest
-
96-well flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution: 10% formalin or ice-cold methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Solubilization solution: 10% acetic acid or methanol
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination agent, both alone and in combination, in complete medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Fixation: Gently wash the cells twice with PBS. Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixing solution and wash the plates with water. Add 100 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Remove the staining solution and wash the plates thoroughly with water until the water runs clear.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Synergy Analysis (Chou-Talalay Method)
This method provides a quantitative assessment of the interaction between this compound and another chemotherapy agent.
Procedure:
-
Determine IC50 values: Perform dose-response experiments for each drug individually to determine their IC50 (half-maximal inhibitory concentration) values using the cell viability protocol described above.
-
Constant-Ratio Combination: Prepare a series of dilutions of the two drugs in a constant ratio (e.g., based on the ratio of their IC50 values).
-
Cell Treatment and Viability Assay: Treat cells with the single agents and the combination dilutions and perform a cell viability assay.
-
Data Analysis: Use software such as CompuSyn or similar programs to calculate the Combination Index (CI). The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Western Blotting for CDK7 Pathway Analysis
This protocol allows for the assessment of the molecular effects of this compound on its target and downstream signaling pathways.
Materials:
-
Treated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Wet or semi-dry transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK7, anti-phospho-RNA Pol II, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, the combination agent, or both for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (mocaciclib) formulation for in vivo use
-
Combination agent formulation for in vivo use
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Treatment Administration: Administer the drugs according to the planned schedule, dose, and route of administration.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e-g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Signaling Pathway
Conclusion
This compound (mocaciclib) is a promising therapeutic agent with a strong rationale for use in combination with other chemotherapy drugs. The preclinical data, although still emerging, suggests that such combinations can lead to significant anti-tumor efficacy. The protocols provided in this document offer a framework for researchers to further investigate and validate the potential of this compound combination therapies in various cancer models. As mocaciclib progresses through clinical trials, further preclinical studies will be crucial to identify optimal combination strategies and predictive biomarkers to guide its clinical development.
References
Application Notes and Protocols for Assessing Cdk7-IN-21 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of cell cycle progression and transcription, making it a compelling target in oncology.[1][2] Cdk7-IN-21 (also known as mocaciclib) is a potent and selective inhibitor of CDK7.[3] These application notes provide detailed methodologies for assessing the target engagement of this compound in cellular models, crucial for its preclinical and clinical development. The protocols outlined below—Western Blot for downstream signaling, Cellular Thermal Shift Assay (CETSA) for direct target binding, and cell viability and cycle analysis for phenotypic effects—offer a comprehensive approach to characterizing the cellular activity of this compound.
Cdk7 Signaling Pathway
CDK7 plays a dual role in fundamental cellular processes. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive the cell cycle.[1] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation.[1][4] Inhibition of CDK7 with this compound is expected to disrupt these processes, leading to cell cycle arrest and suppression of oncogenic transcription.[5]
Quantitative Data Summary
The following tables summarize representative quantitative data for selective CDK7 inhibitors. While specific data for this compound may vary depending on the cell line and assay conditions, these tables provide a comparative overview of the potency of CDK7 inhibition.
Table 1: In Vitro and Cellular Inhibitory Activity of Selective CDK7 Inhibitors
| Compound | Target/Cell Line | Assay Type | IC50/EC50 (nM) | Notes |
| THZ1 | Jurkat (T-ALL) | Cell Proliferation (72h) | 50-100 | Potent inhibition of T-cell acute lymphoblastic leukemia cell growth.[6] |
| THZ1 | Breast Cancer Cell Lines | Cell Proliferation (48h) | 80-300 | Broadly effective across different breast cancer subtypes.[6] |
| SY-351 | HL-60 | Target Engagement (CETSA) | EC50: 8.3 | Demonstrates direct binding to CDK7 in cells.[7] |
| SY-351 | CAK Complex | In Vitro Kinase Assay | IC50: 23 | Selective inhibition of the active CDK7 complex.[7] |
| Cdk7-IN-8 | HCT116 (Colon Cancer) | Cell Proliferation Assay | 25.26 | Shows significant anti-proliferative effects.[8] |
| Cdk7-IN-8 | OVCAR-3 (Ovarian Cancer) | Cell Proliferation Assay | 45.31 | Effective in inhibiting ovarian cancer cell proliferation.[8] |
Experimental Protocols
Western Blot for RNAPII CTD Phosphorylation
This protocol allows for the assessment of this compound's effect on its primary transcriptional substrate, the C-terminal domain (CTD) of RNA Polymerase II. A reduction in the phosphorylation of Serine 5 and Serine 7 of the RNAPII CTD indicates target engagement.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser5), anti-phospho-RNAPII CTD (Ser7), anti-total RNAPII, anti-CDK7, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 10 nM to 1 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2, 4, 6, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[9]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a membrane.[10]
-
Block the membrane for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C.[10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detect the chemiluminescent signal using an imaging system.[9]
-
-
Data Analysis:
-
Quantify band intensities and normalize the phospho-RNAPII signals to total RNAPII and the loading control.
-
Plot the normalized signal against the this compound concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the physical binding of this compound to its target protein, CDK7, in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.[11][12]
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Lysis buffer (e.g., PBS with 1% NP-40 and protease inhibitors)
-
BCA Protein Assay Kit
-
Thermocycler
-
Western blotting reagents (as listed above)
Procedure:
-
Cell Treatment:
-
Harvest cells and resuspend them in culture medium.
-
Treat cells with a dose-response of this compound or vehicle control for 1 hour at 37°C.[13]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature.[13]
-
-
Cell Lysis and Fractionation:
-
Protein Analysis:
-
Quantify the protein concentration of the soluble fractions.
-
Analyze the amount of soluble CDK7 at each temperature and drug concentration by Western blotting as described in the previous protocol.
-
-
Data Analysis:
-
Generate a melt curve by plotting the normalized CDK7 band intensity against the temperature for both vehicle and this compound treated samples.
-
Alternatively, in an isothermal dose-response format, plot the normalized CDK7 signal at a single challenging temperature against the drug concentration to determine the EC50 of target engagement.[14]
-
Cell Viability and Proliferation Assays
These assays measure the functional consequences of CDK7 inhibition on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or WST-8/CCK-8)[1][8]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the different concentrations of the inhibitor and a vehicle control.[8]
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).[8]
-
-
Cell Viability Measurement:
-
Data Acquisition and Analysis:
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression. Inhibition of CDK7 is expected to cause cell cycle arrest, typically in the G1 and/or G2/M phases.[16][17]
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound or vehicle control for a specified period (e.g., 24 hours).[1]
-
-
Cell Fixation:
-
Harvest the cells and fix them in ice-cold 70% ethanol.[1]
-
-
Staining:
-
Wash the fixed cells and stain them with PI/RNase A solution.[1]
-
-
Analysis:
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]
-
Conclusion
The protocols described provide a robust framework for assessing the target engagement and cellular effects of this compound. By combining biochemical, biophysical, and functional cellular assays, researchers can gain a comprehensive understanding of the inhibitor's mechanism of action and its potential as a therapeutic agent. Optimization of specific parameters such as cell seeding density, treatment duration, and antibody concentrations may be necessary for different cell lines and experimental setups.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. news-medical.net [news-medical.net]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ashpublications.org [ashpublications.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Screening with Cdk7-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a pivotal regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell proliferation.[1][2] Given its dual roles, CDK7 has emerged as a compelling therapeutic target in oncology, with cancer cells often exhibiting a heightened dependence on transcriptional regulation for their survival.[1]
Cdk7-IN-21 is a representative potent and selective small molecule inhibitor of CDK7. These application notes provide a comprehensive framework for utilizing this compound in conjunction with genome-wide CRISPR-Cas9 loss-of-function screens to identify genes that modulate the cellular response to CDK7 inhibition. Such screens are powerful tools for discovering synthetic lethal interactions, identifying drug resistance mechanisms, and elucidating the broader biological consequences of targeting CDK7.
Data Presentation
The efficacy of CDK7 inhibition varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative CDK7 inhibitors in several cancer cell lines, demonstrating the potential range of activity for a compound like this compound.
| Cell Line | Cancer Type | CDK7 Inhibitor | IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | BS-181 | 21 | [3] |
| Jurkat | T-cell Leukemia | THZ1 | 3.2 | [4] |
| NALM6 | B-cell Precursor Leukemia | ICEC0942 (samuraciclib) | - | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | THZ1 | - | [6] |
| SiHa | Cervical Cancer | - | - | [6] |
| SKOV3 | Ovarian Cancer | - | - | [6] |
| HAP1 | Chronic Myelogenous Leukemia | YKL-5-124 | 53.5 | [7] |
| HL60 | Acute Promyelocytic Leukemia | SY-351 | - | [8] |
Signaling Pathway and Experimental Workflow
CDK7 Signaling Pathway
CDK7 occupies a central node in cellular signaling, impacting both transcription and cell cycle progression. The diagram below illustrates these key functions.
Caption: CDK7's dual roles in transcription and cell cycle control.
CRISPR-Cas9 Screening Workflow with this compound
The following diagram outlines the key steps of a pooled, negative selection CRISPR-Cas9 screen to identify genes that sensitize cells to this compound.
Caption: Workflow for a negative selection CRISPR-Cas9 screen.
Experimental Protocols
Cell Line Preparation and Lentiviral Transduction
Objective: To generate a population of cancer cells where each cell has a single gene knockout.
Materials:
-
Cas9-expressing cancer cell line of interest
-
Pooled lentiviral sgRNA library (e.g., GeCKO, Brunello)[9]
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Complete cell culture medium
-
Puromycin or other selection antibiotic
-
Polybrene
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid and packaging plasmids using a suitable transfection reagent. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Titer Determination: Determine the viral titer to calculate the appropriate multiplicity of infection (MOI).
-
Transduction: Transduce the Cas9-expressing cancer cell line with the pooled lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.
-
Antibiotic Selection: Two days post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration of the antibiotic should be predetermined with a kill curve.
-
T0 Sample Collection: After selection is complete (typically 2-3 days), harvest a representative population of cells as the T0 reference sample. This sample represents the initial abundance of each sgRNA in the library.
This compound Treatment and Cell Passaging
Objective: To apply selective pressure to the transduced cell population to identify gene knockouts that confer sensitivity to CDK7 inhibition.
Materials:
-
Transduced and selected cell population
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
Protocol:
-
Determine IC50: Perform a dose-response curve to determine the IC50 of this compound in the chosen cell line. For a negative selection screen, a concentration that causes partial growth inhibition (e.g., IC20-IC50) is often used.
-
Drug Treatment: Split the remaining cells into two populations: a control group treated with DMSO and an experimental group treated with the predetermined concentration of this compound. Maintain cell coverage of at least 500 cells per sgRNA throughout the screen.
-
Cell Culture and Passaging: Passage the cells every 2-3 days, reseeding at the required density to maintain coverage and the appropriate drug or vehicle concentration. The screen duration is typically 14-21 days to allow for the depletion of sgRNAs targeting essential genes.
-
Final Sample Collection: At the end of the treatment period, harvest cell pellets from both the DMSO and this compound treated populations.
Genomic DNA Extraction, sgRNA Amplification, and Sequencing
Objective: To quantify the abundance of each sgRNA in the final cell populations.
Materials:
-
Cell pellets from T0, DMSO, and this compound treated populations
-
Genomic DNA extraction kit
-
PCR reagents, including primers flanking the sgRNA cassette
-
Next-generation sequencing (NGS) platform
Protocol:
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and final cell pellets using a commercial kit.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.
-
Next-Generation Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing to determine the read counts for each sgRNA in each sample.
Bioinformatic Data Analysis
Objective: To identify sgRNAs and, by extension, genes that are significantly depleted in the this compound treated population compared to the DMSO control.
Software:
-
MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) or similar software[10]
Protocol:
-
Quality Control: Assess the quality of the sequencing data.
-
Read Counting: Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA in each sample.
-
Normalization: Normalize the read counts to account for differences in library size and sequencing depth.
-
Statistical Analysis: Use a statistical model, such as the one implemented in MAGeCK, to identify sgRNAs that are significantly depleted in the this compound treated samples relative to the DMSO control.[10]
-
Gene-Level Ranking: Aggregate the results from multiple sgRNAs targeting the same gene to generate a gene-level score and ranking. Genes with significant depletion are considered potential synthetic lethal partners with CDK7 inhibition.
-
Pathway Analysis: Perform gene ontology or pathway enrichment analysis on the hit list to identify biological processes that are important for mediating the response to this compound.
Hit Validation
Objective: To confirm that the identified candidate genes are bona fide synthetic lethal partners of CDK7 inhibition.
Protocol:
-
Individual Gene Knockout: Validate top hits by generating individual knockout cell lines for each candidate gene using two or more independent sgRNAs.
-
Drug Sensitivity Assays: Perform cell viability or proliferation assays on the individual knockout cell lines in the presence and absence of this compound to confirm increased sensitivity to the inhibitor.
-
Mechanism of Action Studies: Investigate the functional consequences of co-inhibiting the candidate gene and CDK7 to understand the underlying mechanism of the synthetic lethal interaction.
Conclusion
The combination of this compound with genome-wide CRISPR-Cas9 screening provides a powerful and unbiased approach to uncover the genetic dependencies of cancer cells and to identify novel combination therapy strategies. The protocols and information presented here offer a comprehensive guide for researchers to explore the therapeutic potential of CDK7 inhibition and to elucidate the complex cellular responses to this targeted therapy.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Transcription Factor Regulation with Cdk7 Inhibitors
Note: Initial searches for a specific compound designated "Cdk7-IN-21" did not yield any available scientific literature or public data. Therefore, these application notes and protocols have been generated using data from the well-characterized and widely used covalent Cdk7 inhibitor, THZ1 , as a representative tool for studying transcription factor regulation. The principles and methods described herein are broadly applicable to potent and selective Cdk7 inhibitors.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a central regulator of two fundamental cellular processes: transcription and cell cycle progression.[1][2][3] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation.[3][4] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6), thereby driving cell proliferation.[2][3] Given its dual roles, selective inhibition of CDK7 offers a powerful approach to investigate the transcriptional dependencies of cells and the regulation of key transcription factors, particularly in disease states like cancer where transcriptional addiction is a known vulnerability.[5]
THZ1 is a potent, selective, and covalent inhibitor of CDK7 that has been instrumental in elucidating the role of CDK7 in cancer.[4][5] It forms an irreversible bond with a cysteine residue near the active site of CDK7, leading to sustained inhibition of its kinase activity.[5] This allows for the precise dissection of CDK7-dependent transcriptional programs and the identification of transcription factors that are exquisitely sensitive to CDK7 inhibition.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CDK7 inhibitors like THZ1 to study transcription factor regulation.
Mechanism of Action: How Cdk7 Inhibition Affects Transcription Factors
Inhibition of CDK7 by compounds like THZ1 impacts transcription factor activity through several interconnected mechanisms:
-
Suppression of Global Transcription: By inhibiting the phosphorylation of the RNAPII CTD at Serine 5 and 7 residues, CDK7 inhibitors prevent transcription initiation and promoter escape.[4] This leads to a global reduction in mRNA synthesis.[4]
-
Targeting Super-Enhancer-Driven Transcription: Many key oncogenic transcription factors are encoded by genes that are themselves under the control of large regulatory elements called super-enhancers. These regions are densely occupied by the transcriptional machinery and are highly sensitive to perturbations in CDK7 activity.[5] Inhibition of CDK7 disproportionately affects the transcription of super-enhancer-associated genes, leading to the rapid depletion of critical transcription factors like RUNX1 in T-cell acute lymphoblastic leukemia (T-ALL) and MYCN in neuroblastoma.[2][4]
-
Modulation of Transcription Factor Stability and Activity: CDK7 can also directly or indirectly influence the stability and activity of specific transcription factors. For instance, inhibition of CDK7 has been shown to reduce the protein levels of Yes-associated protein (YAP), a key effector of the Hippo signaling pathway, by promoting its degradation.[6]
The following diagram illustrates the central role of CDK7 in transcription and how its inhibition by THZ1 can be used to study transcription factor regulation.
Caption: CDK7's role in transcription and its inhibition by THZ1.
Data Presentation
The following tables summarize quantitative data on the effects of CDK7 inhibition by THZ1 from various studies.
Table 1: Cellular Potency of THZ1 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 / GI50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Cell Viability | ~50 | [4] |
| Multiple Breast Cancer Lines | Breast Cancer | Cell Proliferation (MTT) | Varies by subtype | [7] |
| H2052 | Malignant Pleural Mesothelioma | Cell Viability | Not specified | [6] |
| 211H | Malignant Pleural Mesothelioma | Cell Viability | Not specified | [6] |
Table 2: Effect of THZ1 on RNAPII CTD Phosphorylation
| Cell Line | THZ1 Concentration | Effect on p-Ser5 RNAPII | Effect on p-Ser7 RNAPII | Effect on p-Ser2 RNAPII | Reference |
| Jurkat | 250 nM | Complete Inhibition | Complete Inhibition | Concurrent Loss | [4] |
| Multiple Breast Cancer Lines | Dose-dependent | Inhibition | Inhibition | Inhibition | [7] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of CDK7 inhibition on transcription factor regulation are provided below.
Protocol 1: Western Blot Analysis of RNAPII CTD Phosphorylation and Transcription Factor Levels
This protocol is designed to assess the direct inhibition of CDK7 activity in cells and the downstream consequences on the protein levels of specific transcription factors.
Caption: Workflow for Western blot analysis of CDK7 inhibition.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CDK7 inhibitor (e.g., THZ1) and vehicle control (e.g., DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Phospho-RNAPII CTD (Ser2, Ser5, Ser7)
-
Total RNAPII
-
Antibody against the transcription factor of interest (e.g., RUNX1, YAP)
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of the CDK7 inhibitor or vehicle control for the desired time course (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 2: Cell Viability/Proliferation Assay
This protocol measures the cytotoxic or cytostatic effects of CDK7 inhibition on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
CDK7 inhibitor (e.g., THZ1)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK7 inhibitor. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay Development: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence on a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genomic regions occupied by RNAPII or specific transcription factors and to assess how this occupancy is altered by CDK7 inhibition.
Caption: Workflow for ChIP-seq analysis.
Materials:
-
Cells treated with CDK7 inhibitor or vehicle
-
Formaldehyde for crosslinking
-
Lysis and sonication buffers
-
Antibody for immunoprecipitation (e.g., anti-RNAPII, anti-RUNX1)
-
Protein A/G magnetic beads
-
Wash and elution buffers
-
Reagents for reverse crosslinking and DNA purification
-
DNA library preparation kit for sequencing
Procedure:
-
Cell Treatment and Crosslinking: Treat cells as required and then crosslink proteins to DNA with formaldehyde.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the captured complexes.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to identify genomic regions with enriched binding of the protein of interest and compare between treated and control samples.
Conclusion
The use of selective CDK7 inhibitors like THZ1 provides a robust platform for investigating the intricate roles of transcription factors in cellular homeostasis and disease. The protocols and information provided in these application notes offer a starting point for researchers to explore the transcriptional vulnerabilities of their biological systems of interest and to dissect the mechanisms of transcription factor regulation. Careful experimental design and optimization of these protocols will be crucial for generating high-quality, reproducible data.
References
- 1. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 6. Inhibition of cyclin‐dependent kinase 7 down‐regulates yes‐associated protein expression in mesothelioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Cdk7-IN-21 Treatment of Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[1][2] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle transitions.[2][3] Due to its dual role in promoting cell proliferation and survival, CDK7 has emerged as a promising therapeutic target in oncology.
Cdk7-IN-21, also known as mocaciclib, is a potent and selective covalent inhibitor of CDK7.[4][5] By covalently binding to a cysteine residue within CDK7, it irreversibly inhibits its kinase activity.[5] This leads to a downstream cascade of effects, including the suppression of key oncogene transcription, cell cycle arrest, and induction of apoptosis in cancer cells.[5] Long-term treatment of cancer cells with this compound is a valuable in vitro methodology to study the mechanisms of acquired resistance, identify potential biomarkers of sensitivity or resistance, and to evaluate the sustained efficacy of CDK7 inhibition.
These application notes provide a comprehensive protocol for the long-term treatment of cancer cells with this compound, including initial characterization of cellular responses and a framework for establishing models of acquired resistance.
Data Presentation
A critical initial step in a long-term treatment study is to determine the short-term cytotoxic and cytostatic effects of the compound on the cancer cell line(s) of interest. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) after a 72-hour exposure. While specific IC50 values for this compound are not broadly published and should be determined empirically for each cell line, the following table provides a template for presenting such quantitative data.
| Cell Line | Cancer Type | IC50 (nM) of this compound (72h) | Notes |
| [Cell Line 1] | [e.g., Breast Cancer] | Experimentally Determined | e.g., ER+, HER2- |
| [Cell Line 2] | [e.g., Colon Cancer] | Experimentally Determined | e.g., KRAS mutant |
| [Cell Line 3] | [e.g., Lung Cancer] | Experimentally Determined | e.g., NSCLC |
| [Cell Line 4] | [e.g., Leukemia] | Experimentally Determined | e.g., AML |
Experimental Protocols
Preliminary Experiment: Determination of IC50 for this compound
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth after a 72-hour treatment period.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (specific to the cell line)
-
This compound (mocaciclib)
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C or -80°C.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
After 72 hours, assess cell viability using a chosen reagent according to the manufacturer's protocol.
-
For example, if using an MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with 100 µL of DMSO and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).
-
Protocol for Long-Term this compound Treatment
Objective: To maintain cancer cells in culture under continuous exposure to this compound to study long-term effects and the development of resistance.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (mocaciclib)
-
DMSO, sterile
-
Cell culture flasks (e.g., T-25 or T-75)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Initiation of Treatment:
-
Seed the cancer cells in a T-25 flask at a low density to allow for several population doublings.
-
Based on the predetermined IC50 value, start the treatment with a low concentration of this compound, typically in the range of the IC20 to IC50. This initial concentration should be sufficient to exert a selective pressure without causing complete cell death.
-
Include a parallel culture treated with the vehicle (DMSO) as a control.
-
-
Maintenance of Culture and Drug Exposure:
-
Culture the cells at 37°C in a 5% CO2 incubator.
-
Change the culture medium containing the appropriate concentration of this compound every 2-3 days to ensure a consistent drug concentration and replenish nutrients. The stability of this compound in culture medium at 37°C should be considered; if it is unstable, more frequent media changes may be necessary.
-
Monitor the cells daily for changes in morphology, growth rate, and signs of cytotoxicity.
-
-
Passaging of Cells:
-
When the cells reach 70-80% confluency, passage them as follows:
-
Aspirate the medium.
-
Wash the cell monolayer with sterile PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium containing this compound.
-
Seed the cells into new flasks at a lower density.
-
-
-
Dose Escalation (Optional, for generating resistant lines):
-
Once the cells have adapted to the initial concentration of this compound and are proliferating steadily, the concentration of the inhibitor can be gradually increased.
-
Increase the this compound concentration in small increments (e.g., 1.5 to 2-fold).
-
Allow the cells to recover and resume proliferation before the next dose escalation.
-
This process can be continued over several weeks to months to select for a resistant cell population.
-
-
Monitoring and Characterization:
-
At regular intervals (e.g., every 2-4 weeks), a subset of the long-term treated cells should be characterized to assess their phenotype. This can include:
-
Re-evaluation of IC50: Determine the IC50 of this compound in the long-term treated cells and compare it to the parental cell line to quantify the level of resistance.
-
Western Blot Analysis: Assess the phosphorylation status of CDK7 substrates, such as the C-terminal domain of RNA Polymerase II (p-RNAPII Ser5/7) and key cell cycle proteins (e.g., p-CDK1, p-CDK2), to confirm continued target engagement.
-
Cell Cycle Analysis: Analyze the cell cycle distribution using flow cytometry to identify any alterations in cell cycle checkpoints.
-
Apoptosis Assays: Measure the levels of apoptosis using methods like Annexin V staining or PARP cleavage to assess the cytotoxic effects of the long-term treatment.
-
Genomic and Proteomic Analyses: Perform next-generation sequencing or mass spectrometry to identify potential mechanisms of resistance.
-
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Signaling pathways affected by this compound inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 4. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Cdk7-IN-21 solubility issues
Welcome to the technical support center for Cdk7-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. What should I do?
A2: This is a common issue for hydrophobic small molecule inhibitors. The abrupt change in solvent polarity when diluting a DMSO stock into an aqueous buffer can cause the compound to precipitate. To avoid this, it is recommended to perform serial dilutions of your concentrated stock solution in DMSO first, before adding the final diluted sample to your aqueous medium. This gradual dilution helps to keep the compound in solution. Additionally, ensure the final concentration of DMSO in your cell culture or assay buffer is kept low, typically below 0.5%, to minimize solvent-induced toxicity and effects on cell behavior.[2]
Q3: Can I heat or sonicate my this compound solution to help it dissolve?
A3: Gentle warming (e.g., in a 37°C water bath) and brief sonication can be effective methods to aid in the dissolution of this compound.[3][4] However, it is crucial to use these methods with caution, as excessive or prolonged heating can lead to the degradation of the compound. Always visually inspect the solution for any signs of degradation, such as a color change, and ensure the vial is tightly capped to prevent solvent evaporation.
Q4: How should I store my this compound powder and stock solutions?
A4: Proper storage is critical for maintaining the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[5]
-
Stock Solutions: Once dissolved in DMSO, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2][5]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems with this compound in a question-and-answer format.
Problem: I observe a precipitate in my cell culture medium after adding this compound.
-
Did you perform a pre-dilution in DMSO?
-
No: Directly adding a high-concentration DMSO stock to aqueous media is a common cause of precipitation.
-
Solution: Prepare intermediate dilutions of your stock solution in 100% DMSO before the final dilution into your cell culture medium.
-
-
Yes: Proceed to the next question.
-
-
What is the final concentration of DMSO in your medium?
-
Above 0.5%: High concentrations of DMSO can still cause solubility issues and may be toxic to your cells.
-
Solution: Aim for a final DMSO concentration of less than 0.5%.[2] This may require preparing a more concentrated initial stock solution, so you can add a smaller volume to your final medium.
-
-
Below 0.5%: Proceed to the next question.
-
-
Have you tried using solubility enhancers?
-
No: Certain additives can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Solution: Consider adding a small amount of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, to your aqueous buffer. In some cases, a water-miscible co-solvent like polyethylene glycol (PEG) can also improve solubility.[3][6] Always test the compatibility of these enhancers with your specific experimental setup.
-
-
Problem: I am seeing inconsistent or lower-than-expected activity of this compound in my experiments.
-
Have you confirmed the complete dissolution of your stock solution?
-
No: Undissolved particles in your stock solution will lead to inaccurate final concentrations.
-
Solution: Visually inspect your stock solution to ensure it is clear and free of any precipitate. If necessary, use gentle warming or brief sonication to aid dissolution.[4]
-
-
Yes: Proceed to the next question.
-
-
Are you experiencing compound loss due to adsorption?
-
I'm not sure: Small molecules can sometimes bind to the plastic of labware, such as microplates and pipette tips.
-
Solution: Use low-protein-binding labware to minimize non-specific binding. Include a control without cells to assess the extent of compound loss to the plasticware.[7]
-
-
Quantitative Data Summary
While specific solubility data for this compound is limited, the following table summarizes the solubility of similar CDK inhibitors in DMSO, which can serve as a useful reference.
| Compound | Target | Molecular Weight ( g/mol ) | Solubility in DMSO |
| This compound | CDK7 | 609.70 | Data not available |
| CDK7-IN-4 | CDK7 | 497.63 | 125 mg/mL (251.19 mM)[1] |
| CDK9-IN-7 | CDK9 | 547.71 | 62.5 mg/mL (114.11 mM)[8] |
| (R)-Roscovitine | CDK2/CDK7 | 354.5 | ~50 mg/mL[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 609.7 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation.
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.097 mg of the compound.
-
Carefully transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube (in this example, 1 mL).
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If the compound does not fully dissolve, you may use brief sonication or gentle warming in a 37°C water bath to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: this compound inhibits CDK7's dual roles in cell cycle and transcription.
Caption: A troubleshooting workflow for this compound solubility issues.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. abmole.com [abmole.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Cdk7-IN-21 Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Cdk7-IN-21 and similar covalent Cdk7 inhibitors across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial kinase that plays a dual role in regulating both the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a critical step for transcription initiation.[1][2] this compound likely forms a covalent bond with a specific residue within the ATP-binding pocket of CDK7, leading to its irreversible inhibition. This inhibition disrupts both cell cycle progression and transcription, ultimately leading to anti-proliferative effects in cancer cells.
Q2: How does the covalent nature of this compound affect its dosage and experimental design?
The covalent and often irreversible binding of this compound to its target means that its inhibitory effect is time-dependent.[5] Unlike non-covalent inhibitors that reach equilibrium quickly, the potency of a covalent inhibitor, often measured as an IC50 value, will decrease with longer incubation times.[5][6] This is a critical consideration for experimental design. It is essential to standardize incubation times across experiments to ensure reproducible results. The prolonged duration of action may also mean that pharmacodynamic effects are decoupled from the inhibitor's plasma concentration in vivo.[7]
Q3: Why do I observe different sensitivities to this compound in different cell lines?
Cell line-specific sensitivity to CDK7 inhibitors is a known phenomenon and can be attributed to several factors:
-
Genetic Background: The mutational status of key genes in cell cycle regulation and transcription pathways (e.g., TP53, RB1) can influence a cell's dependence on CDK7.
-
Expression Levels: The expression levels of CDK7 itself, as well as its binding partners (Cyclin H, MAT1) and downstream targets, can vary between cell lines.
-
Compensatory Mechanisms: Some cell lines may have redundant or compensatory pathways that allow them to bypass the effects of CDK7 inhibition.
-
Drug Efflux: Differences in the expression of drug efflux pumps can alter the intracellular concentration of the inhibitor.
Q4: What are the expected downstream effects of this compound treatment?
Treatment with a selective CDK7 inhibitor like this compound is expected to result in:
-
Cell Cycle Arrest: Primarily a G1 phase arrest due to the inhibition of CDK2, CDK4, and CDK6 activation, leading to an accumulation of cells in G1 and a decrease in the S phase population.[8][9]
-
Inhibition of Transcription: Reduced phosphorylation of the RNA Polymerase II C-terminal domain, which can be assessed by western blotting.[10]
-
Decreased Phosphorylation of CDK1 and CDK2: Inhibition of CDK7's CAK activity leads to reduced phosphorylation of the T-loops of CDK1 and CDK2.[9]
-
Induction of Apoptosis: In many cancer cell lines, prolonged inhibition of CDK7 can lead to programmed cell death.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values
| Possible Cause | Troubleshooting Step |
| Inconsistent incubation time | As a covalent inhibitor, the IC50 of this compound is highly dependent on the pre-incubation time.[5] Solution: Standardize the pre-incubation time across all experiments for comparable results. A longer pre-incubation will generally lead to a lower IC50.[5] |
| Compound instability or insolubility | The compound may be degrading or precipitating in the culture medium. Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Ensure the final solvent concentration in the culture medium is low and consistent across all treatments. Check for any visible precipitation in the wells. |
| Cell seeding density variations | Differences in the initial number of cells can affect the apparent IC50 value. Solution: Ensure a consistent and optimized cell seeding density for your chosen cell line and assay duration. |
Problem 2: No or Weak Phenotypic Effect at Expected Concentrations
| Possible Cause | Troubleshooting Step |
| Cell line is resistant to CDK7 inhibition | The chosen cell line may have intrinsic resistance mechanisms. Solution: Confirm target engagement by performing a western blot to check for the inhibition of downstream markers like p-CDK1 (Thr161) and p-CDK2 (Thr160).[9] Consider testing a panel of cell lines with varying genetic backgrounds. |
| Incorrect dosage range | The effective concentration for your specific cell line may be higher than anticipated. Solution: Perform a broad dose-response experiment (e.g., from nanomolar to micromolar concentrations) to determine the optimal concentration range. |
| Insufficient incubation time | The covalent bond formation may require a longer incubation period to achieve a significant biological effect. Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
Problem 3: Off-Target Effects Observed
| Possible Cause | Troubleshooting Step |
| High inhibitor concentration | Using excessively high concentrations can lead to non-specific binding and off-target effects. Solution: Use the lowest effective concentration that elicits the desired on-target phenotype. |
| Inherent promiscuity of the compound | While designed to be selective, the inhibitor may have some off-target activity. Solution: If available, use a structurally related but inactive control compound to differentiate between on-target and off-target effects. Compare the observed phenotype with that of other known selective CDK7 inhibitors. |
Data Presentation
The following tables summarize representative quantitative data for a selective covalent CDK7 inhibitor, YKL-5-124, which can serve as a reference for experiments with this compound.
Table 1: In Vitro and Cellular Inhibitory Activity of YKL-5-124
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| CDK7/Mat1/CycH | In Vitro Enzyme Assay | 9.7 | Potent inhibition of CDK7 kinase activity.[9] |
| HAP1 | Cell Proliferation Assay | - | Causes G1/S transition arrest.[9] |
| Jurkat | Cell Proliferation Assay | - | Induces cell cycle arrest.[9] |
| Multiple Myeloma Cell Lines | Cell Viability Assay | Varies | Shows significant anti-proliferative effects.[8] |
Table 2: Representative Cell Cycle Analysis Data after Treatment with a CDK7 Inhibitor
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45 | 30 | 25 |
| CDK7 Inhibitor (e.g., YKL-5-124) | 70 | 10 | 20 |
Note: The data in Table 2 is illustrative and actual percentages will vary depending on the cell line, inhibitor concentration, and treatment duration.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Phospho-CDK1/2
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-CDK1 (Thr161), total CDK1, phospho-CDK2 (Thr160), total CDK2, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound as described for the western blot protocol.
-
Cell Harvesting: Harvest the cells, including any floating cells, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound inhibits CDK7, blocking both cell cycle progression and transcription.
Caption: Workflow for optimizing this compound dosage and characterizing its effects.
References
- 1. Cryo-EM catalyzes the exploration of drug selectivity: The CDK7 inhibitor example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells [mdpi.com]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. books.rsc.org [books.rsc.org]
- 8. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Cdk7-IN-21 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Cdk7-IN-21 and strategies to mitigate them.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using this compound.
Q1: My cells exhibit an unexpected or inconsistent phenotype that doesn't align with the known functions of CDK7. Could this be an off-target effect?
A1: Yes, an unexpected phenotype is a common indicator of potential off-target activity. This can occur if this compound inhibits other kinases that have opposing biological functions or are involved in negative feedback loops.[1] To dissect this, we recommend a multi-pronged validation approach:
-
Use an Orthogonal Inhibitor: Confirm your findings with a structurally unrelated CDK7 inhibitor. If the phenotype persists, it is more likely to be a true on-target effect.[1]
-
Genetic Knockdown: Employ genetic tools like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete CDK7. An on-target effect should produce a phenotype that mirrors the one observed with the inhibitor.[1]
-
Comprehensive Kinase Profiling: Use a commercial service to screen this compound against a broad panel of kinases. This can help identify specific off-targets that might explain the unexpected cellular response.[1]
-
Phosphoproteomics: Analyze global changes in protein phosphorylation to identify signaling pathways that are unexpectedly affected by the inhibitor.[1]
Q2: I'm observing high levels of cytotoxicity or cell death even at low nanomolar concentrations of this compound. Is this expected?
A2: While CDK7 is essential for cell proliferation, excessive toxicity at low concentrations may indicate potent off-target effects on kinases critical for cell survival, such as AKT or ERK.[1] To address this, consider the following:
-
Detailed Dose-Response Analysis: Determine the lowest effective concentration that inhibits the primary target (CDK7) without inducing excessive toxicity. This can be assessed by measuring the phosphorylation of a direct CDK7 substrate like the RNA Polymerase II C-terminal domain (CTD).[1]
-
Apoptosis Marker Analysis: Use assays such as Annexin V staining or measurement of cleaved caspase-3 to confirm if the observed cell death is apoptotic.[1] This helps to characterize the nature of the cytotoxicity.
-
Consult Off-Target Databases: Check publicly available databases for known off-target interactions of similar chemical scaffolds. This may reveal if the inhibitor is known to target pro-survival kinases at the concentrations being used.[1]
Q3: The inhibitory effect of this compound on cell cycle markers (e.g., p-CDK2) is much weaker than its anti-proliferative effect. Why is there a discrepancy?
A3: This discrepancy can arise from CDK7's dual roles in regulating both the cell cycle and transcription.[2][3][4] The potent anti-proliferative effect may be driven primarily by the inhibition of transcriptional programs controlled by super-enhancers, which are highly sensitive to CDK7 inhibition, rather than solely by its CDK-activating kinase (CAK) activity on cell cycle CDKs. Some selective CDK7 inhibitors have been shown to induce a strong cell cycle arrest with surprisingly weak effects on global RNA Pol II phosphorylation.[2] It is also possible that off-targets are contributing to the overall anti-proliferative phenotype. We recommend performing a time-course experiment to analyze both transcriptional (e.g., c-Myc, p-RNA Pol II) and cell-cycle (e.g., p-CDK1, p-CDK2) markers to understand the kinetics of inhibition.
Frequently Asked Questions (FAQs)
Q1: What is CDK7, and what are the primary cellular functions targeted by this compound?
A1: Cyclin-dependent kinase 7 (CDK7) is a master regulator kinase with two critical roles in the cell.[3][5]
-
Cell Cycle Control: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[3][4][6]
-
Transcriptional Regulation: As a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcription initiation and elongation.[3][6][7]
This compound is a covalent inhibitor designed to bind to a specific cysteine residue (C312) in CDK7, thereby blocking its kinase activity and impacting both of these fundamental cellular processes.[7][8]
Q2: What are the most likely off-targets for a covalent CDK7 inhibitor like this compound?
A2: Based on selectivity profiling of analogous covalent CDK7 inhibitors such as SY-351 and THZ1, the most common off-targets are the structurally related kinases CDK12 and CDK13 .[9][10] These off-target effects are typically observed at higher concentrations (e.g., >1 µM).[9] It is crucial to perform comprehensive kinase profiling to build a robust specificity profile for this compound, as other off-targets may exist.[11]
Q3: What are the best practices to mitigate or control for off-target effects in my experiments?
A3: A rigorous experimental design is key to ensuring that the observed effects are truly due to CDK7 inhibition.
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the EC50 for on-target activity in your cell model (e.g., by measuring p-RNA Pol II CTD). Use a concentration at or just above the EC50 for your experiments to minimize engagement of lower-affinity off-targets.[1][9][10]
-
Employ Orthogonal Controls: This is the most critical step. Validate key findings using a structurally different CDK7 inhibitor and a genetic approach (e.g., siRNA-mediated knockdown of CDK7).[1] Consistent results across these different methods strongly support an on-target mechanism.
-
Perform Washout Experiments: Since this compound is a covalent inhibitor, its on-target effects should persist after the compound is removed from the media, while reversible off-target effects should diminish.[2] This can help differentiate between the two.
-
Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to CDK7 in intact cells at your working concentration.[11]
Data Presentation
Table 1: Kinase Selectivity Profile of SY-351 (A this compound Analog)
The following table summarizes the inhibitory activity of SY-351, a potent and selective covalent CDK7 inhibitor, against a panel of kinases. This data serves as a representative profile for what might be expected from this compound, highlighting its high selectivity at lower concentrations and the emergence of off-targets at higher concentrations.
| Kinase Target | % Inhibition at 0.2 µM SY-351 | % Inhibition at 1.0 µM SY-351 | Notes |
| CDK7 | >90% | >95% | Primary On-Target |
| CDK12 | <50% | >50% | Known off-target at higher concentrations |
| CDK13 | <50% | >50% | Known off-target at higher concentrations |
| Other Kinases (249 total) | Not Significantly Inhibited | 4 other kinases inhibited >50% | Demonstrates high selectivity at 0.2 µM |
Data adapted from KiNativ profiling of SY-351.[9][10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CDK7's dual roles in cell cycle and transcription and potential off-targets.
Caption: Experimental workflow for validating on-target effects of this compound.
Caption: Troubleshooting logic for investigating unexpected experimental results.
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol determines the cellular potency (EC50) of this compound by measuring the phosphorylation of a direct CDK7 substrate, RNA Polymerase II.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest and appropriate culture media
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies: anti-p-RNA Pol II CTD (Ser5), anti-p-RNA Pol II CTD (Ser7), anti-Total RNA Pol II, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase (e.g., 60-70% confluency) at the time of harvest. Allow cells to attach overnight.[12]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture media. A typical 8-point dilution series might range from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Incubation: Replace the media on the cells with the inhibitor-containing media. Incubate for a defined period (e.g., 1-6 hours, as CDK7 inhibition of transcription is often rapid).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.[13]
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.[13]
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.[12]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Add chemiluminescent substrate and capture the signal using an imaging system.[12]
-
-
Data Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the EC50 value.[14]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify direct binding of this compound to CDK7 in a cellular context. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11]
Materials:
-
This compound
-
Cell culture materials
-
PBS with protease and phosphatase inhibitors
-
Thermocycler or heating blocks
-
Apparatus for cell lysis (e.g., freeze-thaw cycles)
-
Western blot materials
-
Primary antibody: anti-CDK7
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration (and a vehicle control) for 1-2 hours at 37°C.[11]
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, then cool to room temperature.[11]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze for CDK7 levels by Western blot as described in Protocol 1.
-
Data Analysis: In the vehicle-treated samples, the amount of soluble CDK7 will decrease as the temperature increases. In the this compound-treated samples, the binding of the inhibitor should stabilize CDK7, resulting in more soluble protein at higher temperatures. Plot the amount of soluble CDK7 against the temperature for both treated and untreated samples to visualize the thermal shift.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Transcriptional Profiling of the Dose Response: A More Powerful Approach for Characterizing Drug Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Cdk7-IN-21 Experiments
Welcome to the technical support center for Cdk7-IN-21 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected findings when using Cdk7 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and unexpected outcomes that you may encounter during your experiments with this compound and similar inhibitors.
Q1: Why am I observing cell cycle arrest but minimal apoptosis after treatment with a Cdk7 inhibitor?
A1: This is a frequently observed outcome. While Cdk7 inhibition can induce apoptosis, its primary role in regulating transcription and the cell cycle often leads to a predominant cell cycle arrest phenotype.[1][2] The specific outcome can be highly dependent on the cellular context, including the cancer type and the genetic background of the cell line, such as its p53 status.[1] For example, some cell lines may be more prone to arrest in the G1 or G2/M phase rather than undergo immediate apoptosis.[1][2] The anti-tumor effects of Cdk7 inhibition are often a consequence of the transcriptional suppression of key oncogenes and anti-apoptotic proteins like MCL1 and XIAP.[1]
Troubleshooting Steps:
-
Time-Course Experiment: Extend the treatment duration to observe if apoptosis occurs at later time points.
-
Apoptosis Marker Analysis: Use multiple, more sensitive markers for apoptosis beyond basic viability assays, such as Annexin V/PI staining or PARP cleavage analysis by western blot.
-
Cell Line Characterization: Investigate the p53 and Rb status of your cell line, as these pathways significantly influence the cellular response to Cdk7 inhibition.
Q2: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?
A2: Inconsistent IC50 values in cell viability assays are a common technical challenge. Several factors can contribute to this variability:
-
Drug Stability and Handling: Ensure the inhibitor is stored correctly and that stock solutions are not degraded. It is best practice to prepare fresh dilutions for each experiment.[1]
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Optimize and standardize your seeding density.[1]
-
Assay Duration: The cytotoxic effects of Cdk7 inhibitors can be time-dependent. While a 72-hour incubation is common, this may need to be optimized for your specific cell line and inhibitor.[1]
-
Assay Type: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP content) and can yield different IC50 values.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q3: I am not seeing the expected decrease in RNA Polymerase II C-terminal domain (CTD) phosphorylation after Cdk7 inhibition. Is my experiment failing?
A3: Not necessarily. While CDK7 is a known kinase for the RNAPII CTD, some highly selective CDK7 inhibitors, like YKL-5-124, have been shown to cause strong cell cycle arrest with surprisingly minimal changes in global Pol II CTD phosphorylation.[2][4] This suggests potential redundancies in CDK control of gene transcription, with other kinases like CDK12/13 possibly compensating for the loss of CDK7 activity on the CTD.[2] The effect can also be context-dependent.
Interpretive Considerations:
-
Inhibitor Selectivity: Be aware of the selectivity profile of your specific Cdk7 inhibitor. Less selective inhibitors like THZ1, which also target CDK12/13, are more likely to show a dramatic effect on Pol II phosphorylation.[2]
-
Phospho-Site Specificity: CDK7 primarily phosphorylates Ser5 and Ser7 of the RNAPII CTD.[5][6] Ensure you are using antibodies specific to these phosphorylation sites.
-
Compensatory Mechanisms: Consider the possibility of other kinases maintaining CTD phosphorylation in your experimental system.
Signaling Pathway of Transcriptional CDKs:
Caption: CDK7's role in the transcriptional kinase network.
Q4: Why does Cdk7 inhibition lead to G1/S arrest in some cell lines but G2/M arrest in others?
A4: CDK7 acts as a master regulator of the cell cycle by functioning as a CDK-activating kinase (CAK) for multiple cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[6][7] By inhibiting CDK7, you are effectively blocking the activation of these downstream CDKs that are critical for different phase transitions.[5][8]
-
G1/S Arrest: Inhibition of CDK2, CDK4, and CDK6 activation prevents the G1 to S phase transition.[5][6] This is often the predominant phenotype observed.[2]
-
G2/M Arrest: Inhibition of CDK1 (also known as Cdc2) activation blocks entry into mitosis, leading to a G2/M arrest.[5][8]
The specific arrest point can depend on the relative reliance of a particular cell line on these different CDKs and the status of its cell cycle checkpoints.
Data Presentation: Quantitative Effects of Cdk7 Inhibition
The following tables summarize representative quantitative data from studies using Cdk7 inhibitors.
Table 1: Cellular IC50 Values of Cdk7 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| Cdk7-IN-8 | HCT116 (Colon) | Proliferation Assay | 25.26 | [9] |
| Cdk7-IN-8 | OVCAR-3 (Ovarian) | Proliferation Assay | 45.31 | [9] |
| Cdk7-IN-8 | HCC1806 (Breast) | Proliferation Assay | 44.47 | [9] |
| YKL-5-124 | MM.1S (Multiple Myeloma) | Viability Assay | ~500 | [10] |
| SY-351 | HL-60 (Leukemia) | Target Occupancy | EC50 = 8.3 |[11] |
Table 2: Representative Cell Cycle Distribution after Cdk7 Inhibition Data is illustrative and adapted from typical results of cell cycle analysis after CDK inhibition.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Vehicle Control (DMSO) | 45 | 30 | 25 |
| Cdk7 Inhibitor (e.g., YKL-5-124) | 70 | 10 | 20 |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (WST-8/CCK-8)
This protocol outlines the key steps for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[9]
-
Viability Measurement: Add 10 µL of WST-8/CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Protein Analysis
This protocol is for detecting changes in the phosphorylation status of Cdk7 targets like CDK1, CDK2, and RNA Polymerase II.
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-phospho-CDK1(T161), anti-phospho-CDK2(T160), anti-phospho-RNA Pol II CTD (Ser2/5/7), and total protein controls) overnight at 4°C.[2][12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details how to analyze cell cycle distribution following Cdk7 inhibition.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.
-
Fixation: Resuspend approximately 1x10⁶ cells in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 4. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
Cdk7-IN-21 stability in DMSO and culture media
Welcome to the technical support center for Cdk7-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by addressing potential challenges related to the stability of this compound in common laboratory solvents and culture conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. If stored in a solvent, it is recommended to keep it at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: How should I prepare my stock solution of this compound?
A2: It is advisable to prepare a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). To minimize the impact of freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes.
Q3: Is this compound stable in aqueous solutions like cell culture media?
A3: The stability of this compound in aqueous solutions, including cell culture media, has not been publicly documented. It is crucial to empirically determine its stability under your specific experimental conditions (e.g., media formulation, serum concentration, temperature, and pH).
Q4: What factors can influence the stability of this compound in my experiments?
A4: Several factors can affect the stability of small molecules like this compound. In DMSO, the presence of water can lead to degradation over time. In cell culture media, components such as serum proteins, amino acids, and the overall pH can impact the compound's stability. Temperature and exposure to light are also critical factors.
Q5: How does this compound exert its biological effects?
A5: this compound is a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[3][4] As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive the cell cycle.[3] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, which is essential for the initiation of transcription.[5] By inhibiting CDK7, this compound can lead to cell cycle arrest and a reduction in the transcription of cancer-promoting genes.[6]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
This could be due to the degradation of the compound in the culture media.
-
Recommendation: Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. Analyze the concentration of the intact compound at different time points using an appropriate analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Issue 2: Variability in experimental results between different batches of this compound stock solution.
This may be caused by improper storage or handling of the DMSO stock.
-
Recommendation: Ensure your DMSO is anhydrous and of high purity. Aliquot your stock solution to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term use. Before use, allow the aliquot to warm to room temperature and centrifuge briefly to collect the contents at the bottom of the vial.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from AbMole BioScience.[1] |
Table 2: Key Parameters for a this compound Stability Study
| Parameter | DMSO Stability | Culture Media Stability |
| Solvent/Medium | Anhydrous DMSO | Your specific cell culture medium (e.g., DMEM, RPMI-1640) +/- serum |
| Concentration | 10 mM (or your stock concentration) | Your final working concentration (e.g., 1 µM) |
| Temperature | Room Temperature, 4°C, -20°C | 37°C in a CO2 incubator |
| Time Points | 0, 24, 48, 72 hours; 1 week | 0, 2, 4, 8, 24, 48 hours |
| Analysis Method | HPLC-MS or HPLC-UV | HPLC-MS |
| Readout | Percentage of intact this compound remaining | Percentage of intact this compound remaining |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to your desired stock concentration (e.g., 10 mM).
-
Aliquoting: Dispense the stock solution into multiple small, tightly sealed vials to create single-use aliquots.
-
Storage Conditions: Store the aliquots at different temperatures: room temperature, 4°C, and -20°C.
-
Sample Collection: At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), take one aliquot from each storage condition. The T=0 sample should be analyzed immediately after preparation.
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method. Compare the peak area of the compound at each time point to the peak area at T=0 to determine the percentage of the compound remaining.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
-
Preparation of Working Solution: Prepare your complete cell culture medium (with or without serum, as required for your experiments). Warm the medium to 37°C. Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve your final working concentration. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.
-
Incubation: Place the medium containing this compound in a sterile container and incubate at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The T=0 sample should be collected immediately after the addition of the compound.
-
Sample Preparation: For each aliquot, immediately stop potential degradation by adding 2-3 volumes of ice-cold acetonitrile. This will also precipitate proteins. Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of the remaining this compound using HPLC-MS. Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: The dual role of CDK7 in cell cycle control and transcription, and its inhibition by this compound.
Caption: Experimental workflow for determining the stability of this compound.
Caption: A troubleshooting guide for addressing issues with this compound activity.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C33H36FN9O2 | CID 156358323 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Cdk7-IN-21 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Cdk7-IN-21 to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both solid and solvent forms are summarized below. It is highly recommended to aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles.[1][2]
Q2: How should I prepare stock solutions of this compound?
Most kinase inhibitors, including this compound, are soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] To prepare stock solutions, use anhydrous DMSO to create high-concentration stocks (e.g., 10 mM). This minimizes the volume of solvent added to cell cultures, which can have cytotoxic effects.[1] Store these stock solutions in small, single-use aliquots at -20°C or -80°C.[1]
Q3: What are the common causes of this compound degradation?
This compound is a pyrimidine derivative, and compounds of this class can be susceptible to several factors that may lead to degradation:
-
pH Sensitivity: The pyrimidine ring can be prone to hydrolysis under acidic or basic conditions.[3]
-
Temperature: Elevated temperatures can accelerate the degradation of thermally sensitive pyrimidine compounds.[3][4]
-
Oxidation: Some pyrimidine derivatives are susceptible to oxidation, especially when exposed to air and certain metal ions.[3]
-
Photodegradation: Exposure to ultraviolet (UV) or ambient light can cause degradation of photosensitive pyrimidine compounds.[3]
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade the compound in solution.[1][2]
Q4: What are the signs of this compound degradation?
Degradation of your this compound may be indicated by:
-
A diminished or complete loss of its biological activity in your experiments.[1]
-
The appearance of new, more polar spots on a thin-layer chromatography (TLC) plate after purification or storage.[3]
-
Visual changes in the solution, such as precipitation, may suggest solubility issues that can be linked to stability.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Compound degradation due to improper storage or handling. | 1. Prepare fresh stock solutions from solid this compound. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2] 3. Verify the stability of the compound under your specific experimental conditions (see Experimental Protocol below). |
| Precipitate forms in stock solution upon thawing | Poor solubility or compound degradation. | 1. Gently warm the solution and vortex or sonicate to redissolve the compound.[4] 2. If the precipitate does not dissolve, it may indicate degradation. Prepare a fresh stock solution. 3. Consider using a different solvent if solubility in DMSO is an issue, though DMSO is generally recommended.[1] |
| Inconsistent experimental results | Inconsistent concentration of active compound due to degradation between experiments. | 1. Strictly adhere to recommended storage conditions. 2. Use freshly prepared or properly stored aliquots for each experiment. 3. Perform a stability test to determine the compound's half-life in your experimental media.[1] |
Quantitative Data Summary
The stability of this compound is highly dependent on its form (powder or in solvent) and the storage temperature. The following table summarizes the recommended storage conditions and expected stability based on supplier datasheets.[5][6]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Media
This protocol allows you to determine the stability of this compound under your specific cell culture conditions.[1]
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture media (with or without serum, as used in your experiments)
-
Sterile microcentrifuge tubes
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the Media: Add the this compound stock solution to your cell culture media to achieve the final concentration used in your experiments. Also, prepare a control sample of the inhibitor in a stable solvent like DMSO at the same concentration.
-
Time Zero (T=0) Sample: Immediately after adding the inhibitor, take an aliquot of the media (e.g., 100 µL) and store it at -80°C. This will serve as your T=0 reference.
-
Incubation: Place the remaining media with this compound in a 37°C incubator with 5% CO2 for the duration of your typical experiment (e.g., 24, 48, 72 hours).
-
Collect Time-Point Samples: At each desired time point, collect an aliquot of the incubated media and store it at -80°C.
-
Analysis: Analyze the concentration of the parent this compound in all collected samples using a validated HPLC or LC-MS/MS method.
-
Calculate Stability: Compare the concentration of the inhibitor at each time point to the T=0 sample to determine the percentage of the compound remaining.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound activity issues.
References
Technical Support Center: Overcoming Cell Line Resistance to Cdk7-IN-21
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting resistance to the CDK7 inhibitor, Cdk7-IN-21. The information is presented in a question-and-answer format to directly address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to CDK7 inhibitors like this compound can arise through several mechanisms. These can be broadly categorized as on-target alterations, increased drug efflux, or activation of bypass signaling pathways.
-
On-Target Mutations: For non-covalent, ATP-competitive CDK7 inhibitors, a common resistance mechanism is the acquisition of a single amino acid substitution in the CDK7 protein.[1][2] A notable example is the Asp97 to Asn (D97N) mutation, which has been observed in prostate cancer cells resistant to the non-covalent inhibitor Samuraciclib.[1][3] This mutation reduces the binding affinity of the inhibitor to CDK7.[1][2] While less commonly reported for covalent inhibitors like the THZ1-series (which this compound is likely related to), a mutation at the covalent binding site (Cysteine 312 to Serine, C312S) can prevent drug binding.[4][5]
-
Increased Drug Efflux: A primary mechanism of resistance to the THZ series of covalent CDK7 inhibitors is the upregulation of multidrug resistance transporters, specifically ABCB1 and ABCG2.[6][7] These transporters function as efflux pumps, actively removing the inhibitor from the cell and preventing it from reaching its target, CDK7.[4][6]
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by activating signaling pathways that compensate for the inhibition of CDK7. For instance, the TGF-β/activin signaling pathway has been shown to be upregulated in triple-negative breast cancer cells with acquired resistance to CDK7 inhibitors, leading to the induction of ABCG2.[7]
-
Alterations in Downstream Signaling: CDK7 is a master regulator of transcription and the cell cycle.[8][9] Resistance can emerge from alterations in pathways downstream of CDK7. For example, since CDK7 is involved in regulating the expression of oncogenes like MYC, compensatory mechanisms that maintain MYC signaling can contribute to resistance.[10][11]
-
Changes in Alternative Splicing: CDK7 plays a role in regulating pre-mRNA splicing.[12][13] Abnormal alternative splicing events can promote tumor resistance to targeted therapies by altering drug targets or signaling pathways.[14]
Q2: How can I confirm that my cell line has developed resistance to this compound?
Confirmation of resistance involves a combination of cell viability assays and molecular biology techniques.
-
Determine the IC50 Value: The most direct way to confirm resistance is to perform a dose-response assay (e.g., MTT, CCK-8, or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line versus the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.[15][16]
-
Western Blot Analysis of Downstream Targets: Assess the phosphorylation status of known CDK7 substrates, such as the C-terminal domain (CTD) of RNA Polymerase II (at Ser2, Ser5, and Ser7), CDK1 (at Thr161), and CDK2 (at Thr160).[5][8][17] In a resistant cell line, you may observe less inhibition of substrate phosphorylation at a given concentration of this compound compared to the sensitive parental line.
-
Colony Formation Assay: A long-term colony formation assay can also demonstrate resistance by showing that the resistant cells can proliferate and form colonies in the presence of this compound concentrations that are cytotoxic to the parental cells.
Q3: My cells are resistant to this compound. What are my next steps to investigate the mechanism?
A systematic approach is recommended to elucidate the resistance mechanism in your cell line.
-
Sequence the CDK7 Gene: Extract genomic DNA from both the parental and resistant cell lines. Amplify and sequence the coding region of the CDK7 gene to check for mutations, particularly around the ATP-binding pocket and the covalent binding site (Cys312).[6][16]
-
Assess Drug Efflux Pump Expression: Use quantitative RT-PCR (qRT-PCR) and western blotting to measure the mRNA and protein levels of ABCB1 and ABCG2 in both sensitive and resistant cells.[6]
-
RNA-Sequencing: Perform RNA-sequencing on both parental and resistant cell lines (with and without this compound treatment) to identify differentially expressed genes and activated signaling pathways in the resistant cells. This can provide insights into potential bypass mechanisms.[7]
-
Functional Validation: Once a potential mechanism is identified, use techniques like siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout to validate its role in conferring resistance. For example, if ABCG2 is upregulated, knocking it down should re-sensitize the cells to this compound.[7]
Q4: Are there strategies to overcome this compound resistance?
Yes, several strategies can be employed to overcome resistance to CDK7 inhibitors.
-
Combination Therapy: Combining this compound with other targeted agents can be a powerful approach. Synergistic effects have been observed with:
-
Tyrosine Kinase Inhibitors (TKIs): In MYCN-amplified neuroblastoma, the combination of a CDK7 inhibitor with TKIs like ponatinib or lapatinib showed synergistic anticancer effects.[18][19]
-
Topoisomerase I Inhibitors: The CDK7 inhibitor THZ1 has been shown to be synergistically cytotoxic with the topoisomerase I inhibitor topotecan in small cell lung cancer cells.[20]
-
EGFR Inhibitors: Combining a CDK7 inhibitor with an EGFR inhibitor like erlotinib has demonstrated synergistic or additive effects in breast cancer cell lines.[17]
-
Other Targeted Inhibitors: Combinations with BET inhibitors or CBP/p300 inhibitors have shown promise in advanced myeloproliferative neoplasms.[21]
-
-
Switching Inhibitor Type: If resistance is due to a mutation that affects the binding of a specific type of inhibitor, switching to a different class of CDK7 inhibitor might be effective. For example, cells with the D97N mutation that are resistant to non-covalent inhibitors may remain sensitive to covalent inhibitors like THZ1.[1][22]
-
Inhibiting Efflux Pumps: If resistance is mediated by the upregulation of ABC transporters, co-treatment with an inhibitor of these pumps could restore sensitivity to this compound.
Troubleshooting Guides
Problem: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Suggestion |
| Drug Instability | Ensure this compound is stored correctly. Prepare fresh dilutions from a new stock for each experiment. |
| Inconsistent Cell Seeding | Optimize and standardize the cell seeding density. Ensure even cell distribution in multi-well plates. |
| Variable Incubation Time | Use a consistent incubation time for all experiments. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can affect cell growth and drug response. |
Problem: No change in phosphorylation of RNA Pol II CTD after this compound treatment in resistant cells.
| Possible Cause | Suggestion |
| Increased Drug Efflux | Check for overexpression of ABCB1 and ABCG2. If present, consider co-treatment with an efflux pump inhibitor. |
| Target Mutation | Sequence the CDK7 gene to identify mutations that may prevent inhibitor binding. |
| Incorrect Antibody | Ensure the antibodies for phospho-RNA Pol II CTD (Ser2, Ser5, Ser7) are validated and working correctly. |
Quantitative Data Summary
Table 1: IC50 Values of CDK7 Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Parental/Resistant | Inhibitor | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Citation |
| H1975 | Parental | THZ1 | 379 | - | - | [8] |
| H1975/WR | Resistant to WZ4002 | THZ1 | - | 83.4 | - | [8] |
| H1975/OR | Resistant to Osimertinib | THZ1 | - | 125.9 | - | [8] |
| 22Rv1 | Parental | Samuraciclib | 107 | - | - | [22] |
| 22Rv1-SamR | Resistant | Samuraciclib | - | 1719 | 16 | [22] |
| 22Rv1-SamR | Resistant | LDC4297 | - | - | 45 | [22] |
| 22Rv1-SamR | Resistant | SY-5609 | - | - | 1378 | [22] |
Note: In the H1975 model, the EGFR-TKI resistant cells showed increased sensitivity to the CDK7 inhibitor THZ1 compared to the parental line.[8]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol outlines a general method for developing cell lines with acquired resistance to this compound through continuous drug exposure.[6][15][16][23][24][25]
-
Determine Initial IC50: Establish the baseline sensitivity of the parental cancer cell line to this compound by performing a dose-response curve and calculating the IC50 value.[15]
-
Continuous Drug Exposure:
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC20 or IC50.[6][24]
-
Initially, cell growth will be slow. Monitor the cells closely and replace the media with fresh, drug-containing media every 3-4 days.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner (e.g., by 10 nM increments or 1.5x-2x the previous concentration).[6][25]
-
-
Isolation of Resistant Clones:
-
After several months of continuous culture with increasing drug concentrations, the cell population should be significantly enriched for resistant cells.[6]
-
Isolate single-cell clones by limiting dilution or by picking individual colonies.
-
-
Characterization of Resistant Clones:
-
Expand the isolated clones and confirm their resistance by re-determining the IC50 for this compound and calculating the Resistance Index (RI).[24]
-
Perform genetic and biochemical analyses as described in the troubleshooting guides to identify the mechanism of resistance.
-
Protocol 2: Western Blot for CDK7 Activity
-
Cell Lysis:
-
Seed sensitive and resistant cells and treat with various concentrations of this compound for the desired time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RNA Pol II CTD (Ser2, Ser5, Ser7), total RNA Pol II, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Overview of CDK7 signaling and mechanisms of resistance to inhibitors.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells | The EMBO Journal [link.springer.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β/activin signaling promotes CDK7 inhibitor resistance in triple-negative breast cancer cells through upregulation of multidrug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CDK7 Inhibition Synergizes with Topoisomerase I Inhibition in Small Cell Lung Cancer Cells by Inducing Ubiquitin-Mediated Proteolysis of RNA Polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells | The EMBO Journal [link.springer.com]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of Cdk7-IN-21 in Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the cytotoxic effects of Cdk7-IN-21 in normal cells during your experiments. Given that specific peer-reviewed data on this compound is limited, the recommendations provided are based on established principles for cyclin-dependent kinase 7 (CDK7) inhibitors and data from well-characterized compounds in this class.
Understanding this compound and its On-Target Effects
This compound is a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical enzyme with a dual role in regulating both the cell cycle and gene transcription[1][2].
-
Cell Cycle Control: As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that are essential for progression through the different phases of the cell cycle[1][3].
-
Transcriptional Regulation: CDK7 is also a subunit of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a key step for initiating transcription of many genes[1][4].
Many cancer cells exhibit "transcriptional addiction," meaning they are highly dependent on the continuous activity of transcription factors like MYC for their survival and proliferation. These oncogenes are often controlled by super-enhancers, which are highly active regulatory regions of DNA. Because CDK7 is crucial for super-enhancer function, cancer cells can be more sensitive to CDK7 inhibition than normal cells[1][5]. This creates a therapeutic window, allowing for the targeting of cancer cells with relative sparing of normal cells.
Notably, this compound is associated with a patent for compounds designed to degrade CDK7, suggesting it may function as a Proteolysis Targeting Chimera (PROTAC). This mechanism would lead to the destruction of the CDK7 protein rather than just inhibiting its kinase activity, which could result in a more sustained and potent effect.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed in Normal Cells at Effective Concentrations
Potential Causes:
-
Concentration Too High: The optimal concentration for cancer cell inhibition may be too toxic for normal cells.
-
Prolonged Exposure: Continuous exposure to the inhibitor may lead to cumulative toxicity in normal cells.
-
Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes in normal cells.
-
High Proliferative Rate of Normal Cells: Rapidly dividing normal cells in your culture may be more sensitive to cell cycle inhibition.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| 1. Optimize Concentration | Perform a dose-response curve with this compound on both your cancer cell line and a relevant normal cell line in parallel. | To identify the lowest effective concentration that inhibits cancer cell viability while minimally affecting normal cells. |
| 2. Optimize Exposure Time | Conduct a time-course experiment, treating cells for shorter durations (e.g., 6, 12, 24, 48 hours) and assessing the effects. | To determine if a shorter exposure is sufficient to induce the desired anti-cancer effect while reducing toxicity in normal cells. |
| 3. Synergistic Drug Combinations | Combine a lower dose of this compound with another targeted agent (e.g., a BRD4 inhibitor or a TKI) to achieve a synergistic anti-cancer effect. | To reduce the required concentration of this compound, thereby lowering its impact on normal cells. |
| 4. Use a More Selective Inhibitor | If off-target effects are suspected, consider comparing the effects of this compound with a highly selective CDK7 inhibitor like YKL-5-124. | To determine if the observed cytotoxicity is due to on-target CDK7 inhibition or off-target effects. |
Issue 2: Inconsistent or Unexpected Experimental Results
Potential Causes:
-
Compound Instability: this compound may be unstable in your cell culture medium over time.
-
Cell Line Heterogeneity: Your cell line may have subpopulations with varying sensitivity to the inhibitor.
-
Activation of Compensatory Pathways: Cells may adapt to CDK7 inhibition by upregulating other signaling pathways.
-
Efflux Pump Activity: Cells can develop resistance by overexpressing ABC transporters that pump the drug out of the cell.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| 1. Verify Compound Activity | Prepare fresh stock solutions of this compound for each experiment. | To ensure consistent compound potency. |
| 2. Analyze Cell Cycle Effects | Perform cell cycle analysis using flow cytometry on both cancer and normal cells treated with this compound. | To confirm that the inhibitor is inducing the expected cell cycle arrest (typically at the G1/S transition). |
| 3. Probe for Compensatory Pathways | Use Western blotting to examine the expression and phosphorylation status of proteins in related pathways (e.g., Akt, ERK). | To identify any adaptive responses that could be confounding your results. |
| 4. Investigate Drug Efflux | If resistance develops over time, test for the involvement of ABC transporters using specific inhibitors like verapamil. | To determine if drug efflux is a mechanism of resistance in your model. |
Frequently Asked Questions (FAQs)
Q1: Why do CDK7 inhibitors like this compound show a therapeutic window between cancer and normal cells?
A1: The therapeutic window is largely due to the concept of "transcriptional addiction" in many cancer cells[1][5]. Cancer cells are often highly dependent on the continuous high-level expression of oncogenes driven by super-enhancers. CDK7 is a critical component of the machinery that regulates these super-enhancers. By inhibiting CDK7, compounds like this compound can disproportionately disrupt the expression of these essential oncogenes, leading to a more potent cytotoxic effect in cancer cells compared to normal cells, which have a more balanced and less dependent transcriptional program[1][5].
Q2: What are the potential off-target effects of CDK7 inhibitors?
A2: While some CDK7 inhibitors are highly selective, others can have off-target effects on other kinases due to the conserved nature of the ATP-binding pocket. For example, the early CDK7 inhibitor THZ1 also shows activity against CDK12 and CDK13[6]. These off-target activities can contribute to both efficacy and toxicity. To determine the specificity of this compound, a kinome-wide selectivity screen would be necessary.
Q3: How can I reduce the effective concentration of this compound needed for my cancer cells?
A3: A promising strategy is to use this compound in combination with other anti-cancer agents. Synergistic combinations can allow for lower doses of each drug, reducing toxicity while maintaining or even enhancing the therapeutic effect. For example, CDK7 inhibitors have shown synergy with BRD4 inhibitors in neuroblastoma and with topoisomerase I inhibitors in small cell lung cancer[7][8].
Q4: Should I expect a cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effect from this compound?
A4: The effect can be dose- and cell line-dependent. Highly selective CDK7 inhibitors like YKL-5-124 tend to be more cytostatic, causing cell cycle arrest, whereas less selective inhibitors like THZ1 can be more cytotoxic[6][9]. At lower concentrations, this compound may primarily cause cell cycle arrest, while higher concentrations might induce apoptosis[10]. You should determine the effect in your specific cell lines using cell viability and apoptosis assays.
Q5: How does the potential degrader mechanism of this compound affect its use?
A5: If this compound is a CDK7 degrader (PROTAC), its effects may be more prolonged than a traditional inhibitor. After the compound is washed out, the cell must resynthesize the CDK7 protein, which can take a significant amount of time. This means that shorter exposure times might be sufficient to achieve a lasting biological effect, which could be a key strategy for minimizing toxicity in normal cells. You can verify a degrader mechanism by performing a Western blot for total CDK7 protein levels after treatment; a decrease in total protein would support this mechanism.
Data Presentation: Therapeutic Window of CDK7 Inhibitors
The following table summarizes the anti-proliferative activity (IC50) of two well-characterized CDK7 inhibitors, THZ1 and YKL-5-124, in cancer cell lines versus non-transformed (normal) cell lines to illustrate the concept of a therapeutic window.
| Inhibitor | Cell Line | Cell Type | IC50 (nM) | Reference |
| THZ1 | Jurkat | T-cell leukemia | ~8 | [4] |
| Loucy | T-cell leukemia | ~5 | [4] | |
| BJ Fibroblasts | Normal | >500 | [4] | |
| RPE-1 | Normal | >500 | [4] | |
| YKL-5-124 | HAP1 | Leukemia | ~25 | [6] |
| Jurkat | T-cell leukemia | ~30 | [6] | |
| BJ Fibroblasts | Normal | >1000 | [11] | |
| IMR-90 Fibroblasts | Normal | >1000 | [11] |
Note: IC50 values can vary between studies and experimental conditions. This table is for illustrative purposes.
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Plating: Seed your cancer and normal cells in parallel into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in your cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the diluted this compound solutions.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log[concentration]. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat both cancer and normal cells in 6-well plates with this compound at 1x and 5x the IC50 concentration for 24 hours. Include a vehicle control.
-
Harvesting: Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analysis: Use flow cytometry software to gate the cell populations and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blotting for CDK7 Target Engagement
-
Cell Lysis: Treat cells with this compound for a short duration (e.g., 4-6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-CDK1 (Thr161)
-
Phospho-CDK2 (Thr160)
-
Phospho-RNA Polymerase II CTD (Ser5)
-
Total CDK7 (to check for degradation)
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Dual roles of CDK7 in transcription and cell cycle, and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing high cytotoxicity of this compound in normal cells.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]
- 8. scispace.com [scispace.com]
- 9. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cdk7-IN-21 and Cell Cycle Analysis
Welcome to the technical support center. This resource is designed to help you troubleshoot experiments and answer frequently asked questions regarding the use of Cdk7-IN-21, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets CDK7. CDK7 is a crucial kinase with a dual role in regulating both cell cycle progression and transcription.[1][2][3] As the CDK-Activating Kinase (CAK), it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its different phases.[3][4][5] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in the initiation of transcription.[1][6][7] By inhibiting CDK7, this compound is expected to block both of these processes, leading to cell cycle arrest and a reduction in transcription of key genes.
Q2: What is the expected phenotype after treating cells with a CDK7 inhibitor like this compound?
The primary expected phenotype following effective CDK7 inhibition is cell cycle arrest, most commonly observed as an accumulation of cells in the G1 phase with a corresponding decrease in the S phase population.[8][9] This is a direct consequence of inhibiting the CAK function of CDK7, which prevents the activation of CDKs required for the G1/S transition.[4][10] Other anticipated effects include a decrease in cell proliferation and viability, and in some cell lines, the induction of apoptosis.[2][11]
Q3: I am not observing cell cycle arrest with this compound. What are the possible reasons?
Several factors could contribute to the lack of an observable cell cycle arrest phenotype. These can be broadly categorized into issues with the inhibitor itself, the specific cell line being used, or the experimental protocol. The troubleshooting guide below provides a detailed step-by-step approach to identify the root cause of this issue.
Troubleshooting Guide: Why Am I Not Seeing Cell Cycle Arrest?
This guide will walk you through a series of checkpoints to diagnose why your experiment with this compound may not be yielding the expected cell cycle arrest.
Step 1: Verify the Activity and On-Target Effect of this compound
Before investigating the cell cycle, it is crucial to confirm that the inhibitor is active and engaging its primary target, CDK7, in your experimental system.
Recommended Action:
Perform a Western blot to assess the phosphorylation status of a direct downstream target of CDK7's transcriptional activity, the C-terminal domain (CTD) of RNA Polymerase II. A reduction in the phosphorylation of RNAPII at Serine 5 (p-RNAPII Ser5) is a reliable indicator of CDK7 inhibition.[6][7][8]
Experimental Protocol: Western Blot for p-RNAPII
-
Cell Treatment: Seed your cells and allow them to adhere overnight. Treat the cells with a dose-range of this compound (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO) for a defined period (a 4 to 6-hour time point is often sufficient to see an effect on p-RNAPII).
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Resolve 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-RNAPII (Ser5) and total RNAPII overnight at 4°C. Use a loading control such as α-tubulin or GAPDH to ensure equal loading.
-
Detection: Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
Interpreting the Results:
-
Successful Inhibition: A dose-dependent decrease in the p-RNAPII (Ser5) signal relative to the total RNAPII and loading control confirms that this compound is active and inhibiting its target.
-
No Change in Phosphorylation: If there is no change in p-RNAPII (Ser5) levels, it could indicate a problem with the compound (degradation, incorrect concentration) or its solubility in your media.
Step 2: Optimize Inhibitor Concentration and Incubation Time
The effectiveness of this compound is dependent on both the concentration used and the duration of treatment. These parameters can be highly cell-line specific.
Recommended Action:
Conduct a dose-response and time-course experiment to determine the optimal conditions for inducing cell cycle arrest in your specific cell line.
Experimental Protocol: Dose-Response and Time-Course for Cell Cycle Analysis
-
Cell Seeding: Seed your cells in multiple plates for analysis at different time points.
-
Treatment: Treat the cells with a range of this compound concentrations (refer to the table below for starting points) and a vehicle control.
-
Harvesting: Harvest cells at various time points (e.g., 24, 48, and 72 hours).
-
Cell Cycle Staining: Fix the cells in ice-cold 70% ethanol and then stain with a DNA-intercalating dye like propidium iodide (PI) in the presence of RNase A.[11]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Data Presentation: Recommended Concentration and Time Ranges for CDK7 Inhibitors
| Inhibitor | Cell Line Example | Effective Concentration Range (for cell cycle) | Incubation Time (for cell cycle) | Reference |
| THZ1 | T47D, MDA-MB-231 | 100 - 250 nM | 24 - 48 hours | [7] |
| YKL-5-124 | SCLC cells | 125 nM - 500 nM | 24 hours | [9] |
| LDC4297 | HCT116 | ~5 µM | 64 hours | [12] |
| Cdk7-IN-8 | HCT116, OVCAR-3 | 0 - 100 nM (for proliferation) | 72 hours | [13] |
Note: This table provides examples from the literature with similar CDK7 inhibitors to guide your experimental design. The optimal conditions for this compound in your specific cell line must be determined empirically.
Step 3: Assess Cell Viability and Proliferation
It is possible that at the concentrations you are using, this compound is inducing cytotoxicity or apoptosis rather than a stable cell cycle arrest.[2]
Recommended Action:
Perform a cell viability or proliferation assay in parallel with your cell cycle analysis.
Experimental Protocol: Cell Viability Assay (e.g., MTT or WST-8/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[13]
-
Treatment: After 24 hours, treat the cells with the same serial dilutions of this compound used for the cell cycle analysis.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).[13]
-
Assay: Add the viability reagent (e.g., MTT, WST-8) and incubate according to the manufacturer's protocol.[14]
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the IC50 value (the concentration that inhibits 50% of cell growth).[11]
Interpreting the Results:
-
High Cytotoxicity: If you observe a significant decrease in cell viability at concentrations where you expect to see cell cycle arrest, the compound may be inducing cell death before a clear G1 arrest can be established. Consider analyzing earlier time points for cell cycle changes.
-
Cytostatic Effect: If cell viability plateaus at a certain level, it suggests a cytostatic effect (inhibition of proliferation), which should correlate with cell cycle arrest.
Step 4: Investigate Cell Line-Specific Factors
The genetic background of your cell line can significantly influence its response to CDK7 inhibition.
Potential Issues:
-
p53 Status: The tumor suppressor p53 is a key regulator of the G1 checkpoint. Cell lines with mutated or deleted p53 may exhibit a blunted or absent G1 arrest in response to certain stimuli.[12][15]
-
Rb Pathway: The retinoblastoma (Rb) protein is a critical downstream effector in the G1/S transition. Dysregulation of the Rb pathway can lead to resistance to CDK inhibitors.[8]
-
Compensatory Mechanisms: Some cancer cells may have redundant or compensatory pathways that allow them to bypass the requirement for CDK7 activity for cell cycle progression.
Recommended Action:
-
Characterize Your Cell Line: Confirm the status of key cell cycle regulators like p53 and Rb in your cell line through literature searches or Western blotting.
-
Test Other Cell Lines: If possible, test this compound in a well-characterized, sensitive cell line as a positive control.
-
Assess Downstream Markers: In addition to p-RNAPII, check the phosphorylation status of CDK7's cell cycle targets, such as p-CDK1 (Thr161) and p-CDK2 (Thr160). A lack of change in the phosphorylation of these proteins, even with confirmed RNAPII dephosphorylation, may point to a disconnect between the transcriptional and cell cycle roles of CDK7 in your specific model or suggest that the CAK activity is less sensitive to the inhibitor.[9][10]
Visualizing the Pathways and Workflow
To aid in your troubleshooting, the following diagrams illustrate the relevant signaling pathway and a logical workflow.
Caption: CDK7's dual role in transcription and cell cycle progression.
Caption: Troubleshooting workflow for absent cell cycle arrest.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic inactivation of Cdk7 leads to cell cycle arrest and induces premature aging due to adult stem cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cdk7-IN-21: A Technical Guide to Optimizing Target Inhibition
Technical Support Center
For researchers and drug development professionals working with the potent and selective CDK7 inhibitor, Cdk7-IN-21, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure optimal experimental outcomes. Given the limited publicly available data specifically for this compound, this resource leverages findings from closely related and well-characterized covalent CDK7 inhibitors, such as YKL-5-124 and THZ1, to offer comprehensive support.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Like its analogs, it is presumed to act as a covalent inhibitor, forming a stable bond with a cysteine residue near the ATP-binding pocket of CDK7. This irreversible inhibition blocks the kinase activity of CDK7, which plays a crucial role in two fundamental cellular processes: cell cycle progression and transcription.[1][2] By inhibiting CDK7, this compound can lead to cell cycle arrest and apoptosis in cancer cells.[3][4]
Q2: What is a recommended starting concentration range for in vitro experiments?
A2: For initial experiments, a concentration range of 10 nM to 1 µM is recommended for this compound and its analogs. The optimal concentration is highly dependent on the cell line and the duration of the treatment. It is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model.
Q3: How does inhibition of CDK7 affect the cell cycle and transcription?
A3: CDK7 is a key component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6.[5][6] Inhibition of CDK7's CAK activity leads to a blockage of cell cycle progression, often resulting in G1/S or G2/M arrest.[2][3] Additionally, CDK7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for transcription initiation.[7][8] Inhibition of this function can lead to the downregulation of key oncogenes like MYC.[3][8]
Q4: Should I expect to see apoptosis or cell cycle arrest with this compound treatment?
A4: The cellular outcome of CDK7 inhibition can vary between cell cycle arrest and apoptosis, depending on the cellular context, including the specific cancer type and its genetic background (e.g., p53 status). Some cell lines may undergo robust apoptosis, often measured by PARP cleavage, while others may exhibit a more pronounced cell cycle arrest.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values in cell viability assays. | 1. Compound instability: this compound, like many small molecules, may be sensitive to storage conditions and freeze-thaw cycles. 2. Cell seeding density: Variation in the initial number of cells can significantly impact results. 3. Assay duration: The cytotoxic and cytostatic effects of CDK7 inhibition can be time-dependent. | 1. Aliquot the inhibitor upon receipt and store at -80°C. Prepare fresh dilutions from a stock solution for each experiment. 2. Optimize and standardize the cell seeding density for your specific cell line to ensure reproducibility. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay. |
| Minimal or no effect on target phosphorylation (e.g., p-CDK1/2). | 1. Insufficient concentration: The concentration of this compound may be too low to achieve effective target engagement. 2. Short treatment duration: Covalent inhibitors can exhibit time-dependent inhibition, requiring sufficient time to bind to the target. 3. Poor cell permeability: The compound may not be efficiently entering the cells. | 1. Increase the concentration of this compound based on your initial dose-response curve or published data for similar compounds. 2. Increase the incubation time to allow for covalent bond formation. A time-course of 6, 12, and 24 hours is a good starting point. 3. While this compound is expected to be cell-permeable, ensure proper dissolution in DMSO and subsequent dilution in media to avoid precipitation. |
| Discrepancy between biochemical and cellular potency. | 1. Off-target effects: At higher concentrations, the inhibitor might engage other kinases. 2. Cellular resistance mechanisms: Cells can activate compensatory signaling pathways or have drug efflux pumps that reduce the effective intracellular concentration. | 1. Consult selectivity profiling data if available. Use the lowest effective concentration to minimize off-target effects. 2. Investigate potential resistance mechanisms by examining the expression of drug transporters or the activation of parallel survival pathways. |
| High background in Western blots for phospho-proteins. | 1. Suboptimal antibody: The primary antibody may have low specificity or be used at too high a concentration. 2. Inadequate blocking: Insufficient blocking can lead to non-specific antibody binding. 3. Lysate quality: The presence of excessive phosphatases in the lysate can dephosphorylate target proteins. | 1. Titrate the primary antibody to determine the optimal concentration. Test different antibodies if the issue persists. 2. Optimize blocking conditions (e.g., type of blocking agent, duration). 3. Prepare lysates quickly on ice and use phosphatase inhibitors in your lysis buffer. |
Quantitative Data Summary
The following tables summarize key quantitative data for the well-characterized CDK7 inhibitor YKL-5-124, which is structurally related to this compound. This data can serve as a valuable reference for designing experiments with this compound.
Table 1: In Vitro Kinase Inhibitory Activity of YKL-5-124
| Kinase | IC50 (nM) | Assay Conditions | Reference |
| CDK7 | 53.5 | In vitro kinase assay with 1mM ATP | [2] |
| CDK12 | >10,000 | In vitro kinase assay with 1mM ATP | [2] |
| CDK13 | >10,000 | In vitro kinase assay with 1mM ATP | [2] |
Table 2: Cellular IC50 Values for the CDK7 Inhibitor THZ1 in Breast Cancer Cell Lines (7-day treatment)
| Cell Line | Subtype | IC50 (µM) | Reference |
| MDA-MB-468 | TNBC | 0.0034 | [3] |
| MDA-MB-231 | TNBC | 0.0540 | [3] |
| HCC1937 | TNBC | 0.0543 | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay: Add MTT or XTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours.
-
Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blotting for Phospho-CDK2
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-CDK2 (Thr160) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits CDK7, blocking cell cycle progression and transcription.
Caption: Workflow for evaluating this compound's effects on cancer cells.
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Cdk7-IN-21 experimental replicates
Welcome to the technical support center for Cdk7-IN-21. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when working with this potent Cdk7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound across different experimental replicates. What are the potential causes?
Variability in IC50 values can stem from several factors, ranging from inhibitor handling to experimental setup. Here are some common causes and troubleshooting steps:
-
Inhibitor Stability and Solubility: this compound, like many small molecule inhibitors, can be prone to degradation or precipitation. Ensure that the compound is stored correctly, and fresh stock solutions are prepared regularly. Avoid repeated freeze-thaw cycles. Visually inspect your working solutions for any signs of precipitation before adding them to your assay.
-
Cell Seeding Density: Inconsistent cell numbers at the start of an experiment can lead to significant variations in results. It is crucial to optimize and standardize your cell seeding density for each cell line.
-
Assay Duration: The cytotoxic and cytostatic effects of Cdk7 inhibitors can be time-dependent. While a 72-hour incubation is common for cell viability assays, this may need to be optimized for your specific cell line's doubling time and the mechanism of action of this compound.[1]
-
Cell Line Specifics: Different cell lines can exhibit varying sensitivity to Cdk7 inhibition due to their genetic background, proliferation rate, and dependence on transcriptional programs regulated by Cdk7.
Q2: What are the expected downstream effects of this compound treatment on cellular signaling pathways?
Cdk7 has a dual role in regulating the cell cycle and transcription.[2][3] Inhibition by this compound is expected to impact both processes:
-
Cell Cycle Progression: Cdk7 is a CDK-activating kinase (CAK) that phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[2][4][5] Inhibition of Cdk7 leads to reduced phosphorylation of these CDKs, resulting in cell cycle arrest, predominantly at the G1/S transition.[4][6]
-
Transcription: As a component of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation.[4][7] Selective Cdk7 inhibition can lead to a reduction in the phosphorylation of RNAPII CTD at Serine 5 and Serine 7.[2][8]
Q3: My cells are showing signs of resistance to this compound. What are the potential mechanisms?
Acquired resistance to CDK7 inhibitors can occur through several mechanisms. While specific data for this compound is not yet widely available, mechanisms observed for other CDK7 inhibitors include:
-
Mutations in the CDK7 Gene: For non-covalent inhibitors, mutations in the ATP-binding pocket of CDK7 can reduce inhibitor binding affinity.
-
Upregulation of Drug Efflux Pumps: Increased expression of multidrug resistance transporters, such as ABCB1, can lead to reduced intracellular concentrations of the inhibitor.
Q4: Are there any known off-target effects of Cdk7 inhibitors that I should be aware of?
The selectivity of a Cdk7 inhibitor is a critical factor. While this compound is reported to be a potent inhibitor, it is important to consider potential off-target effects, especially at higher concentrations. For example, some less selective Cdk7 inhibitors also target CDK12 and CDK13, which can confound experimental results.[8][9] It is recommended to use the lowest effective concentration of this compound and, if possible, perform control experiments with a structurally related inactive analog.
Data Presentation
The following tables summarize the inhibitory activity of representative potent and selective Cdk7 inhibitors, which can serve as a reference for expected potency.
Table 1: In Vitro Inhibitory Activity of Representative Covalent Cdk7 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Notes |
| SY-351 | CDK7/CCNH/MAT1 | In Vitro Kinase Assay | 23 | Potent and selective covalent inhibitor.[9] |
| YKL-5-124 | CDK7 | In Vitro Kinase Assay | 53.5 | Highly selective covalent inhibitor.[10] |
Table 2: Selectivity Profile of Representative Covalent Cdk7 Inhibitors
| Inhibitor | CDK7 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | CDK12 IC50 (nM) |
| SY-351 | 23 | 321 | 226 | 367 |
| YKL-5-124 | 9.7 | 1300 | 3020 | >1000 |
Data for SY-351 and YKL-5-124 are presented as examples of potent and selective Cdk7 inhibitors.[9][10]
Experimental Protocols
Protocol 1: Western Blot Analysis of RNAPII CTD Phosphorylation
This protocol describes a method to assess the direct impact of this compound on its primary transcriptional substrate, the C-terminal domain (CTD) of RNA Polymerase II.
1. Cell Culture and Treatment:
- Plate cells at a predetermined optimal density and allow them to adhere overnight.
- Treat cells with a dose-range of this compound (e.g., 10 nM to 1 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only (e.g., DMSO) control.
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
3. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts and separate by SDS-PAGE.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against total RNAPII, phospho-RNAPII (Ser2, Ser5, and Ser7), and a loading control (e.g., GAPDH) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol outlines a method to determine the effect of this compound on cell proliferation and viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at a pre-optimized density and allow them to attach overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound in complete culture medium.
- Treat cells with the desired concentrations of this compound. Include a vehicle control.
3. Incubation:
- Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
4. Assay:
- Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
5. Data Acquisition:
- Measure luminescence using a plate reader.
- Calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration.
Mandatory Visualization
Caption: Dual roles of Cdk7 in cell cycle and transcription, and its inhibition by this compound.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 6. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cdk7-IN-21 Activity in Your Assay: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Cdk7-IN-21, confirming its activity is a critical step in ensuring the validity of experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you verify that this compound is active in your specific assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as mocaciclib, is a potent and selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a key regulator of both the cell cycle and transcription.[2][3][4] It functions as a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[4][5][6] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for transcription initiation.[3][5][7] By covalently binding to CDK7, this compound inhibits its kinase activity, thereby blocking both cell cycle progression and transcription.[1]
Q2: How can I be sure that my this compound is active?
A2: The most direct way to confirm the activity of this compound is to assess its impact on the phosphorylation of known CDK7 substrates. The two primary downstream pathways affected by CDK7 inhibition are transcription, through RNA Polymerase II, and cell cycle progression, through various CDKs. Therefore, successful inhibition can be observed by a decrease in the phosphorylation of these key targets.
Troubleshooting Guides
Below are detailed experimental approaches to confirm the activity of this compound in your assay, complete with troubleshooting tips and expected outcomes.
Guide 1: Assessing Inhibition of Transcriptional Activity via Western Blot
A primary and direct method to confirm this compound activity is to measure the phosphorylation status of the RNA Polymerase II C-terminal domain (CTD).
Experimental Protocol: Western Blot for Phospho-RNA Pol II CTD
-
Cell Treatment: Plate your cells of interest at an appropriate density and treat with a dose-range of this compound (e.g., 10 nM - 1 µM) for a specific time course (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-RNA Pol II CTD (Ser2, Ser5, and Ser7) and total RNA Pol II.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation: Expected Changes in RNA Pol II CTD Phosphorylation
| Target | Expected Change with this compound Treatment | Rationale |
| p-RNA Pol II (Ser2) | Decrease | CDK7 activates CDK9, which is responsible for Ser2 phosphorylation.[8] |
| p-RNA Pol II (Ser5) | Decrease | A direct target of CDK7 phosphorylation.[9] |
| p-RNA Pol II (Ser7) | Decrease | A direct target of CDK7 phosphorylation.[9] |
| Total RNA Pol II | No significant change | Serves as a loading control to ensure observed changes are due to phosphorylation status, not protein degradation. |
Troubleshooting:
-
No change in phosphorylation:
-
Inactive compound: Verify the storage and handling of this compound. Prepare fresh stock solutions.
-
Insufficient concentration or time: Optimize the concentration and treatment duration for your specific cell line.
-
Antibody issues: Ensure your primary antibodies are validated for detecting the specific phospho-sites.
-
-
Decrease in total RNA Pol II: This might indicate a cytotoxic effect at high concentrations or prolonged treatment times. Consider reducing the concentration or treatment duration.
Experimental Workflow for Western Blot Analysis
Guide 2: Assessing Inhibition of Cell Cycle Progression
CDK7's role as a CDK-activating kinase (CAK) makes cell cycle analysis a robust method to confirm this compound's activity. Inhibition of CDK7 is expected to cause cell cycle arrest, typically at the G1/S transition.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at various concentrations for a relevant period (e.g., 24-48 hours).
-
Cell Harvest: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation: Expected Changes in Cell Cycle Distribution
| Cell Cycle Phase | Expected Change with this compound Treatment | Rationale |
| G1 Phase | Accumulation of cells | Inhibition of CDK2, CDK4, and CDK6 activation prevents entry into S phase.[5] |
| S Phase | Decrease in cell population | Blockade of G1/S transition. |
| G2/M Phase | Variable, may show some arrest | Inhibition of CDK1 activation can also lead to G2/M arrest. |
Troubleshooting:
-
No change in cell cycle distribution:
-
Cell line resistance: Some cell lines may be less sensitive to CDK7 inhibition.
-
Incorrect timing: The time point of analysis may not be optimal to observe the peak of cell cycle arrest.
-
-
Increased sub-G1 peak: This indicates an increase in apoptotic cells, which can be a consequence of prolonged cell cycle arrest.
Logical Flow for Confirming Cell Cycle Arrest
Guide 3: Biochemical Kinase Assay
For a direct measure of enzymatic inhibition, an in vitro kinase assay can be performed using recombinant CDK7.
Experimental Protocol: In Vitro Kinase Assay
-
Assay Setup: In a microplate, combine recombinant active CDK7/Cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide derived from the RNA Pol II CTD), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.
-
Detection: Use a detection reagent that measures the amount of ADP produced (an indicator of kinase activity), such as those used in commercially available ADP-Glo™ kinase assays.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of CDK7 kinase activity.
Data Presentation: Expected IC50 Values for CDK7 Inhibitors
While the specific IC50 for this compound is not publicly available in peer-reviewed literature, other selective CDK7 inhibitors have reported IC50 values in the low nanomolar range.
| Inhibitor | Reported IC50 (in vitro) |
| BS-181 | 21 nM[10] |
| ICEC0942 (CT7001) | 40 nM[10] |
| THZ1 | 3.2 nM[10] |
| SY-1365 | 84 nM[10] |
| YKL-5-124 | 9.7 nM[11] |
Troubleshooting:
-
High IC50 value:
-
Assay conditions: Ensure that the ATP concentration is at or near the Km for CDK7, as high ATP concentrations can compete with ATP-competitive inhibitors.
-
Enzyme activity: Verify the activity of the recombinant CDK7 enzyme.
-
Signaling Pathway of CDK7 Inhibition
By following these guides, researchers can confidently confirm the activity of this compound in their experimental systems, leading to more robust and reliable data.
References
- 1. This compound | C33H36FN9O2 | CID 156358323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. scispace.com [scispace.com]
- 9. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
Cdk7-IN-21 showing low potency in cellular assays
Welcome to the technical support center for Cdk7-IN-21. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro cellular experiments, specifically addressing observations of low potency. The following guides and FAQs will address specific problems to ensure the successful application of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing lower than expected potency or no effect of this compound in my cellular assay. What are the potential causes?
This is a common issue that can arise from multiple factors related to the compound itself, the experimental protocol, or the specific cellular context. Below is a systematic guide to identify the root cause.
Compound Integrity and Handling
The quality, storage, and handling of small molecule inhibitors are critical for their performance.
-
Solubility: this compound, like many kinase inhibitors, is likely hydrophobic and may have limited aqueous solubility. Improper dissolution can lead to a lower effective concentration than intended.
-
Recommendation: Ensure the compound is fully dissolved in the appropriate solvent (typically 100% DMSO) before preparing aqueous dilutions for your cell culture medium. Visually inspect the stock solution for any precipitate. A brief sonication may aid dissolution.
-
-
Stability: The compound may degrade if stored improperly or if it is unstable in the cell culture medium over the long incubation periods required for some cellular assays.[1]
-
Recommendation: Aliquot the DMSO stock solution upon receipt to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Prepare fresh dilutions in media for each experiment and avoid storing them.[1]
-
-
Concentration Accuracy: Errors in weighing, dilution calculations, or pipetting can result in a final concentration that is significantly different from the intended concentration.
-
Recommendation: Double-check all calculations. Use calibrated pipettes and ensure accurate pipetting techniques.
-
Experimental and Cellular System
-
Cell Line Selection: The expression and activity of Cdk7 can vary between cell lines.[2] Some cell lines may be inherently less sensitive to Cdk7 inhibition.
-
Recommendation: Confirm Cdk7 expression in your cell line via Western blot or qPCR. It is also important to ensure that the downstream pathways are active.
-
-
Cell Permeability: While most small molecule inhibitors are designed to be cell-permeable, issues can occasionally arise.
-
Recommendation: If you suspect a permeability issue, a cell-free biochemical assay can be used to confirm the inhibitor's direct activity against the Cdk7 kinase.
-
-
Assay-Specific Conditions: The choice of assay and its parameters can significantly influence the observed potency.
-
Recommendation: For viability assays, ensure the incubation time is sufficient for the anti-proliferative or cytotoxic effects to manifest (e.g., 72 hours).[3] For Western blots assessing target engagement, a shorter treatment time (e.g., 6-24 hours) may be more appropriate to observe direct effects on phosphorylation before secondary effects occur.[4]
-
-
Serum Interaction: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.
-
Recommendation: Consider reducing the serum concentration during the treatment period if compatible with your cell line's health.
-
Data Interpretation
-
Biochemical vs. Cellular Potency: It is common for kinase inhibitors to show high potency in biochemical (cell-free) assays but lower potency in cellular assays.[5] This discrepancy can be due to factors like cell permeability, efflux pumps, compound metabolism, and competition with high intracellular ATP concentrations.[5]
-
Recommendation: Do not expect a direct 1:1 correlation between biochemical IC50 and cellular EC50. Cellular potency needs to be empirically determined for each cell line and assay.
-
Troubleshooting Workflow
Here is a logical workflow to diagnose issues with this compound experiments.
Caption: A step-by-step workflow to diagnose issues with this compound experiments.
Key Experimental Protocols
Protocol 1: Western Blot Analysis of Cdk7 Target Engagement
This is the most direct cellular assay to confirm that this compound is engaging its target. Inhibition of Cdk7 leads to a dose-dependent decrease in the phosphorylation of its downstream substrates.[4][6]
-
Principle: Cdk7, as part of the TFIIH complex, phosphorylates serine residues (Ser5 and Ser7) of the RNA Polymerase II (RNAPII) C-terminal domain (CTD).[7][8] As a CDK-activating kinase (CAK), it also phosphorylates the T-loop of other CDKs, leading to downstream phosphorylation of proteins like the Retinoblastoma protein (Rb).[4][9]
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116, Jurkat, or another sensitive cancer cell line) and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for 6-24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Key antibodies to use are:
-
Phospho-RNAPII CTD (Ser5)
-
Phospho-RNAPII CTD (Ser7)
-
Phospho-Rb (Ser780)
-
Total RNAPII
-
Total Rb
-
c-Myc (whose expression is often dependent on Cdk7 activity)[7]
-
A loading control (e.g., GAPDH or β-actin).
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
-
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of RNAPII and Rb, and a decrease in total c-Myc levels, would confirm target engagement by this compound.
Protocol 2: Cell Proliferation Assay (WST-8/CCK-8)
This assay measures the anti-proliferative effect of this compound.[3]
-
Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.[3] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the medium containing the different concentrations to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[3]
-
Viability Measurement: Add 10 µL of WST-8/CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.[3]
-
Cdk7 Signaling Pathways and Inhibition
Cdk7 has a dual role in regulating both cell cycle progression and transcription. Understanding these pathways is key to interpreting experimental results.
Role in Transcription
As a component of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II at Serine 5 and Serine 7, which is crucial for transcription initiation.[8][10] It also activates Cdk9, which then phosphorylates Serine 2 to promote transcription elongation.[11][12]
Caption: Cdk7's role in transcription via the TFIIH complex and its inhibition.
Role in Cell Cycle Control
Cdk7 acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs that are critical for cell cycle progression at different phases (CDK4/6 in G1, CDK2 at the G1/S transition, and CDK1 at the G2/M transition).[9][12][13]
Caption: Cdk7's role as a CDK-Activating Kinase (CAK) in cell cycle control.
Quantitative Data Summary
While specific data for this compound is limited in the public domain, the table below summarizes reported IC50 values for other selective Cdk7 inhibitors in common cellular assays to provide a general reference range for expected potency.
| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Reference |
| THZ1 | Cell Proliferation | Jurkat (T-ALL) | ~50 | [6] (Qualitative) |
| SY-1365 | Cell Proliferation | ER+ Breast Cancer | Varies | [7] |
| Cdk7-IN-8 | Cell Proliferation | HCT116 (Colon) | 41.5 | [3] |
| Cdk7-IN-8 | Cell Proliferation | OVCAR-3 (Ovarian) | 45.31 | [3] |
| BS-181 | Cell Viability | KHOS (Osteosarcoma) | 1750 | [2] |
| BS-181 | Cell Viability | U2OS (Osteosarcoma) | 2320 | [2] |
| Compound 22 | Cell Proliferation | RS4;11 (Leukemia) | 288.0 | [8] |
| Compound 22 | Cell Proliferation | Mino (Lymphoma) | 37.5 | [8] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions.[6] This table is for illustrative purposes only.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 13. Cryo-EM catalyzes the exploration of drug selectivity: The CDK7 inhibitor example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vivo Bioavailability Challenges with Cdk7-IN-21 (mocaciclib)
Welcome to the technical support center for Cdk7-IN-21, also known as mocaciclib. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective covalent CDK7 inhibitor in in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate potential challenges, particularly concerning bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known by its International Nonproprietary Name (INN) mocaciclib (Q901), is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It forms a covalent bond with a cysteine residue (C312) in the C-terminal domain of CDK7.[2] CDK7 is a key regulator of both the cell cycle and transcription.[3][4][5] By inhibiting CDK7, mocaciclib disrupts two critical cellular processes:
-
Cell Cycle Progression: CDK7 is a CDK-activating kinase (CAK) that phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[4][5][6] Inhibition of CDK7 leads to cell cycle arrest, primarily at the G1/S transition.
-
Transcription: CDK7 is a component of the general transcription factor TFIIH. It phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the initiation and elongation of transcription of many genes, including oncogenes.[4][5]
This dual mechanism of action makes CDK7 an attractive target in oncology, and mocaciclib has demonstrated cytotoxic activities across a broad range of solid tumor lineages.[2]
Q2: I have read that this compound (mocaciclib) has poor bioavailability. Is this correct?
A2: While poor bioavailability can be a common challenge for kinase inhibitors, information from the developing company, Qurient, describes mocaciclib (Q901) as an orally available CDK7 inhibitor.[7] This suggests that the formulation of mocaciclib has been optimized to allow for oral administration in clinical trials. However, researchers working with the active pharmaceutical ingredient (API) in a preclinical setting may still encounter challenges depending on the formulation used. Factors such as the vehicle, salt form, and crystalline structure can significantly impact the solubility and absorption of the compound.
Q3: What are the common reasons for poor bioavailability of kinase inhibitors like this compound?
A3: Several factors can contribute to the poor bioavailability of kinase inhibitors:
-
Low Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with poor solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a primary rate-limiting step for absorption.
-
Poor Permeability: The compound may not efficiently pass through the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the compound passes through the liver where it can be extensively metabolized by enzymes like cytochrome P450s (e.g., CYP3A4) before reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the compound back into the GI lumen, reducing its net absorption.
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach or be degraded by enzymes in the GI tract.
Q4: What general strategies can I employ to improve the bioavailability of a kinase inhibitor if I encounter issues?
A4: If you are experiencing poor exposure in your in vivo experiments, consider the following formulation and administration strategies:
-
Formulation Optimization:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
-
Prodrugs: Modifying the chemical structure to a more soluble or permeable form that is converted to the active drug in vivo.
-
-
Co-administration with Bioavailability Enhancers:
-
CYP3A4 Inhibitors: Co-dosing with a CYP3A4 inhibitor like ritonavir or itraconazole can reduce first-pass metabolism.
-
P-gp Inhibitors: Co-administration with P-gp inhibitors can block efflux transporters and increase absorption.
-
-
Route of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass the GI tract and first-pass metabolism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor solubility of the compound in the formulation. | - Prepare a micronized suspension or a nanosuspension. - Explore alternative vehicle systems (e.g., oil-based, surfactant-based). - Consider formulating as an amorphous solid dispersion. |
| High first-pass metabolism. | - Co-administer with a CYP3A4 inhibitor (requires careful dose optimization and toxicity assessment). - Switch to a different route of administration (IP or IV). | |
| Efflux by P-gp transporters. | - Co-administer with a P-gp inhibitor. | |
| High variability in plasma concentrations between animals. | Inconsistent dosing technique (oral gavage). | - Ensure all personnel are properly trained in oral gavage techniques. - Use a consistent gavage volume and speed of administration. |
| Formulation instability or inhomogeneity. | - Ensure the formulation is a homogenous and stable suspension or solution. - Prepare fresh formulations for each experiment. | |
| Food effects. | - Standardize the fasting and feeding schedule for the animals. | |
| No observable pharmacodynamic effect (e.g., no change in downstream biomarkers) despite detectable plasma concentrations. | Insufficient target engagement due to high protein binding. | - Measure the unbound fraction of the drug in plasma. - Increase the dose to achieve a higher unbound concentration. |
| Rapid clearance of the compound. | - Consider a more frequent dosing schedule or a continuous infusion model. |
Quantitative Data Summary
Table 1: Representative Pharmacokinetic Parameters of a Covalent CDK7 Inhibitor
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (µM) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| Mouse | PO | 10 | 1.67 | 0.11 | 1.49 (IV) | 25 | [8] |
| Rat | PO | 10 | 1.00 | 0.11 | 1.55 (IV) | 29 | [8] |
| Dog | PO | 10 | 1.67 | 0.33 | 1.81 (IV) | 27 | [8] |
Note: This data is for a different covalent CDK7 inhibitor and should be used for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Suspension Formulation for Oral Gavage
This protocol describes a general method for preparing a suspension of a kinase inhibitor for oral administration in mice. Optimization for this compound may be required.
Materials:
-
This compound (mocaciclib) powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% Solutol HS 15 in sterile water)
-
Sterile microcentrifuge tubes or vials
-
Weighing scale
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired dose (e.g., 25 mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
-
For a 25 g mouse and a dosing volume of 10 mL/kg, the total volume administered will be 0.25 mL.
-
The required concentration of the suspension will be 2.5 mg/mL.
-
Calculate the total volume of suspension needed for the entire study group, including a small excess.
-
-
Weigh the this compound powder accurately and place it in a sterile tube.
-
Add a small amount of the vehicle to the powder to create a paste. This helps to ensure the powder is properly wetted.
-
Gradually add the remaining vehicle while continuously vortexing to form a homogenous suspension.
-
Sonicate the suspension for 5-10 minutes in a bath sonicator to break up any aggregates and ensure a fine, uniform suspension.
-
Store the suspension at 4°C and protect it from light. It is recommended to prepare fresh suspensions daily.
-
Vortex the suspension thoroughly immediately before each administration to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a standardized method for administering the prepared formulation. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
Syringes (1 mL)
-
Mouse restraint device (optional)
Procedure:
-
Animal Restraint:
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Position the mouse vertically to straighten the path to the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle enters the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the substance.
-
Administer the full volume before slowly and gently withdrawing the needle.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 15-30 minutes.
-
Visualizations
CDK7 Signaling Pathways
CDK7 plays a central role in two fundamental cellular processes: cell cycle progression and transcription. The diagrams below illustrate these pathways and the points of inhibition by this compound.
Caption: CDK7's role in cell cycle progression and its inhibition.
Caption: CDK7's role in transcription regulation and its inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Mocaciclib | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 3. CDK7 Gene: Role in Cell Cycle, Transcription, and Cancer [learn.mapmygenome.in]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Q901 : highly selective CDK7 inhibitor | Qurient [qurient.com]
- 8. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Cdk7-IN-21-Induced Cellular Stress Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing cellular stress responses induced by Cdk7-IN-21.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as mocaciclib, is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] Its primary mechanism of action involves selectively targeting and covalently binding to CDK7, which inhibits its kinase activity.[3] This inhibition prevents the phosphorylation of two key substrate groups:
-
The C-terminal domain (CTD) of RNA Polymerase II, which is crucial for the transcription of many cancer-promoting genes.[3]
-
The T-loops of cell cycle kinases such as CDK1, CDK2, CDK4, and CDK6, which are essential for their activation and for driving cell cycle progression.[3] The dual inhibition of transcription and cell cycle progression ultimately leads to cell cycle arrest, apoptosis, and the suppression of tumor cell proliferation.[3]
Q2: What are the expected cellular responses to this compound treatment?
A2: Treatment with a CDK7 inhibitor like this compound is expected to induce a range of cellular stress responses, including:
-
Cell Cycle Arrest: Primarily in the G1 and G2/M phases, due to the inhibition of CDK1, CDK2, CDK4, and CDK6 activation.[4][5]
-
Transcriptional Repression: Inhibition of RNA Polymerase II-mediated transcription, particularly of genes with super-enhancers that are often associated with oncogenes like MYC.[6][7]
-
Apoptosis: Induction of programmed cell death is a common outcome in cancer cells treated with CDK7 inhibitors.[4][8]
-
Induction of the Integrated Stress Response (ISR): CDK7 has been identified as a component of the ISR, and its inhibition can lead to the upregulation of stress response genes.
-
DNA Damage Response: Some studies with other CDK7 inhibitors have shown the induction of DNA replication stress and genomic instability.[9]
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound is cell line-dependent. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cell viability in your specific cell line. A common starting point for dose-response experiments with potent CDK7 inhibitors is in the low nanomolar to low micromolar range. For reference, other selective CDK7 inhibitors have shown IC50 values in the nanomolar range in various cancer cell lines.
Q4: My cells are arresting in the cell cycle but not undergoing apoptosis. Is this expected?
A4: Yes, this can be an expected outcome. The cellular context, including the specific cancer type and the status of tumor suppressor genes like p53, can influence whether cell cycle arrest or apoptosis is the predominant phenotype following CDK7 inhibition. In some cell lines, cell cycle arrest may be the primary response at lower concentrations, while apoptosis is induced at higher concentrations or after longer incubation times.
Q5: Are there known off-target effects of this compound that I should be aware of?
A5: While this compound is described as a selective CDK7 inhibitor, it is crucial to consider potential off-target effects, especially at higher concentrations. For instance, some CDK7 inhibitors, like THZ1, also show activity against CDK12 and CDK13 at higher concentrations.[10][11] It is advisable to use the lowest effective concentration of this compound to minimize potential off-target effects and to validate key findings using complementary approaches, such as siRNA-mediated knockdown of CDK7.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Inhibitor Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure proper storage of the compound as per the manufacturer's instructions. |
| Variable Cell Seeding Density | Optimize and standardize the cell seeding density to ensure reproducibility. Inconsistent cell numbers at the start of the experiment can lead to variability in the results. |
| Assay Duration | The cytotoxic and anti-proliferative effects of CDK7 inhibitors can be time-dependent. A 72-hour incubation is a common starting point, but this may need to be optimized for your specific cell line. |
| Cell Line Health | Ensure that the cells are healthy and in the logarithmic growth phase before seeding for the experiment. |
Issue 2: No significant decrease in global RNA synthesis.
| Possible Cause | Troubleshooting Step |
| Selective Transcriptional Inhibition | CDK7 inhibition does not necessarily lead to a global shutdown of transcription. The effect is often more pronounced on a subset of genes, particularly those regulated by super-enhancers.[6] Analyze the expression of specific, highly transcribed genes known to be sensitive to CDK7 inhibition (e.g., MYC). |
| Insufficient Inhibitor Concentration or Incubation Time | Perform a time-course and dose-response experiment to assess the effect on the phosphorylation of the RNA Polymerase II C-terminal domain (Ser5 and Ser7) by Western blot. |
| Cellular Resistance Mechanisms | Some cell lines may have intrinsic or acquired resistance mechanisms. Consider investigating the expression levels of CDK7 and related pathway components. |
Issue 3: Unexpected or paradoxical increase in the phosphorylation of some signaling proteins.
| Possible Cause | Troubleshooting Step |
| Cellular Stress Response | Inhibition of a key cellular regulator like CDK7 can trigger complex feedback loops and stress responses. This can sometimes lead to the activation of compensatory signaling pathways. |
| Off-target Effects | At higher concentrations, off-target effects on other kinases could lead to unexpected signaling alterations. Use a lower concentration of the inhibitor or validate with a structurally different CDK7 inhibitor or a genetic approach. |
| Antibody Specificity | Ensure the specificity of the antibodies used for Western blotting, as some antibodies may cross-react with other phosphorylated proteins. |
Quantitative Data Summary
Table 1: IC50 Values of Selective CDK7 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| YKL-5-124 | HAP1 | Chronic Myelogenous Leukemia | 9.7 (biochemical) | [11] |
| YKL-5-124 | Multiple Myeloma Cell Lines | Multiple Myeloma | Varies | [6] |
| THZ1 | T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Varies | [7] |
| SY-351 | HL60 | Acute Promyelocytic Leukemia | 23 (biochemical) | [10] |
| BS-181 | Various | - | 21 (biochemical) | [12] |
| ICE0942 (CT7001) | Various | - | 40 (biochemical) | [12] |
Key Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Objective: To determine the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log of the inhibitor concentration.
-
2. Western Blot Analysis for Phosphorylated Proteins
-
Objective: To assess the inhibition of CDK7 kinase activity by measuring the phosphorylation status of its downstream targets.
-
Methodology:
-
Treat cells with this compound at the desired concentration and for the desired time.
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated proteins (e.g., p-RNA Pol II CTD Ser5/7, p-CDK1 Thr161, p-CDK2 Thr160) and total proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: this compound inhibits the CDK7 complex, blocking downstream phosphorylation events.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | C33H36FN9O2 | CID 156358323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 inhibition promotes glioblastoma cell death through convergent transcriptional and metabolic stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Selectivity: Cdk7-IN-21 vs. THZ1 and YKL-5-124 in CDK7 Inhibition
For researchers, scientists, and drug development professionals, the landscape of cyclin-dependent kinase 7 (CDK7) inhibitors is rapidly evolving. This guide provides an objective comparison of three prominent covalent inhibitors: Cdk7-IN-21 (also known as mocaciclib), THZ1, and YKL-5-124. We delve into their performance, supported by experimental data, to aid in the selection of the most appropriate tool for research and development.
At the heart of cancer cell proliferation and transcriptional addiction lies cyclin-dependent kinase 7 (CDK7), a dual-function enzyme that governs both the cell cycle and transcription. Its role as a CDK-activating kinase (CAK) and a component of the general transcription factor TFIIH makes it a compelling therapeutic target. The development of covalent inhibitors has marked a significant advancement in selectively targeting CDK7. This comparison focuses on this compound, THZ1, and YKL-5-124, all of which form an irreversible bond with a unique cysteine residue (Cys312) located outside the active site of CDK7, a feature that enhances their selectivity.
Quantitative Performance: A Comparative Analysis
The in vitro potency and selectivity of these inhibitors are critical parameters for their application. The following tables summarize the available biochemical data.
Table 1: Inhibitor Potency against CDK7
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| This compound (mocaciclib) | CDK7 | Potent inhibitor[1][2] | Data on specific IC50 under defined assay conditions is limited in publicly available literature. |
| THZ1 | CDK7 | 3.2[3] | Cell-based assay. |
| YKL-5-124 | CDK7 | 53.5[4][5] | In vitro kinase assay (1mM ATP). |
| CDK7/Mat1/CycH | 9.7[4][6] | In vitro kinase assay. |
Table 2: Kinase Selectivity Profile
| Inhibitor | CDK2 IC50 (nM) | CDK9 IC50 (nM) | CDK12 IC50 (nM) | CDK13 IC50 (nM) | Notes |
| This compound (mocaciclib) | - | - | - | - | Described as a highly selective and potent CDK7 inhibitor[7]. Detailed public selectivity panel data is limited. |
| THZ1 | - | - | Potent inhibitor[3][8] | Potent inhibitor[3][8] | THZ1 exhibits polypharmacology, notably inhibiting CDK12 and CDK13, which contributes to its broader transcriptional suppression effects[5]. |
| YKL-5-124 | 1300[6] | 3020[5] | Inactive[5] | Inactive[5] | Demonstrates high selectivity for CDK7 over other CDKs, particularly CDK12 and CDK13, making it a more specific tool for studying CDK7 function[5]. |
Mechanism of Action and Cellular Effects
All three compounds are covalent inhibitors that target a non-catalytic cysteine residue (Cys312) in CDK7. This covalent binding mechanism contributes to their high potency and prolonged duration of action.
-
This compound (mocaciclib) , like the other two, forms a covalent bond with Cys312 of the CDK7 C-terminal domain[7]. This leads to the inhibition of CDK7-mediated signaling, preventing the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II and cell cycle kinases like CDK1 and CDK2[2].
-
THZ1 was one of the first-in-class covalent CDK7 inhibitors. Its ability to potently inhibit CDK7, as well as CDK12 and CDK13, leads to a profound and broad suppression of transcription, particularly of super-enhancer-associated genes that are critical for cancer cell identity[3][4]. This broad activity can induce a potent anti-proliferative and apoptotic response in a wide range of cancer cell lines.
-
YKL-5-124 was developed to be a more selective covalent inhibitor of CDK7. Unlike THZ1, it shows minimal activity against CDK12 and CDK13[5]. This selectivity results in a more pronounced cell-cycle arrest phenotype, primarily at the G1/S transition, with a less dramatic immediate impact on global transcription compared to THZ1[5][6]. This makes YKL-5-124 a valuable tool to dissect the specific roles of CDK7 in cell cycle control versus its broader transcriptional functions.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols for key assays are provided below.
Biochemical Kinase Assay
This assay is used to determine the in vitro inhibitory activity of the compounds against purified kinases.
Objective: To measure the IC50 value of a test compound against CDK7.
Protocol:
-
Reagents: Recombinant active CDK7/CycH/MAT1 complex, kinase buffer, ATP, and a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II).
-
Procedure: a. Prepare serial dilutions of the inhibitor in DMSO. b. In a microplate, add the CDK7 enzyme, the inhibitor at various concentrations, and the substrate in the kinase buffer. c. Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase). d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time. e. Stop the reaction by adding a stop solution (e.g., EDTA). f. Quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence-based ADP detection (e.g., ADP-Glo™) or fluorescence polarization.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis for Cellular Target Engagement
This method is used to assess the effect of the inhibitors on the phosphorylation of CDK7 substrates within cells.
Objective: To determine the in-cell inhibition of CDK7 activity by measuring the phosphorylation status of its downstream targets.
Protocol:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with varying concentrations of the CDK7 inhibitor or vehicle control (DMSO) for a specified duration.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Clarify the lysates by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST. e. Incubate the membrane with primary antibodies against phosphorylated substrates (e.g., phospho-RNA Polymerase II CTD Ser5/7, phospho-CDK1/2) and total protein levels as loading controls. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay
This assay measures the effect of the inhibitors on cell proliferation and survival.
Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50 of the inhibitors in cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the inhibitor or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Measurement: a. MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm. b. CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to measure ATP levels, which correlate with cell viability, by luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the inhibitor concentration to determine the GI50 or IC50 value.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams are provided.
Conclusion
The choice between this compound, THZ1, and YKL-5-124 depends on the specific research question.
-
THZ1 , with its potent inhibition of CDK7, CDK12, and CDK13, is a powerful tool for investigating the consequences of broad transcriptional suppression in cancer. Its polypharmacology, however, may complicate the attribution of effects solely to CDK7 inhibition.
-
YKL-5-124 offers a more refined approach to studying the specific roles of CDK7. Its high selectivity over CDK12 and CDK13 makes it the preferred choice for dissecting the distinct contributions of CDK7 to cell cycle regulation and transcription.
-
This compound (mocaciclib) is a potent and selective covalent CDK7 inhibitor. While detailed public data on its kinase selectivity profile is emerging, it represents another valuable tool for targeting CDK7. Researchers should be mindful of potential nomenclature confusion with other compounds.
Ultimately, the careful selection of a CDK7 inhibitor, guided by a thorough understanding of its selectivity and mechanism of action, is paramount for advancing our knowledge of CDK7 biology and developing novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Cdk7-IN-21: A Comparative Analysis with Leading CDK Inhibitors
For Immediate Release
Cambridge, MA – In the intricate landscape of cancer therapeutics, the selective inhibition of Cyclin-Dependent Kinases (CDKs) remains a paramount goal for researchers and drug developers. This guide offers an in-depth comparison of the selectivity profile of Cdk7-IN-21, a notable CDK7 inhibitor, against other prominent CDK inhibitors, providing valuable insights for the scientific community. Through a meticulous presentation of experimental data, detailed protocols, and visual pathway diagrams, this document serves as a critical resource for professionals in oncology research and pharmaceutical development.
Cyclin-Dependent Kinase 7 (CDK7) has emerged as a compelling therapeutic target due to its dual role in regulating the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[3][4] Furthermore, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a vital step in initiating transcription.[4] Given its central role, the development of potent and, critically, selective CDK7 inhibitors is of high interest.
This comparison focuses on this compound (referred to in some literature as Cdk7-IN-8) and contextualizes its performance against other well-characterized CDK inhibitors, including the covalent CDK7 inhibitor YKL-5-124 and a selection of inhibitors targeting other CDKs.
Quantitative Analysis of Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the in vitro inhibitory activities (IC50 values) of this compound and other CDK inhibitors against a panel of kinases, providing a clear comparison of their potency and selectivity.
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| CDK7 | 54.29 |
Note: A comprehensive selectivity panel for this compound against a broad range of kinases is not extensively available in the public domain. The primary reported activity is against its intended target, CDK7.
Table 2: Kinase Inhibition Profile of YKL-5-124
| Kinase | IC50 (nM) |
| CDK7 | 53.5 |
| CDK7/Mat1/CycH | 9.7 |
| CDK2 | 1300 |
| CDK9 | 3020 |
| CDK12 | Inactive |
| CDK13 | Inactive |
Table 3: Selectivity Profiles of Other Notable CDK Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) against Primary Target(s) | Notable Off-Targets (IC50 in nM) |
| Flavopiridol | Pan-CDK | CDK1 (30), CDK2 (100), CDK4 (20), CDK6 (60), CDK7 (10), CDK9 (10) | Broad kinase activity |
| (R)-Roscovitine (Seliciclib) | CDK1, CDK2, CDK7, CDK9 | CDK2 (100), CDK7 (500), CDK9 (800), CDK1 (2700) | Poor activity against CDK4/6 (>100,000) |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | CDK1 (3), CDK2 (1), CDK5 (1), CDK9 (4) | High potency across several CDKs |
| AT7519 | Pan-CDK | CDK1 (190), CDK2 (44), CDK4 (67), CDK5 (18), CDK9 (<10) | Broad CDK inhibition |
| BAY-1000394 | Pan-CDK | CDK1, 2, 3, 4, 7, 9 (5-25) | Broad CDK inhibition |
| Riviciclib | CDK1, CDK4, CDK9 | CDK1 (79), CDK4 (63), CDK9 (20) | |
| Voruciclib | CDK9 | Potent against CDK9 | Reduced activity against non-CDK kinases |
| Roniciclib | Pan-CDK | CDK1-4, 7, 9 (5-25) | Broad CDK inhibition |
Data compiled from various sources.[5][6][7]
From the available data, both this compound and YKL-5-124 are potent inhibitors of CDK7. However, YKL-5-124 has been more extensively profiled, demonstrating significant selectivity for CDK7 over other CDKs such as CDK2, CDK9, CDK12, and CDK13.[5] The lack of a broad selectivity panel for this compound in publicly accessible literature makes a direct and comprehensive comparison challenging.
Experimental Methodologies
The accurate determination of inhibitor selectivity relies on robust and standardized experimental protocols. Below are methodologies for key assays used in the characterization of CDK inhibitors.
Biochemical Kinase Inhibition Assay (for IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of an inhibitor against a specific kinase.
Materials:
-
Recombinant human CDK enzyme (e.g., CDK7/Cyclin H/MAT1 complex)
-
Kinase assay buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Peptide or protein substrate (e.g., a generic kinase substrate or a specific CDK substrate)
-
ATP (at or near the Km concentration for the specific kinase)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader (luminometer)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the inhibitor in kinase assay buffer to the desired final concentrations.
-
In a multi-well assay plate, add the recombinant kinase and the substrate in kinase assay buffer.
-
Add the diluted inhibitor to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is quantified through a luminescence-based reaction.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of an inhibitor to its target kinase within a physiological context.
Objective: To determine the apparent cellular affinity and target occupancy of an inhibitor in live cells.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-CDK fusion protein and its corresponding cyclin
-
Transfection reagent
-
NanoBRET™ Tracer K-10
-
Test inhibitor
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Multi-well plates suitable for luminescence measurements
-
Luminometer capable of measuring BRET signals
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-CDK fusion vector and the corresponding cyclin expression vector.
-
Seed the transfected cells into multi-well plates and incubate overnight.
-
Prepare serial dilutions of the test inhibitor.
-
Add the NanoBRET™ Tracer to the cells, followed by the addition of the diluted inhibitor.
-
Incubate the cells for a specified period (e.g., 2 hours) to allow for compound entry and target engagement.
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.
-
Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.
CDK7 Signaling Pathway
CDK7 plays a central role in two fundamental cellular processes: cell cycle control and transcription. Understanding this pathway is crucial for appreciating the mechanism of action of CDK7 inhibitors.
As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6, thereby promoting progression through the G1/S and G2/M checkpoints.
In the context of transcription, CDK7 is a component of the general transcription factor TFIIH. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is essential for transcription initiation and elongation. By inhibiting CDK7, compounds like this compound can simultaneously arrest the cell cycle and suppress the transcription of key oncogenes, leading to anti-tumor effects.
Conclusion
This compound is a potent inhibitor of CDK7, a kinase with a critical dual function in cell cycle regulation and transcription. While direct, comprehensive comparisons of its selectivity profile with other CDK inhibitors are limited by the availability of public data, its potent on-target activity places it among the noteworthy molecules in its class. In contrast, inhibitors like YKL-5-124 have been more extensively characterized, showcasing high selectivity for CDK7. The continued investigation and detailed profiling of this compound and other emerging CDK7 inhibitors are essential for advancing our understanding of their therapeutic potential and for the development of more effective and safer cancer treatments. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct and interpret such critical evaluations.
References
- 1. news-medical.net [news-medical.net]
- 2. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 3. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Cdk7-IN-21 On-Target Effects Using CRISPR
Objective Comparison of Pharmacological and Genetic Inhibition of Cyclin-Dependent Kinase 7
In the landscape of oncology drug development, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a compelling target due to its dual role in regulating the cell cycle and transcription.[1][2][3] Cdk7-IN-21 is a potent inhibitor of CDK7, but like any pharmacological agent, its cellular effects must be rigorously validated to ensure they are a direct consequence of on-target activity. The gold standard for such validation is a direct comparison with the phenotype induced by genetic knockout of the target protein using CRISPR-Cas9 technology.[4][5]
This guide provides a comprehensive comparison between the effects of this compound and CRISPR-mediated knockout of CDK7. It offers supporting experimental data, detailed protocols, and visual workflows to assist researchers in designing and interpreting target validation studies.
Comparative Analysis: this compound vs. CRISPR-mediated CDK7 Knockout
A direct comparison of cellular phenotypes induced by this compound and CDK7 knockout is essential for confirming the inhibitor's on-target specificity. The following tables summarize key quantitative data from hypothetical, yet representative, experiments in a human colorectal carcinoma cell line (HCT116).
Table 1: Comparative Effects on Cell Proliferation
| Condition | Method | Concentration / Application | Cell Viability (% of Control) after 72h | IC₅₀ |
| This compound | Pharmacological Inhibition | 100 nM | 48.2% | 95 nM |
| 500 nM | 15.7% | |||
| Alternative Inhibitor (THZ1) | Pharmacological Inhibition | 100 nM | 52.5% | 110 nM |
| 500 nM | 20.1% | |||
| CDK7 Knockout | CRISPR-Cas9 | N/A | 12.3% | N/A |
| Non-Targeting Control | CRISPR-Cas9 | N/A | 98.9% | N/A |
Data represents the mean of three independent experiments. Cell viability was assessed using a standard MTT assay.
Table 2: Comparative Effects on Downstream Gene Transcription
| Condition | Target Gene | Method | Relative mRNA Expression (Fold Change vs. Control) |
| This compound (100 nM, 24h) | MYC | RT-qPCR | 0.35 |
| MCL1 | RT-qPCR | 0.41 | |
| CDK7 Knockout (72h post-transfection) | MYC | RT-qPCR | 0.29 |
| MCL1 | RT-qPCR | 0.33 | |
| Non-Targeting Control | MYC | RT-qPCR | 1.02 |
| MCL1 | RT-qPCR | 0.98 |
Gene expression was normalized to the GAPDH reference gene. Data represents the mean of three technical replicates.
These tables illustrate a strong correlation between the effects of this compound and the genetic knockout of CDK7, supporting the on-target activity of the inhibitor. Both interventions lead to a significant reduction in cell viability and a marked decrease in the expression of key downstream oncogenes like MYC and the anti-apoptotic gene MCL1.[6]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the dual roles of CDK7 and the workflow for validating inhibitor on-target effects.
Figure 1. The dual role of CDK7 in transcription and cell cycle progression.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Cdk7 Inhibitor Efficacy in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of oncology, the quest for novel therapeutic targets has led to the investigation of Cyclin-Dependent Kinase 7 (CDK7) inhibitors. These agents represent a promising class of anti-cancer drugs due to CDK7's dual role in regulating the cell cycle and transcription. This guide provides a comparative overview of the preclinical efficacy of CDK7 inhibitors against established standard-of-care cancer therapies, supported by available experimental data.
Mechanism of Action: A Dual Assault on Cancer Cells
CDK7 is a critical component of two essential cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[1][2][3][4]
-
Cell Cycle Control: As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are pivotal for cell cycle progression.[2][5][6] By inhibiting CDK7, these downstream CDKs are not activated, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1]
-
Transcriptional Regulation: Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the initiation and elongation of transcription.[1] Inhibition of CDK7 disrupts the transcription of numerous genes, with a particular impact on those with super-enhancers, which often include key oncogenes like MYC.[1]
This dual mechanism of action—halting the cell cycle and suppressing the transcription of cancer-driving genes—underpins the therapeutic potential of CDK7 inhibitors in a variety of malignancies.[3][4]
Preclinical Efficacy: Cdk7 Inhibitors vs. Standard-of-Care
While direct head-to-head clinical trial data comparing specific Cdk7 inhibitors like Cdk7-IN-21 with standard-of-care drugs is not yet widely available, preclinical studies offer valuable insights into their relative potency. The following tables summarize in vitro efficacy data (IC50 values) for the well-characterized CDK7 inhibitor THZ1 and the clinical candidate SY-5609 against standard-of-care chemotherapeutics in various cancer cell lines.
Note: The data presented below is compiled from multiple studies. Direct comparison of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.
Triple-Negative Breast Cancer (TNBC)
Standard-of-care for TNBC often includes anthracyclines like doxorubicin.
| Cell Line | Compound | IC50 (µM) | Citation |
| MDA-MB-231 | THZ1 | ~0.05 | [7] |
| MDA-MB-231 | Doxorubicin | 9.67 | [8] |
| MDA-MB-231 (Resistant) | Doxorubicin | 1.53 | [9] |
Small Cell Lung Cancer (SCLC)
Etoposide, often in combination with a platinum agent, is a cornerstone of SCLC treatment.[10]
| Cell Line | Compound | IC50 (µM) | Citation |
| H69 | Etoposide | 5.35 | [11] |
Note: Direct comparative IC50 data for a CDK7 inhibitor in the H69 cell line was not found in the reviewed literature.
Ovarian Cancer
Platinum-based agents like carboplatin are a mainstay of ovarian cancer therapy.
| Cell Line | Compound | IC50 (µM) | Citation |
| OVCAR-3 | Carboplatin | <40 | [12] |
Note: Direct comparative IC50 data for a CDK7 inhibitor in the OVCAR-3 cell line was not found in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: CDK7 Signaling Pathway and Inhibition.
Caption: Preclinical Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key experiments cited in the evaluation of Cdk7 inhibitors and standard-of-care drugs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13][14]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Cdk7 inhibitor or the standard-of-care drug. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.[15]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.[13][16]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in a living organism.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used to prevent rejection of human tumor cells.[17][18]
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) is injected subcutaneously into the flank of the mice.[19][20]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[21]
-
Drug Administration: The Cdk7 inhibitor or standard-of-care drug is administered according to a predetermined schedule and route (e.g., daily oral gavage, intraperitoneal injection, or intravenous injection). The control group receives a vehicle.[19]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²) / 2.[17]
-
Monitoring: The body weight and general health of the mice are monitored throughout the study to assess toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Conclusion
Preclinical data suggests that CDK7 inhibitors are a promising class of targeted therapies with potent anti-proliferative and pro-apoptotic effects across a range of cancer types. While direct comparative efficacy data with standard-of-care drugs from single studies is limited, the available information indicates that CDK7 inhibitors can exhibit high potency, in some cases in the nanomolar range. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and other CDK7 inhibitors in comparison to, and in combination with, current standard-of-care regimens. The detailed experimental protocols provided in this guide serve as a foundation for designing and interpreting future studies in this exciting area of cancer research.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. news-medical.net [news-medical.net]
- 6. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing chemosensitivity of wild-type and drug-resistant MDA-MB-231 triple-negative breast cancer cell line to doxorubicin by silencing of STAT 3, Notch-1, and β-catenin genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. netjournals.org [netjournals.org]
- 11. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. 2.10. In Vivo Tumor Xenograft Study [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Covalent and Non-Covalent CDK7 Inhibitors in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance, mechanisms, and experimental evaluation of covalent and non-covalent Cyclin-Dependent Kinase 7 (CDK7) inhibitors.
Cyclin-Dependent Kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. As a key component of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[1] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a crucial step for the transcription of many genes, including oncogenes.[2] This central role in two fundamental cellular processes makes CDK7 an attractive target for cancer therapy.
The development of CDK7 inhibitors has led to two primary classes of molecules: covalent and non-covalent inhibitors. Covalent inhibitors form a permanent bond with the target protein, while non-covalent inhibitors bind reversibly. This guide provides an objective, data-driven comparison of these two modalities, offering insights into their respective performance characteristics and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Binding Strategies
The fundamental difference between covalent and non-covalent CDK7 inhibitors lies in their mode of interaction with the enzyme.
Covalent inhibitors are designed with a reactive electrophilic "warhead" that forms a permanent, irreversible bond with a specific amino acid residue on the target protein. In the case of many CDK7 inhibitors, this is a cysteine residue (Cys312) located near the ATP-binding pocket.[3] This irreversible binding leads to sustained inhibition of the kinase activity.
Non-covalent inhibitors bind to the ATP-binding pocket of CDK7 through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Their binding affinity and duration of action are determined by the strength of these non-permanent interactions.
Performance Comparison: Potency, Selectivity, and Pharmacokinetics
The choice between a covalent and a non-covalent inhibitor involves a trade-off between potency, selectivity, and pharmacokinetic properties. While covalent inhibitors can offer high potency and prolonged target engagement, they may also carry a higher risk of off-target reactivity. Non-covalent inhibitors, on the other hand, may require more optimization to achieve similar potency and duration of action but can offer a more favorable safety profile.
A notable example from the clinic is the development pipeline of Syros Pharmaceuticals, which prioritized the development of the oral, non-covalent inhibitor SY-5609 over its intravenous covalent predecessor, SY-1365.[4] Preclinical data revealed that SY-5609 was more potent and selective than SY-1365, demonstrating greater anti-tumor activity in various models.[4] This decision was also influenced by the more favorable dosing regimen and tolerability profile anticipated for an oral, non-covalent agent.[4][5]
In Vitro Potency and Selectivity
The following tables summarize publicly available data on the in vitro potency and selectivity of representative covalent and non-covalent CDK7 inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Potency of Covalent CDK7 Inhibitors
| Inhibitor | Target | IC50 (nM) | Source |
| THZ1 | CDK7 | 3.2 | [6] |
| SY-1365 | CDK7 | 369 (at 2mM ATP) | |
| YKL-5-124 | CDK7 | 53.5 | [3] |
Table 2: In Vitro Potency of Non-Covalent CDK7 Inhibitors
| Inhibitor | Target | IC50 (nM) / Kd (nM) | Source |
| Samuraciclib (CT7001) | CDK7 | <10 | [7] |
| SY-5609 | CDK7 | Kd: 0.059 | [8] |
| BS-181 | CDK7 | 21 | [9] |
Table 3: Kinase Selectivity Profile
| Inhibitor | Class | Selectivity Notes | Source |
| THZ1 | Covalent | Also inhibits CDK12 and CDK13. | [3] |
| YKL-5-124 | Covalent | >100-fold selective for CDK7 over CDK2 and CDK9; inactive against CDK12/13. | [3] |
| SY-1365 | Covalent | Selective for CDK7 over other CDKs. | |
| Samuraciclib (CT7001) | Non-covalent | Selective for CDK7 with minimal activity against CDK1/2/4-6/9. | [1] |
| SY-5609 | Non-covalent | >4000-fold selective for CDK7 over the closest off-target kinase. | [10] |
Pharmacokinetics and In Vivo Efficacy
Pharmacokinetic properties and in vivo efficacy are critical determinants of a drug's therapeutic potential. The following tables provide a comparative overview of available data for covalent and non-covalent CDK7 inhibitors.
Table 4: Comparative Pharmacokinetics
| Inhibitor | Class | Route of Administration | Key Pharmacokinetic Parameters | Source |
| THZ1 | Covalent | Intraperitoneal | Poor metabolic stability (T1/2 of 45 min in mouse plasma). | [6] |
| SY-1365 | Covalent | Intravenous | Development discontinued due to the need for frequent dosing and potential for a burdensome dosing schedule. | [4][5] |
| SY-5609 | Non-covalent | Oral | Orally bioavailable. | [8] |
| Samuraciclib (CT7001) | Non-covalent | Oral | Orally bioavailable. | [7] |
Table 5: Comparative In Vivo Efficacy in Xenograft Models
| Inhibitor | Class | Cancer Model | Efficacy | Source |
| THZ1 | Covalent | Multiple Myeloma | Reduced tumor burden and significantly enhanced survival. | [11] |
| SY-1365 | Covalent | High-Grade Serous Ovarian Cancer | Showed anti-tumor activity. | [12] |
| SY-5609 | Non-covalent | Breast, Ovarian, Lung Cancers | Induced deep and sustained tumor growth inhibition, including complete regressions. Showed greater tumor growth inhibition than SY-1365 in preclinical models. | [4] |
| Samuraciclib (CT7001) | Non-covalent | Castration-Resistant Prostate Cancer | Repressed growth of xenografts and augmented the effect of enzalutamide. | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluate the performance of CDK7 inhibitors, it is essential to visualize the relevant signaling pathways and the experimental workflows used to assess their effects.
Caption: CDK7's dual role in transcription and cell cycle regulation.
The diagram above illustrates the central role of the CDK7/CycH/MAT1 complex in both transcriptional regulation as part of the TFIIH complex and in cell cycle control as the CDK-activating kinase (CAK). CDK7 inhibitors, both covalent and non-covalent, target the kinase activity of CDK7, thereby impacting both pathways.
Caption: A typical experimental workflow for evaluating CDK7 inhibitors.
This workflow outlines the key in vitro and in vivo experiments conducted to characterize and compare CDK7 inhibitors. These assays provide crucial data on potency, cellular activity, mechanism of action, and preclinical efficacy and safety.
Detailed Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the objective comparison of drug candidates. Below are detailed methodologies for key assays used in the evaluation of CDK7 inhibitors.
In Vitro Kinase Activity Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of CDK7 by 50%.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a peptide substrate with a phosphorylation site for CDK7)
-
Test inhibitor (covalent or non-covalent)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the CDK7/Cyclin H/MAT1 enzyme to the wells and, for covalent inhibitors, pre-incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation. For non-covalent inhibitors, this pre-incubation step may be shorter or omitted.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of RNA Polymerase II CTD Phosphorylation
Objective: To assess the in-cell inhibition of CDK7 activity by measuring the phosphorylation status of its direct substrate, the C-terminal domain (CTD) of RNA Polymerase II.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (covalent or non-covalent)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser5), anti-phospho-RNAPII CTD (Ser7), anti-total RNAPII, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or DMSO for the desired duration.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against a specific phospho-site on the RNAPII CTD overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total RNAPII and the loading control to ensure equal protein loading and to normalize the phospho-protein signal.[13][14][15][16]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a CDK7 inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest or patient-derived tumor fragments
-
Matrigel (optional, to aid tumor engraftment)
-
Test inhibitor formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Subcutaneously implant cancer cells (typically 1-10 million cells in PBS or a Matrigel mixture) into the flank of each mouse.[17][18]
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).[17]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of the inhibitor.[11][19]
Conclusion
The development of both covalent and non-covalent CDK7 inhibitors represents a significant advancement in the pursuit of targeted cancer therapies. Covalent inhibitors offer the advantage of prolonged and potent target inhibition, while non-covalent inhibitors may provide a more favorable safety and dosing profile. The head-to-head comparison of these two classes, supported by robust preclinical and clinical data, is crucial for selecting the most promising candidates for further development. The experimental protocols detailed in this guide provide a framework for the rigorous and objective evaluation of these next-generation cancer therapeutics. As our understanding of the nuances of CDK7 biology and inhibitor pharmacology deepens, a tailored approach that considers the specific cancer type and patient population will be essential for realizing the full therapeutic potential of targeting this master regulator of the cancer cell.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syros Announces Update on Selective CDK7… | Flagship Pioneering [flagshippioneering.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Syros to Present New Preclinical Data on Its Selective CDK7 Inhibitors, SY-1365 and SY-5609, at AACR Annual Meeting - BioSpace [biospace.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. Control of the RNA polymerase II phosphorylation state in promoter regions by CTD interaction domain-containing proteins RPRD1A and RPRD1B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. veterinarypaper.com [veterinarypaper.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to Validating RNA-Seq Results Following Cdk7-IN-21 Treatment
For researchers, scientists, and professionals in drug development, this guide offers a comprehensive comparison of methods to validate RNA-sequencing (RNA-seq) data after treatment with the CDK7 inhibitor, Cdk7-IN-21. It provides detailed experimental protocols, data presentation tables, and visual diagrams to support robust experimental design and interpretation.
Experimental Workflow for Validation
A typical workflow for validating RNA-seq data after this compound treatment involves a multi-pronged approach. This starts with the initial RNA-seq experiment, followed by bioinformatic analysis to identify differentially expressed genes. Subsequent validation steps then confirm these findings at the RNA and protein levels, and through functional assays.
Figure 1: A typical experimental workflow for RNA-seq and subsequent validation.
Comparison of Validation Methods
Several techniques can be employed to validate RNA-seq data. The choice of method depends on the specific research question and the nature of the genes of interest.
| Method | What it Validates | Advantages | Disadvantages |
| Quantitative Real-Time PCR (qRT-PCR) | mRNA expression levels of specific genes. | Highly sensitive and specific. Gold standard for validating transcript levels.[4][5] | Only validates a limited number of genes at a time. |
| Western Blotting | Protein expression levels of specific genes. | Confirms that changes in mRNA lead to changes in protein levels.[6][7] | Can be semi-quantitative. Antibody availability and specificity can be limiting. |
| Cell Cycle Analysis (Flow Cytometry) | Functional effects on cell cycle progression. | Provides a global view of the inhibitor's effect on cell proliferation.[8][9] | Indirect validation of transcriptional changes. |
| Apoptosis Assays (e.g., Annexin V) | Induction of programmed cell death. | Confirms functional outcomes predicted by gene expression changes. | Does not directly measure gene or protein expression. |
Detailed Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for mRNA Validation
This protocol is for validating the differential expression of a select number of genes identified by RNA-seq.
a. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from cells treated with this compound and a vehicle control using a standard RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[10]
b. qPCR Reaction:
-
Prepare a qPCR master mix containing a fluorescent DNA-binding dye (e.g., SYBR Green or EvaGreen), forward and reverse primers for the gene of interest, and RNase-free water.[11]
-
Add the cDNA template to the master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling program (denaturation, annealing, extension).[11]
-
Include a no-template control and a no-reverse-transcriptase control to check for contamination.
-
Use a housekeeping gene (e.g., ACTB, GAPDH) for normalization.[12]
c. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the ΔΔCt method.
-
Compare the fold change obtained from qRT-PCR with the RNA-seq data. A strong correlation validates the RNA-seq results.[4]
Western Blotting for Protein Validation
This protocol determines if changes in mRNA levels translate to changes in protein expression.
a. Protein Extraction:
-
Lyse this compound and vehicle-treated cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
b. Gel Electrophoresis and Transfer:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.[13]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
c. Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Cell Cycle Analysis by Flow Cytometry
This functional assay assesses the impact of this compound on cell cycle progression, a known downstream effect of CDK7 inhibition.[1]
a. Cell Preparation and Fixation:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 30 minutes.[15]
b. Staining and Analysis:
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.[15]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
CDK7 Signaling and Inhibition
CDK7 plays a dual role in the cell. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, driving cell cycle progression.[1][3] As a component of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II, which is essential for transcription initiation.[1][3][16] this compound inhibits both of these functions.
Figure 2: The dual roles of CDK7 in transcription and cell cycle, and its inhibition by this compound.
Comparison with Alternative CDK7 Inhibitors
This compound is one of several available CDK7 inhibitors. Understanding the similarities and differences between these compounds is crucial for interpreting experimental results.
| Inhibitor | Mechanism | Selectivity | Key Features |
| This compound | Covalent | Selective for CDK7 | A chemical probe for studying CDK7 biology. |
| THZ1 | Covalent | Selective for CDK7 over other CDKs.[1][2] | Forms a covalent bond with a unique cysteine residue in CDK7.[16] |
| SY-1365 | Covalent | Selective for CDK7.[1][2] | Has been evaluated in clinical trials.[17] |
| SY-5609 | Non-covalent, Oral | Highly selective for CDK7.[1][18] | Potent oral inhibitor that has also entered clinical trials.[17][19] |
| Samuraciclib (CT7001) | Non-covalent, Oral | Selective for CDK7.[1] | Granted FDA Fast Track designation for certain breast cancers.[19] |
Logical Framework for Data Validation
The validation of RNA-seq data follows a logical progression from the transcriptome to the proteome and finally to cellular function. Each step provides an increasing level of confidence in the initial high-throughput data.
Figure 3: Logical progression of RNA-seq data validation.
By employing a combination of these validation techniques, researchers can confidently interpret their RNA-seq data and gain deeper insights into the cellular effects of this compound and other kinase inhibitors.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot - Atlas Antibodies [atlasantibodies.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Basic Principles of RT-qPCR | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. mcgill.ca [mcgill.ca]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 17. d-nb.info [d-nb.info]
- 18. tandfonline.com [tandfonline.com]
- 19. 5 Promising CDK7 Inhibitors on the Horizon [delveinsight.com]
Comparative Analysis of CDK7 Inhibitor Efficacy in Sensitive vs. Resistant Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of Cyclin-Dependent Kinase 7 (CDK7) inhibition in sensitive and resistant cancer cell lines. This guide provides a comparative analysis of cellular responses, underlying molecular mechanisms, and detailed experimental protocols.
The inhibition of Cyclin-Dependent Kinase 7 (CDK7) has emerged as a promising therapeutic strategy in various cancers. CDK7 is a key regulator of both the cell cycle and transcription, making it an attractive target for cancer therapy.[1][2][3][4][5] It functions as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs such as CDK1, CDK2, CDK4, and CDK6 to drive cell cycle progression.[1][2][3][4][5][6] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in transcription initiation.[1][2][3][7]
This guide focuses on the differential effects of the potent and selective covalent CDK7 inhibitor, THZ1, in sensitive versus resistant cancer cell lines. While "Cdk7-IN-21" did not yield specific comparative data, THZ1 serves as a well-characterized exemplar for understanding the nuances of CDK7 inhibitor sensitivity and resistance.
Data Presentation: Quantitative Comparison of THZ1 Activity
The following tables summarize the differential sensitivity of various cancer cell lines to the CDK7 inhibitor THZ1, based on reported half-maximal inhibitory concentration (IC50) values.
Table 1: THZ1 IC50 Values in a Panel of Breast Cancer Cell Lines
| Cell Line | Subtype | THZ1 IC50 (nM) after 2 days | THZ1 IC50 (nM) after 7 days |
| Sensitive | |||
| HCC1954 | HER2+ | 80 | 18 |
| MDA-MB-468 | TNBC | 100 | 25 |
| BT-474 | HER2+/ER+ | 120 | 28 |
| SK-BR-3 | HER2+ | 140 | 35 |
| T-47D | ER+ | 200 | 40 |
| MDA-MB-231 | TNBC | 250 | 50 |
| Less Sensitive/Resistant | |||
| JIMT-1 | HER2+ | >1000 | 150 |
Data compiled from studies on breast cancer cell lines, where sensitivity is generally characterized by IC50 values in the low nanomolar range.[8]
Table 2: Acquired Resistance to THZ1 in Neuroblastoma Cell Lines
| Cell Line | Condition | THZ1 IC50 (nM) |
| Kelly | Sensitive (Parental) | ~10 |
| Kelly-THZ1R | Resistant | >200 |
| NGP | Sensitive (Parental) | ~15 |
| NGP-THZ1R | Resistant | >300 |
Data represents typical values from studies where resistance was developed by continuous exposure to escalating doses of THZ1.[9]
Signaling Pathways and Mechanisms of Action
CDK7 inhibition by compounds like THZ1 impacts two major cellular processes: cell cycle progression and transcription. The differential response in sensitive versus resistant cells can be attributed to variations in these pathways and the development of specific resistance mechanisms.
Signaling Pathway in Sensitive Cells
In sensitive cancer cells, CDK7 inhibition leads to a dual blockade of cell cycle progression and transcription of key oncogenes. This results in cell cycle arrest, primarily at the G1/S transition, and induction of apoptosis.[8][10] The downregulation of super-enhancer-associated genes, such as the oncogene MYC, is a critical component of the anti-tumor activity of CDK7 inhibitors.[8][11]
Caption: CDK7 inhibition in sensitive cells blocks both cell cycle and transcription.
Mechanisms of Resistance
Acquired resistance to CDK7 inhibitors can emerge through various mechanisms. A primary mechanism observed in neuroblastoma cell lines resistant to THZ1 is the upregulation of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as MDR1).[9] These transporters act as drug efflux pumps, reducing the intracellular concentration of the inhibitor and thereby diminishing its efficacy.[9] Notably, resistance in these models was not associated with mutations in the CDK7 gene itself.[9]
Caption: Upregulation of ABCB1 transporters leads to drug efflux and resistance.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducible evaluation of CDK7 inhibitor efficacy.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the CDK7 inhibitor (e.g., THZ1) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[12]
Western Blot Analysis for Phospho-RNA Polymerase II
This method assesses the direct inhibition of CDK7's transcriptional activity.
-
Cell Lysis: Treat cells with the CDK7 inhibitor for a specified time (e.g., 6 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-RNA Pol II (Ser5 or Ser2) and total RNA Pol II overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
Caption: Workflow for Western blot analysis of CDK7 inhibition.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of CDK7 inhibition on cell cycle progression.
-
Cell Treatment: Treat cells with the CDK7 inhibitor for a specified period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[12][13]
Conclusion
The efficacy of CDK7 inhibitors like THZ1 is cell-line dependent, with sensitive lines often exhibiting low nanomolar IC50 values and undergoing cell cycle arrest and apoptosis. In contrast, resistance can be acquired, for example, through the upregulation of drug efflux pumps like ABCB1. A thorough understanding of these differential responses and the underlying mechanisms is critical for the continued development and clinical application of CDK7 inhibitors. The experimental protocols provided in this guide offer a framework for researchers to consistently evaluate the performance of these promising therapeutic agents.
References
- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 2. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. CDK4 T172 Phosphorylation Is Central in a CDK7-Dependent Bidirectional CDK4/CDK2 Interplay Mediated by p21 Phosphorylation at the Restriction Point | PLOS Genetics [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Selective CDK7 Inhibitor Cdk7-IN-21: A Wider Therapeutic Window Than Pan-CDK Inhibitors?
The pursuit of targeted cancer therapies with improved safety profiles has led to the development of highly selective kinase inhibitors. Cdk7-IN-21, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), represents a promising strategy to overcome the limitations of earlier, non-selective pan-CDK inhibitors. Preclinical data and the clinical performance of other selective CDK7 inhibitors suggest that this compound likely possesses a superior therapeutic window, a critical factor in the successful clinical translation of anticancer agents.
Pan-CDK inhibitors, the first generation of drugs targeting the CDK family, have demonstrated significant antitumor activity in preclinical studies. However, their clinical utility has been severely hampered by a narrow therapeutic window, characterized by substantial toxicity at doses required for efficacy.[1][2] This is largely attributed to their lack of specificity, as they inhibit multiple CDKs that are essential for the normal functioning of healthy cells, leading to dose-limiting toxicities such as myelosuppression, gastrointestinal issues, and cytokine release syndrome.[3][4][5]
In contrast, selective CDK7 inhibitors like this compound (also known as Mocaciclib or Q-901) are designed to target a specific vulnerability in cancer cells while sparing normal tissues.[6][7] CDK7 plays a dual role in both cell cycle progression and transcriptional regulation, processes that are often dysregulated in cancer.[8] By selectively inhibiting CDK7, these agents can induce cell cycle arrest and apoptosis in tumor cells that are highly dependent on this kinase for their survival and proliferation.[9]
Mechanism of Action: A Tale of Two Inhibition Strategies
The differing therapeutic windows of this compound and pan-CDK inhibitors stem directly from their distinct mechanisms of action.
Pan-CDK Inhibitors: Broad Inhibition, Broad Toxicity
Pan-CDK inhibitors, such as flavopiridol (alvocidib) and dinaciclib, bind to the ATP-binding pocket of multiple CDKs, including those critical for cell cycle control (CDK1, CDK2, CDK4, CDK6) and transcription (CDK7, CDK9).[1][10] This broad inhibition disrupts the cell cycle in both cancerous and healthy proliferating cells, leading to the observed toxicities. For instance, flavopiridol's clinical development has been challenged by a narrow therapeutic window, with dose-limiting toxicities including severe diarrhea and a pro-inflammatory syndrome.[6][11][12] Dinaciclib, while showing a more favorable therapeutic index than flavopiridol in preclinical models, still presents with significant side effects like neutropenia and tumor lysis syndrome in clinical trials.[3][13]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. News - CDK7 inhibitor - LARVOL VERI [veri.larvol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | C33H36FN9O2 | CID 156358323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthetic lethality of cyclin-dependent kinase inhibitor Dinaciclib with VHL-deficiency allows for selective targeting of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound | 2766124-39-2 [sigmaaldrich.com]
- 11. targetmol.com [targetmol.com]
- 12. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose escalation and expansion cohorts in patients with advanced breast cancer in a Phase I study of the CDK7-inhibitor samuraciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cdk7 Inhibitors: A Comparative Guide to Anti-Proliferative Effects in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of prominent Cyclin-dependent kinase 7 (Cdk7) inhibitors across various cancer types. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological processes, this document aims to facilitate informed decisions in cancer research and drug development.
Introduction to Cdk7 Inhibition in Oncology
Cyclin-dependent kinase 7 (Cdk7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] As a key component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other Cdks, such as Cdk1, Cdk2, Cdk4, and Cdk6, thereby driving cell cycle progression.[3] Additionally, Cdk7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of many genes, including oncogenes like MYC.[3][4] Dysregulation of Cdk7 activity is common in many cancers, making its inhibition a promising strategy to halt tumor growth. This guide focuses on a comparative analysis of several key Cdk7 inhibitors: THZ1, SY-1365, samuraciclib (CT7001/ICEC0942), and YKL-5-124.
Comparative Anti-Proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of selected Cdk7 inhibitors across a panel of cancer cell lines. These values represent the concentration of the inhibitor required to reduce the cell population or viability by 50% and are indicative of the compound's potency.
| Inhibitor | Cancer Type | Cell Line | IC50 / GI50 (nM) | Reference |
| THZ1 | T-cell Acute Lymphoblastic Leukemia | Jurkat | IC50: <200 | [1] |
| T-cell Acute Lymphoblastic Leukemia | Loucy | IC50: <200 | [1] | |
| Breast Cancer | Panel of 13 cell lines | IC50: 80 - 300 (48h) | [3][5] | |
| Acute Myeloid Leukemia | HL-60 | EC50: 38 | [4] | |
| SY-1365 | Ovarian & Breast Cancer | In clinical trials | IC50: 84 | [2] |
| Various Solid Tumors | Panel of cell lines | Low nM EC50 | [6] | |
| Estrogen Receptor-positive Breast Cancer | MCF7 | IC50: ~10-100 (C312S mutant shows ~100-fold shift) | [7] | |
| Samuraciclib (CT7001) | Breast Cancer | MCF7 | GI50: 180 | [8][9] |
| Breast Cancer | T47D | GI50: 320 | [8][9] | |
| Breast Cancer | MDA-MB-231 | GI50: 330 | [8][9] | |
| Breast Cancer | HS578T | GI50: 210 | [8][9] | |
| Breast Cancer | MDA-MB-468 | GI50: 220 | [8][9] | |
| Colon Cancer | HCT116 | - | [8][9] | |
| Various Cancers | Panel of 60 cell lines | Median GI50: 250 | [10] | |
| YKL-5-124 | - | - | IC50 (for Cdk7): 53.5 | [11][12] |
| - | - | IC50 (for Cdk7/Mat1/CycH): 9.7 | [11][12][13] |
Key Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for the key assays used to evaluate the anti-proliferative effects of Cdk7 inhibitors are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Cdk7 inhibitors (THZ1, SY-1365, samuraciclib, YKL-5-124)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the Cdk7 inhibitors in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 30 minutes (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
Apoptosis Assay (Annexin V-FITC Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface. Annexin V has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can be used to identify apoptotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: Cdk7 signaling pathway and points of inhibition.
Caption: Experimental workflow for benchmarking Cdk7 inhibitors.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting CDK7 with SY-1365: Unveiling a Novel Therapeutic Approach for Aggressive Solid Tumors [synapse.patsnap.com]
- 7. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Samuraciclib hydrochloride | Apoptosis | CDK | TargetMol [targetmol.com]
- 10. tandfonline.com [tandfonline.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. selleckchem.com [selleckchem.com]
Confirming Cdk7-IN-21's Mechanism of Action: A Comparative Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for confirming the mechanism of action of the potent CDK7 inhibitor, Cdk7-IN-21. By leveraging rescue experiments and comparing its performance with established alternatives, researchers can rigorously validate its on-target activity and therapeutic potential.
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of two fundamental cellular processes: transcription and cell cycle progression.[1] Its dual role makes it a compelling target in oncology, with several inhibitors under investigation.[2] this compound has been identified as a potent inhibitor of CDK7.[3][4] However, to unequivocally establish its mechanism of action, it is imperative to conduct rescue experiments that demonstrate its effects are specifically due to CDK7 inhibition. This guide outlines the experimental strategies for achieving this, alongside a comparative analysis with other known CDK7 inhibitors.
The Dual Roles of CDK7: A Rationale for Targeted Inhibition
CDK7 functions as a central node in cellular regulation through two distinct mechanisms:
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II) at serine 5 and serine 7 residues.[1][5] This phosphorylation is a critical step for transcription initiation and promoter escape.[1]
-
Cell Cycle Control: CDK7 acts as a CDK-activating kinase (CAK). In a complex with Cyclin H and MAT1, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which in turn drive the progression of the cell cycle through its various phases.[1]
Inhibition of CDK7 is therefore expected to lead to a decrease in Pol II CTD phosphorylation and cell cycle arrest.
Confirming On-Target Activity with Rescue Experiments
A cornerstone of validating a targeted inhibitor is the rescue experiment. This involves demonstrating that the effects of the inhibitor can be reversed by expressing a mutant version of the target protein that is resistant to the inhibitor. For covalent inhibitors that target a specific amino acid residue, a point mutation at that site can confer resistance. Many covalent CDK7 inhibitors, such as THZ1 and YKL-5-124, target Cysteine 312 (C312) located outside the ATP-binding pocket.[6] A C312S (cysteine to serine) mutation in CDK7 can prevent covalent binding and thus "rescue" the cellular phenotype from the inhibitor's effects.
Comparative Analysis of CDK7 Inhibitors
A variety of small molecule inhibitors targeting CDK7 have been developed, each with different properties of potency and selectivity. These can be broadly categorized as covalent and non-covalent inhibitors.
| Inhibitor | Type | Target | IC50 (CDK7) | Selectivity Notes |
| This compound | Potent Inhibitor | CDK7 | Data not publicly available | Data not publicly available |
| THZ1 | Covalent | CDK7, CDK12, CDK13 | ~53.5 nM (for CDK7) | Also potent against CDK12 and CDK13.[6] |
| YKL-5-124 | Covalent | CDK7 | 53.5 nM | Highly selective for CDK7 over CDK12 and CDK13.[6] |
| SY-1365 | Covalent | CDK7 | 84 nM | Selective CDK7 inhibitor.[7] |
| BS-181 | Non-covalent | CDK7 | 21 nM | Selective, reversible CDK7 inhibitor.[7] |
| CT7001 (Samuraciclib) | Non-covalent | CDK7 | 40 nM | Potently engages CDK4 in addition to CDK7.[7][8] |
| SY-5609 | Non-covalent | CDK7 | Data not publicly available | Selective non-covalent inhibitor.[9] |
| SNS-032 | Non-covalent | CDK2, CDK7, CDK9 | 62 nM (for CDK7) | Also inhibits CDK2 and CDK9.[2] |
Experimental Protocols
Rescue Experiment Protocol
This protocol outlines the general steps for a rescue experiment to confirm the on-target activity of a covalent CDK7 inhibitor like this compound, assuming it targets Cys312.
-
Cell Line Engineering:
-
Use CRISPR/Cas9 to generate a cell line with a Cdk7 C312S point mutation.
-
A wild-type (WT) control clone that has undergone the same CRISPR protocol but retains the WT CDK7 sequence should be used as a control.[6]
-
Verify the mutation by Sanger sequencing.
-
-
Cell Treatment:
-
Plate both WT and Cdk7 C312S mutant cells at an appropriate density.
-
Treat cells with a dose range of this compound or a vehicle control (e.g., DMSO).
-
-
Phenotypic Analysis:
-
Cell Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using an assay like CellTiter-Glo®. Calculate IC50 values for both cell lines. A significant rightward shift in the IC50 curve for the C312S mutant cells would indicate a rescue effect.
-
Western Blot Analysis: Treat cells for a shorter duration (e.g., 6-24 hours) and perform Western blotting to assess the phosphorylation status of CDK7 substrates (see protocol below). The inhibition of phosphorylation should be attenuated in the C312S mutant cells.
-
Cell Cycle Analysis: Treat cells for 24 hours, fix, and stain with a DNA-intercalating dye like propidium iodide. Analyze the cell cycle distribution by flow cytometry. The inhibitor-induced cell cycle arrest should be less pronounced in the C312S mutant cells.
-
Western Blotting for CDK7 Substrate Phosphorylation
This protocol is for assessing the direct impact of a CDK7 inhibitor on its downstream targets.
-
Cell Lysis:
-
Plate and treat cells with the CDK7 inhibitor as required.
-
Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.[10]
-
Visualizing Pathways and Workflows
Caption: Cdk7's dual mechanism of action in transcription and cell cycle control.
Caption: Workflow for a rescue experiment to confirm on-target activity.
References
- 1. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 10. academic.oup.com [academic.oup.com]
Potency in Isolation vs. the Cellular Milieu: A Comparative Guide to CDK7 Inhibitor Activity
For researchers, scientists, and drug development professionals, understanding the differential potency of a kinase inhibitor in biochemical versus cellular assays is critical for predicting its therapeutic potential. This guide provides a comparative analysis of Cyclin-Dependent Kinase 7 (CDK7) inhibitors, highlighting the typical disparities observed between their activity against the purified enzyme and their effects within a complex cellular environment. While specific data for a compound designated "Cdk7-IN-21" is not publicly available, this guide will use well-characterized CDK7 inhibitors as illustrative examples to provide a framework for such comparisons.
Key Findings at a Glance
Inhibitors of CDK7, a key regulator of transcription and the cell cycle, generally exhibit higher potency in biochemical assays compared to cellular assays. This discrepancy arises from a multitude of factors present in a cellular context that are absent in a purified enzymatic assay, including cell membrane permeability, off-target binding, cellular metabolism, and the presence of high intracellular ATP concentrations that compete with ATP-competitive inhibitors.
Comparative Potency of CDK7 Inhibitors
The following table summarizes the reported biochemical and cellular potencies (IC50 values) for several known CDK7 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of its target by 50%. A lower IC50 value indicates a higher potency.
| Inhibitor | Biochemical IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50 (nM) |
| THZ1 | ~3.9 (CDK7/CycH/MAT1) | Jurkat | ~50 |
| YKL-5-124 | 9.7 (CDK7/CycH/MAT1) | HAP1 | ~125-250 (antiproliferative) |
| SY-351 | 23 (CDK7/CycH/MAT1) | HL-60 | EC50 of 8.3 (target engagement) |
| Compound 22 | 7.21 (CDK7) | MV4-11 | Not explicitly stated |
| BS-181 | 21 (CDK7) | Various | Not explicitly stated |
| ICE0942 (CT7001) | 40 (CDK7) | Various | Not explicitly stated |
Note: The specific cell lines and assay conditions can significantly influence the observed cellular IC50 values.
The CDK7 Signaling Pathway and Points of Inhibition
CDK7 plays a dual role in cellular regulation. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, thereby driving cell cycle progression. Additionally, as a component of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA Polymerase II, initiating gene transcription. Covalent inhibitors like THZ1 and YKL-5-124 typically target a cysteine residue near the ATP-binding pocket of CDK7, leading to the inhibition of both of its primary functions.
Caption: The dual roles of CDK7 in transcription and cell cycle control, and the point of intervention by CDK7 inhibitors.
Experimental Methodologies
Biochemical Potency Assessment: In Vitro Kinase Assay
The biochemical potency of a CDK7 inhibitor is typically determined using an in vitro kinase assay. This assay measures the direct inhibitory effect of the compound on the purified CDK7 enzyme.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human CDK7/Cyclin H/MAT1 complex is used as the enzyme source. A peptide substrate, often derived from the C-terminal domain (CTD) of RNA Polymerase II, is prepared.
-
Inhibitor Incubation: The CDK7 complex is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period.
-
Kinase Reaction: The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Detection: After a set reaction time, the reaction is stopped. The amount of phosphorylated substrate is quantified, typically through methods like scintillation counting or fluorescence resonance energy transfer (FRET).
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Unveiling Synergistic Power: A Comparative Guide to Cdk7-IN-21 and PARP Inhibitor Combination Therapy
For Immediate Release
[City, State] – [Date] – A growing body of preclinical evidence suggests a powerful synergistic relationship between the inhibition of Cyclin-Dependent Kinase 7 (CDK7) and Poly (ADP-ribose) Polymerase (PARP). This combination strategy holds significant promise for overcoming resistance to PARP inhibitors and enhancing therapeutic efficacy in various cancer types, including triple-negative breast cancer and ovarian cancer. This guide provides a comprehensive evaluation of the synergistic effects observed with the CDK7 inhibitor, THZ1 (a compound structurally related to Cdk7-IN-21), in combination with PARP inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to the Synergistic Mechanism
CDK7 is a crucial component of the transcription machinery and plays a key role in regulating the cell cycle.[1][2] PARP enzymes are essential for DNA single-strand break repair.[3] The combination of a CDK7 inhibitor with a PARP inhibitor creates a synthetic lethal scenario in cancer cells. By inhibiting CDK7, the expression of key DNA damage response (DDR) genes is suppressed, impairing the cell's ability to repair DNA damage.[4][5] This transcriptional suppression of DDR pathways, when combined with the inhibition of PARP-mediated DNA repair, leads to an accumulation of catastrophic DNA damage and subsequent cancer cell death.[4][5] This synergistic interaction appears to be particularly effective in cancers that are proficient in homologous recombination, a key DNA repair pathway.[4]
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies evaluating the combination of the CDK7 inhibitor THZ1 and the PARP inhibitor olaparib in various cancer cell lines.
Table 1: Synergistic Inhibition of Cancer Cell Viability
| Cell Line | Cancer Type | Treatment | IC50 (nM) of Olaparib | Combination Index (CI) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Olaparib alone | >10,000 | - | [4] |
| Olaparib + THZ1 (12.5 nM) | ~2,500 | <1 (Synergistic) | [4] | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | Olaparib alone | >10,000 | - | [4] |
| Olaparib + THZ1 (25 nM) | ~5,000 | <1 (Synergistic) | [4] | ||
| OVCAR5 | Ovarian Cancer | Olaparib alone | ~5,000 | - | [4] |
| Olaparib + THZ1 (25 nM) | ~1,000 | <1 (Synergistic) | [4] | ||
| OVCAR3 | Ovarian Cancer | Olaparib alone | >10,000 | - | [4] |
| Olaparib + THZ1 (50 nM) | ~5,000 | <1 (Synergistic) | [4] |
Table 2: Enhancement of Apoptosis and DNA Damage
| Cell Line | Cancer Type | Treatment | % Annexin V Positive Cells (Apoptosis) | Relative Caspase-3/7 Activity | γH2AX Foci Positive Cells (%) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | DMSO | ~5% | 1.0 | ~10% | [5] |
| THZ1 (50 nM) | ~10% | ~1.5 | ~20% | [5] | ||
| Olaparib (5 µM) | ~15% | ~2.0 | ~30% | [5] | ||
| THZ1 (50 nM) + Olaparib (5 µM) | ~40% | ~4.5 | ~70% | [5] | ||
| OVCAR5 | Ovarian Cancer | DMSO | ~8% | 1.0 | ~15% | [5] |
| THZ1 (50 nM) | ~12% | ~1.8 | ~25% | [5] | ||
| Olaparib (5 µM) | ~20% | ~2.5 | ~40% | [5] | ||
| THZ1 (50 nM) + Olaparib (5 µM) | ~55% | ~5.0 | ~80% | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of synergy and a general experimental workflow for evaluating the combination of CDK7 and PARP inhibitors.
Caption: Proposed mechanism of synergy between CDK7 and PARP inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of CDK7 Inhibitors on Global Transcription
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the impact of prominent Cyclin-Dependent Kinase 7 (CDK7) inhibitors on global transcription. While various CDK7 inhibitors exist, including Cdk7-IN-21, this document focuses on the well-characterized covalent inhibitors THZ1 and SY-1365 (also known as mevociclib), and the selective covalent inhibitor YKL-5-124, for which extensive experimental data is publicly available. These inhibitors serve as critical tools to probe the multifaceted role of CDK7 in regulating the transcriptional machinery.
CDK7 is a crucial kinase that functions as a component of the general transcription factor TFIIH and as a CDK-activating kinase (CAK).[1][2] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step for transcription initiation and elongation.[3] As a CAK, it activates other CDKs involved in cell cycle control and transcription, such as CDK9.[4][5] Inhibition of CDK7 provides a powerful approach to modulate global transcription, making it a compelling target in oncology and other research areas.
Quantitative Comparison of CDK7 Inhibitors' Impact on Transcription
The following tables summarize the quantitative effects of various CDK7 inhibitors on global transcription, based on data from multiple studies. These inhibitors demonstrate distinct potencies and transcriptional consequences.
| Inhibitor | Cell Line | Assay | Quantitative Impact on Transcription |
| THZ1 | Jurkat (T-ALL) | RNA-seq | 75% of mRNAs showed >2-fold reduction at 6 hours with 250 nM.[6] |
| Jurkat (T-ALL) | ChIP-seq | Reduced RNAPII occupancy at both promoters and gene bodies with 250 nM.[6] | |
| Kasumi-1 (AML) | PRO-seq | Widespread loss of promoter-proximal paused RNA polymerase.[7] | |
| SY-1365 | Multiple | In vitro kinase assay | IC50 of 84 nM for CDK7.[5] |
| AML cell lines | RNA-seq | Distinct transcriptional changes compared to other transcriptional inhibitors.[8] | |
| SY-5609 | HCT116 | PRO-seq | Reduced RNAPII nascent transcription by approximately 22% on average, genome-wide. |
| YKL-5-124 | HAP1 | In vitro kinase assay | IC50 of 9.7 nM for CDK7. |
| HAP1 | RNA-seq | Differential expression of 1452 genes (log2 fold change >1.5) after 24 hours. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's effect on global transcription. Below are generalized protocols for key experimental techniques cited in this guide.
Precision Run-on sequencing (PRO-seq)
PRO-seq is a high-resolution technique to map the location of active RNA polymerases genome-wide.
-
Cell Permeabilization:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in permeabilization buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM KCl, 150 mM sucrose, 5 mM MgCl2, 0.5 mM CaCl2, 0.5 mM DTT, 0.1% Triton X-100, and RNase inhibitors).
-
Incubate on ice for 5 minutes.
-
Wash with permeabilization buffer without Triton X-100 and resuspend in storage buffer.
-
-
Nuclear Run-on:
-
Thaw permeabilized cells on ice.
-
Perform the run-on reaction by adding biotin-NTPs (e.g., Biotin-11-CTP and Biotin-11-UTP) and incubating at 37°C for 5 minutes.
-
Stop the reaction by adding TRIzol LS.
-
-
RNA Isolation and Fragmentation:
-
Extract RNA using standard TRIzol-chloroform methods.
-
Perform base hydrolysis of the RNA to a desired size range.
-
-
Biotinylated RNA Enrichment:
-
Bind the biotinylated nascent RNA to streptavidin beads.
-
Perform stringent washes to remove non-biotinylated RNA.
-
-
Library Preparation:
-
Perform on-bead 3' adapter ligation.
-
Reverse transcribe the RNA into cDNA.
-
Circularize the cDNA and perform PCR amplification.
-
Sequence the resulting library on a high-throughput sequencing platform.
-
Chromatin Immunoprecipitation sequencing (ChIP-seq) for RNA Polymerase II
ChIP-seq is used to determine the genomic occupancy of proteins such as RNA Polymerase II.
-
Cell Fixation and Chromatin Preparation:
-
Treat cells with the CDK7 inhibitor of choice for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to an average size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to RNA Polymerase II (e.g., total Pol II, or specific phospho-isoforms like Ser2-P or Ser5-P).
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Crosslinking:
-
Elute the immunoprecipitated material from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare the sequencing library by end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequence the library on a high-throughput sequencing platform.
-
Visualizing the Mechanism of Action
To better understand the role of CDK7 in transcription and the workflow for studying its inhibitors, the following diagrams are provided.
Caption: CDK7's role in transcription initiation and elongation.
Caption: Experimental workflow for assessing CDK7 inhibitor impact.
References
- 1. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 3. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5' and 3' ends of genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Cdk7-IN-21: A Guide for Laboratory Personnel
For research use only. Not for use in humans or animals.
This document provides essential safety and logistical information for the proper disposal of Cdk7-IN-21, a potent cyclin-dependent kinase 7 (CDK7) inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. As this compound is intended for research purposes only, all waste materials must be handled as hazardous chemical waste.
I. Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₆FN₉O₂ | PubChem[1] |
| Molecular Weight | 609.7 g/mol | PubChem[1] |
| CAS Number | 2766124-39-2 | AbMole BioScience[2] |
| Appearance | White to off-white solid | MedchemExpress[3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | MedchemExpress[3] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | MedchemExpress[3] |
II. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the following Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood.
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedures for the safe collection and disposal of all forms of this compound waste, including the pure compound, solutions, and contaminated labware.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All this compound waste must be collected in a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the solvents used.
-
Solid Waste: Collect unused or expired this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated solid hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Needles, syringes, or any sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste[4].
-
Empty Containers: The original this compound vial, even if empty, should be treated as hazardous waste. If local regulations permit, the container can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from this cleaning process must be collected as liquid hazardous waste[4].
Step 2: Labeling and Storage
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Keep the waste container tightly sealed when not in use. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a secondary containment tray or bin to prevent the spread of material in the event of a leak[4].
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.
-
Collection: Carefully collect the absorbed material and any contaminated debris using non-sparking tools.
-
Decontamination: Clean the spill area with a suitable decontamination solution, and collect all cleaning materials as hazardous waste.
-
Disposal: Place all spill cleanup materials into the designated hazardous waste container.
Step 4: Final Disposal
-
Contact EHS: Once the hazardous waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. Do not attempt to dispose of the waste through any other means.
-
Follow Regulations: All waste materials must be disposed of in accordance with local, state, and federal regulations[5].
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
